15-Keto travoprost
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,21-24,31-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t21-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDDYCRRTVADFZ-OHDKTVHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33F3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404830-45-1 | |
| Record name | 15-Keto travoprost | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404830451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z,13E)-(9S,11R)-9,11-Dihydroxy-(+)-15-oxo-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 15-KETO TRAVOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U2P9U9Z66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
15-Keto travoprost mechanism of action
An In-depth Technical Guide on the Mechanism of Action of 15-Keto Travoprost
Introduction
Travoprost is a highly potent, synthetic prostaglandin F2α (PGF2α) analog used as a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] It is administered as an isopropyl ester prodrug, which facilitates its penetration through the cornea.[1][3] Following administration, corneal esterases rapidly hydrolyze travoprost into its biologically active free acid, travoprost acid (also known as fluprostenol).[3] This active form is a full agonist with high selectivity and affinity for the prostaglandin F (FP) receptor.
The primary mechanism for IOP reduction by travoprost acid involves enhancing the outflow of aqueous humor, predominantly through the uveoscleral pathway. Systemically, travoprost free acid is further metabolized into inactive forms, including the 15-keto derivative, this compound, through oxidation of the 15-hydroxyl group. This guide provides a detailed examination of the metabolic pathway of travoprost and the well-established mechanism of action of its active acid form, and it contextualizes the role and activity of its metabolite, this compound.
Metabolism of Travoprost
Travoprost undergoes a two-step metabolic process in the eye. The initial and most critical step is the de-esterification of the travoprost prodrug to its active free acid. This acid is then subject to further oxidation to form the 15-keto metabolite.
Core Mechanism of Action: FP Receptor Activation
The therapeutic effect of travoprost is mediated by its active metabolite, travoprost acid, which acts as a selective agonist at the FP receptor. FP receptors are G-protein coupled receptors (GPCRs) found in various ocular tissues, including the ciliary muscle and trabecular meshwork.
Signaling Pathway
Activation of the FP receptor by travoprost acid initiates a downstream signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic Ca2+ concentration. This cascade ultimately results in the modulation of cellular processes that regulate aqueous humor outflow.
Physiological Effects
The primary physiological effect of FP receptor activation is the enhancement of aqueous humor outflow through the uveoscleral pathway. This is achieved by remodeling the extracellular matrix within the ciliary muscle. The signaling cascade leads to an increased expression of matrix metalloproteinases (MMPs), which are enzymes that degrade components of the extracellular matrix, such as collagen. This degradation reduces the hydraulic resistance within the uveoscleral tissues, facilitating the drainage of aqueous humor and thereby lowering IOP. While the principal effect is on uveoscleral outflow, some studies suggest a secondary effect on the trabecular meshwork outflow as well.
Pharmacological Profile of this compound
This compound is a metabolite of travoprost acid. It is formed via the oxidation of the hydroxyl group at the carbon-15 position, a reaction likely catalyzed by 15-hydroxyprostaglandin dehydrogenase. Based on metabolic studies of similar prostaglandins, this conversion generally results in a biologically inactive or significantly less active compound with respect to FP receptor activation and IOP reduction. While some commercial sources note a stimulatory effect on eyelash growth, its mechanism in this context is not well-defined. Currently, this compound is primarily considered an inactive metabolite in the context of glaucoma therapy and may be found as an impurity in travoprost preparations.
Quantitative Data: Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of travoprost acid and other prostaglandin analogs for the human FP receptor. This data highlights the high affinity and selectivity of travoprost acid. Quantitative data for this compound is not available in the cited literature, consistent with its characterization as an inactive metabolite.
Table 1: Prostaglandin Receptor Subtype Binding Affinities (Ki, nM)
| Compound | FP | DP | EP1 | EP3 | EP4 | IP | TP |
|---|---|---|---|---|---|---|---|
| Travoprost Acid | 35 | 52,000 | 9,540 | 3,501 | 41,000 | >90,000 | 121,000 |
| Latanoprost Acid | 98 | >100,000 | 11,000 | 1,440 | 100,000 | >100,000 | >100,000 |
| Bimatoprost Acid | 83 | >100,000 | 95 | 387 | >100,000 | >100,000 | >100,000 |
Data sourced from Sharif et al., 2003.
Table 2: Agonist Potency (EC50, nM) at the Cloned Human Ciliary Body FP Receptor
| Compound | EC50 (nM) |
|---|---|
| Travoprost Acid | 3.2 ± 0.6 |
| Travoprost (Prodrug) | 42.3 ± 6.7 |
| Latanoprost Acid | 54.6 ± 12.4 |
| Bimatoprost Acid | 5.8 ± 2.6 |
| Bimatoprost (Amide) | 694 ± 293 |
Data sourced from Sharif et al., 2002.
Experimental Protocols
The characterization of compounds like this compound involves a series of in-vitro and in-vivo experiments to determine receptor affinity, functional activity, and physiological effects.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the FP receptor.
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human FP receptor are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
-
Binding Reaction: The cell membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Protocol 2: Phosphoinositide (PI) Turnover Functional Assay
This protocol measures the functional potency (EC50) of a compound by quantifying its ability to stimulate the FP receptor's signaling cascade.
-
Cell Culture and Labeling: Cells expressing the FP receptor (e.g., human ciliary body cells) are cultured in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.
-
Compound Stimulation: The cells are washed and then incubated with varying concentrations of the test agonist (e.g., this compound) in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, allowing inositol phosphates (IPs) to accumulate.
-
Extraction of IPs: The incubation is stopped, and the cells are lysed. The soluble fraction containing the accumulated [3H]-IPs is separated.
-
Purification and Quantification: The [3H]-IPs are isolated from the cell lysate using anion-exchange chromatography. The radioactivity of the eluted IP fraction is quantified by liquid scintillation counting.
-
Data Analysis: A dose-response curve is generated by plotting the amount of [3H]-IPs accumulated against the concentration of the test compound. The EC50 value, representing the concentration that produces 50% of the maximal response, is determined from this curve.
Protocol 3: Measurement of Uveoscleral Outflow in an Animal Model
This protocol describes an invasive method to directly measure the effect of a test compound on uveoscleral outflow.
Conclusion
The mechanism of action of travoprost in reducing intraocular pressure is well-established and is mediated by its active metabolite, travoprost acid. This potent and selective FP receptor agonist enhances uveoscleral outflow by remodeling the extracellular matrix of the ciliary muscle. In contrast, its metabolite, this compound, is formed through oxidation and is considered biologically inactive with respect to IOP-lowering effects. While quantitative pharmacological data for this compound is lacking in the scientific literature, its role in the metabolic cascade is understood as the terminal step leading to an inactive compound. Further research would be necessary to fully characterize any other potential biological activities of this compound, such as its purported effects on eyelash growth.
References
The Biological Activity of 15-Keto Travoprost: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Keto travoprost is a significant metabolite of travoprost, a potent prostaglandin F2α analog utilized in the management of glaucoma and ocular hypertension. While travoprost undergoes rapid hydrolysis to its active form, travoprost acid, subsequent oxidation at the C15 position yields this compound. This transformation from a hydroxyl to a keto group at this position is generally associated with a reduction in binding affinity for the prostaglandin F (FP) receptor. However, evidence suggests that this compound retains sufficient biological activity to elicit physiological responses, including a sustained, albeit weaker, hypotensive effect in the eye and a stimulatory effect on eyelash growth.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, detailing its interaction with the FP receptor, its impact on intracellular signaling, and the experimental methodologies used to characterize its function. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from its parent compound, travoprost acid, and the analogous metabolite, 15-keto latanoprost, to provide a robust comparative framework.
Receptor Binding Affinity
The primary molecular target of travoprost and its metabolites is the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding affinity of a ligand for its receptor is a critical determinant of its biological potency.
Qualitative Assessment of this compound
The presence of a keto group at the C15 position, as in this compound, generally leads to a decreased binding affinity for the FP receptor compared to the corresponding 15-hydroxyl compound.[1] Nevertheless, it is reported to retain enough affinity to produce a weak but sustained hypotensive response.[1] Patent literature concerning the related compound, 15-keto latanoprost acid, indicates that it is at least tenfold less potent than its parent compound, latanoprost acid, at the FP receptor.[2]
Quantitative Binding Affinity of Travoprost Acid
To provide a benchmark for the parent compound's activity, the binding affinity of travoprost acid for the FP receptor has been characterized. These values, typically determined through competitive radioligand binding assays, are essential for understanding the potency of the active drug from which this compound is derived.
| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | Source |
| Travoprost Acid | FP Receptor | Competitive Binding | [3H]-PGF2α | ~1 | [3] |
Table 1: Binding affinity of Travoprost Acid for the FP Receptor. Ki represents the inhibition constant, a measure of binding affinity.
Functional Activity
The functional activity of this compound is demonstrated through its ability to elicit cellular responses following receptor binding. This is often quantified by measuring the compound's potency (EC50) in functional assays, such as intracellular calcium mobilization, and its efficacy in producing a physiological effect, such as the reduction of intraocular pressure (IOP).
Intracellular Calcium Mobilization
Activation of the Gq-coupled FP receptor by an agonist stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3), which in turn triggers the release of calcium from intracellular stores. This increase in intracellular calcium concentration ([Ca2+]i) is a hallmark of FP receptor activation and can be measured to determine the functional potency of a ligand.
| Compound | Cell Line | Receptor | EC50 (nM) | Source |
| Travoprost Acid | A7r5 cells, 3T3 cells, cloned human ocular FP receptors | Rat, Mouse, Human FP | 17.5 - 37 |
Table 2: Functional Potency of Travoprost Acid in Intracellular Calcium Mobilization Assays. EC50 is the half-maximal effective concentration.
Ocular Hypotensive Effect
The primary therapeutic effect of travoprost and its active metabolites is the reduction of intraocular pressure (IOP). Studies on the analogous compound, 15-keto latanoprost, have demonstrated a significant and potent ocular hypotensive effect in monkeys with laser-induced glaucoma.
| Compound | Concentration | Animal Model | Maximum IOP Reduction (mean ± SEM) | Day of Maximum Effect | Source |
| 15-Keto Latanoprost | 0.0001% | Glaucomatous Monkey | 3.0 ± 0.3 mmHg (9%) | Day 5 | |
| 15-Keto Latanoprost | 0.001% | Glaucomatous Monkey | 7.6 ± 0.6 mmHg (23%) | Day 5 | |
| 15-Keto Latanoprost | 0.01% | Glaucomatous Monkey | 6.3 ± 0.4 mmHg (18%) | Day 5 | |
| Latanoprost (for comparison) | 0.005% | Glaucomatous Monkey | 6.6 ± 0.6 mmHg (20%) | Day 5 |
Table 3: Ocular Hypotensive Effect of 15-Keto Latanoprost in a Monkey Model of Glaucoma. The data indicates that 15-keto metabolites of prostaglandin analogs can be highly efficacious in reducing IOP.
Effect on Eyelash Growth
This compound has been observed to have a stimulatory effect on the growth and thickening of eyelashes. This biological activity is also associated with other prostaglandin F2α analogs and is believed to be mediated through the FP receptor.
Signaling Pathways
The biological effects of this compound are initiated by its binding to the FP receptor, which triggers a cascade of intracellular signaling events.
Experimental Protocols
The characterization of the biological activity of this compound involves standardized in vitro assays.
Radioligand Binding Assay for FP Receptor Affinity
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the FP receptor.
Protocol Outline:
-
Receptor Preparation: Membranes from cells stably expressing the human FP receptor are prepared and their protein concentration is determined.
-
Assay Setup: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α) and serial dilutions of this compound. Control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled agonist) are included.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Detection: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting the percentage of specific binding against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined from this curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the FP receptor and trigger the release of intracellular calcium.
Protocol Outline:
-
Cell Culture: Cells endogenously or recombinantly expressing the FP receptor are seeded in a multi-well plate.
-
Dye Loading: The cells are incubated with a cell-permeable fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). Inside the cell, esterases cleave the AM ester, trapping the fluorescent dye.
-
Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of this compound are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: A dose-response curve is constructed by plotting the change in fluorescence against the concentration of this compound. The EC50 value, representing the concentration that elicits a half-maximal response, is calculated from this curve.
Metabolism of Travoprost
Travoprost is an isopropyl ester prodrug that is rapidly hydrolyzed by corneal esterases to its biologically active free acid, travoprost acid. Travoprost acid is then metabolized through beta-oxidation of the alpha chain and oxidation of the 15-hydroxyl group to form this compound. The metabolic fate of this compound itself is not extensively documented in publicly available literature.
Conclusion
This compound, a primary metabolite of travoprost, demonstrates biological activity, albeit with a likely reduced potency compared to its parent compound, travoprost acid. Its ability to elicit a hypotensive response in the eye and stimulate eyelash growth confirms its interaction with the prostaglandin FP receptor and activation of downstream signaling pathways. While direct quantitative data on its receptor binding and functional potency are limited, comparative data from travoprost acid and 15-keto latanoprost provide a strong foundation for understanding its pharmacological profile. The experimental protocols detailed herein offer a roadmap for the further characterization of this compound and other related prostaglandin metabolites, which may contribute to the overall therapeutic effects of their parent drugs and represent interesting molecules for further investigation in their own right.
References
In Vitro Metabolism of Travoprost to 15-Keto Travoprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of travoprost, with a specific focus on its conversion to the 15-keto travoprost metabolite. This document details the metabolic pathways, enzymatic processes, and experimental protocols relevant to studying this transformation. Quantitative data from existing literature is summarized, and key experimental workflows and signaling pathways are visualized.
Introduction
Travoprost is a synthetic prostaglandin F2α analog used as an ocular hypotensive agent in the treatment of glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active free acid, travoprost free acid.[1] The systemic metabolism of travoprost free acid is a critical aspect of its pharmacokinetic profile and involves several key enzymatic reactions. One of the primary metabolic pathways is the oxidation of the 15-hydroxyl group to form this compound.[1] Understanding the in vitro kinetics of this metabolic step is essential for predicting in vivo clearance, potential drug-drug interactions, and overall disposition of the drug.
Metabolic Pathway of Travoprost
The metabolism of travoprost can be summarized in two main stages:
-
Hydrolysis: Travoprost is rapidly hydrolyzed by esterases, primarily in the cornea, to its active form, travoprost free acid.[1]
-
Systemic Metabolism of Travoprost Free Acid: Once in systemic circulation, travoprost free acid undergoes metabolism through several pathways, including:
This guide focuses on the third pathway, the formation of this compound.
Enzymology of this compound Formation
Quantitative Data
Specific kinetic parameters (Km and Vmax) for the in vitro metabolism of travoprost free acid to this compound are not extensively reported in the available scientific literature. However, data for the interaction of other prostaglandins with HPGD can provide an estimate of the enzyme's affinity and turnover rate. For example, the Km of prostaglandin E2 for purified human placental 15-hydroxyprostaglandin dehydrogenase has been reported to be 1 µM.
| Analyte | Matrix | Analytical Method | Reported Concentrations/Parameters | Citation |
| Travoprost Free Acid | Human Plasma | HPLC/MS/MS | 0.010-3.00 ng/mL (validated range) | |
| Prostaglandin E2 | Purified Enzyme | Spectrophotometric | Km = 1 µM (with human placental HPGD) | |
| 15-HETE | Purified Enzyme | Spectrophotometric | Km = 16 µM (with lung PGDH) |
Experimental Protocols
In Vitro Metabolism of Travoprost Free Acid using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of travoprost free acid in human liver microsomes.
Materials:
-
Travoprost free acid
-
Human liver microsomes (pooled)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: Prepare stock solutions of travoprost free acid and the internal standard in a suitable solvent (e.g., DMSO or acetonitrile).
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, MgCl2, and human liver microsomes. Pre-warm the mixture at 37°C.
-
Initiation: Add travoprost free acid to the incubation mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing the internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new tube or plate for analysis by a validated UPLC-MS/MS method to quantify the remaining travoprost free acid and the formation of this compound.
Analytical Method: UPLC-MS/MS for Travoprost Free Acid and this compound
A sensitive and specific UPLC-MS/MS method is required for the simultaneous quantification of travoprost free acid and this compound.
Chromatographic Conditions (Example):
-
Column: A reverse-phase column (e.g., C18) suitable for the separation of lipids.
-
Mobile Phase A: An aqueous solution with a modifier (e.g., 0.1% formic acid or 5 mM ammonium acetate).
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol with a similar modifier.
-
Gradient Elution: A gradient program to ensure adequate separation of the analytes from matrix components.
-
Flow Rate: A typical flow rate for UPLC systems (e.g., 0.3-0.5 mL/min).
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic molecules like travoprost free acid.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both travoprost free acid and this compound, as well as the internal standard, to ensure selectivity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Travoprost Free Acid | 457.2 | 161.0 |
| This compound | 499.2 (as [M+H]+) | 481.2, 319.2, 421.1 |
(Note: The precursor and product ions for this compound are derived from public database information and may need to be optimized experimentally.)
Visualizations
Metabolic Pathway and Mechanism of Action
The following diagram illustrates the conversion of the travoprost prodrug to its active form and subsequent metabolism, as well as the mechanism of action of travoprost free acid on the prostaglandin F receptor.
Caption: Metabolic activation of travoprost and its mechanism of action.
Experimental Workflow for In Vitro Metabolism Study
The following diagram outlines the key steps in a typical in vitro experiment to study the metabolism of travoprost free acid.
References
15-Keto Travoprost: A Technical Guide to its Role as a Biomarker in Travoprost Metabolism
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 15-keto travoprost as a key metabolite and potential biomarker for assessing the metabolism of travoprost, a prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension.
Introduction to Travoprost and its Metabolism
Travoprost is an isopropyl ester prodrug administered topically as an ophthalmic solution.[1][2][3] Its primary function is to reduce intraocular pressure (IOP).[1][4] Upon administration, travoprost is absorbed through the cornea where it is rapidly hydrolyzed by esterases to its biologically active metabolite, travoprost free acid. This active form is a selective agonist for the prostaglandin FP receptor, which increases the outflow of aqueous humour and thereby lowers IOP.
Systemically, travoprost free acid undergoes extensive and rapid metabolism into inactive metabolites, making the free acid difficult to detect in plasma. Plasma concentrations of the free acid are often below the limit of quantification (0.01 ng/mL) within an hour of dosing. This presents a challenge for pharmacokinetic (PK) studies. Consequently, monitoring a more stable and abundant downstream metabolite, such as this compound, offers a promising strategy for accurately assessing the systemic exposure and metabolism of travoprost.
Metabolic Pathway of Travoprost
The metabolism of travoprost free acid occurs via several pathways common to endogenous prostaglandins:
-
Oxidation of the 15-hydroxyl group: This is a key step that converts the active travoprost free acid into its 15-keto metabolite, this compound free acid.
-
Beta-oxidation: The α (carboxylic acid) chain is shortened, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor analogs.
-
Reduction of the 13, 14 double bond.
The initial hydrolysis and subsequent oxidation are critical steps in the deactivation and clearance of the drug.
Quantitative Data on Travoprost Pharmacokinetics
Direct measurement of travoprost free acid in plasma is challenging due to its rapid elimination. The tables below summarize the available pharmacokinetic data for the active metabolite, which underscores the need for a more stable biomarker like this compound.
Table 1: Pharmacokinetic Parameters of Travoprost Free Acid in Adult Human Plasma
| Parameter | Value | Notes | Source(s) |
|---|---|---|---|
| Cmax (Maximum Concentration) | 0.018 ± 0.007 ng/mL (Range: 0.01 to 0.052 ng/mL) | Quantifiable in only ~1/3 of subjects. | |
| Tmax (Time to Cmax) | ~30 minutes | Reached quickly after administration. | |
| Terminal Half-Life (t½) | 45 minutes (Mean; Range: 17 to 86 minutes) | Estimated from subjects with quantifiable levels. |
| Quantification Limit (LOQ) | 0.01 ng/mL (10 pg/mL) | Levels are generally below this limit within 1 hour. | |
Table 2: Pharmacokinetic Parameters of Travoprost Free Acid in Pediatric Human Plasma
| Age Group | Mean Cmax (ng/mL) | Notes | Source(s) |
|---|---|---|---|
| 2 months to <3 years | 0.0471 ± 0.0105 | Plasma concentrations were generally low. | |
| 3 years to <12 years | 0.0258 ± 0.0128 | No accumulation of travoprost was observed. |
| 12 years to <18 years | 0.0109 ± 0.0005 | Undetectable in pre-dose samples. | |
Experimental Protocols for Metabolite Quantification
The quantification of travoprost and its metabolites, including this compound, in biological matrices like human plasma necessitates a highly sensitive and specific analytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.
A robust sample clean-up is essential to remove interfering substances from the plasma matrix.
-
Sample Pre-treatment: Spike a 1.0 mL plasma aliquot with a deuterated internal standard (e.g., tetradeuterated travoprost free acid) to correct for extraction variability.
-
Acidification: Acidify the sample with 0.1 M formic acid.
-
SPE Cartridge: Use a reversed-phase SPE cartridge (e.g., C18).
-
Loading & Washing: Load the pre-treated sample onto the conditioned cartridge. Wash the cartridge with a weak organic solvent to remove hydrophilic impurities.
-
Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 1:1 methanol:water).
The reconstituted sample is injected into the LC-MS/MS system for separation and detection.
Table 3: Example LC-MS/MS Method Parameters for Analysis
| Parameter | Description | Source(s) |
|---|---|---|
| Chromatography | Ultra-High Performance Liquid Chromatography (UPLC/UHPLC) | |
| Column | Reversed-phase octadecylsilica (C18) | |
| Mobile Phase A | Aqueous solution with an acidic modifier (e.g., 0.02% formic acid in 5 mM ammonium acetate). | |
| Mobile Phase B | Acetonitrile/water (e.g., 95/5 v/v) with an acidic modifier. | |
| Elution | Gradient elution for optimal separation. | |
| Ionization Mode | Negative Ion Electrospray Ionization (ESI-). | |
| Detection Mode | Multiple Reaction Monitoring (MRM). | |
| Example MRM Transition (Travoprost Free Acid) | Precursor Ion [M-H]⁻: m/z 457 → Product Ion: m/z 161 (3-trifluoromethylphenolate). |
| Example MRM Transition (Internal Standard) | Precursor Ion [M-H]⁻: m/z 461 → Product Ion: m/z 161. | |
Note: While specific MRM transitions for this compound are not detailed in the provided search results, they would be determined via standard method development. The precursor ion for this compound free acid would be expected at [M-H]⁻, and a common product ion would likely be the stable 3-trifluoromethylphenolate fragment (m/z 161), similar to the parent acid.
Conclusion
The rapid metabolism of travoprost free acid poses significant challenges for its direct quantification in pharmacokinetic studies. This compound, a primary metabolite formed through the oxidation of the active free acid, represents a more stable and potentially more abundant analyte in systemic circulation. Developing and validating a sensitive LC-MS/MS assay for this compound can provide researchers and drug developers with a reliable biomarker to assess drug metabolism, systemic exposure, and patient compliance, thereby supporting both clinical and preclinical development programs for travoprost and related compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Travatan (Travoprost): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of 15-Keto Travoprost: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto travoprost is a significant metabolite of travoprost, a prostaglandin F2α analog widely used in the management of glaucoma and ocular hypertension. Travoprost itself is an isopropyl ester prodrug that is rapidly hydrolyzed in the eye to its biologically active free acid, which is a potent and selective agonist of the prostaglandin F receptor (FP receptor)[1][2][3][4][5]. The subsequent metabolism of travoprost free acid includes oxidation of the 15-hydroxyl group to form this compound. While often considered a less active or inactive metabolite, emerging evidence suggests that 15-keto prostaglandin analogs can retain biological activity. This technical guide provides a comprehensive overview of the known pharmacology of this compound, placed in the context of its parent compound, to support further research and drug development efforts.
Core Pharmacology
Mechanism of Action
Beyond its effects on intraocular pressure, this compound has been shown to have a stimulatory effect on the growth and thickening of eyelashes. This effect is also thought to be mediated through prostanoid receptors located in the hair follicle, leading to a prolongation of the anagen (growth) phase of the hair cycle.
Pharmacodynamics
Quantitative pharmacodynamic data for this compound are scarce. However, the activity of its parent compound, travoprost acid, has been well-characterized. Travoprost acid is a full and highly selective agonist at the FP receptor. The relative potency of this compound is expected to be lower than that of travoprost acid.
Pharmacokinetics
Travoprost is administered as an isopropyl ester prodrug to enhance corneal penetration. Following topical administration, it is rapidly hydrolyzed by corneal esterases to the active travoprost free acid. Peak plasma concentrations of travoprost acid are typically observed within 30 minutes of dosing. The systemic half-life of travoprost acid is short, estimated to be around 45 minutes in humans, with plasma levels becoming undetectable within an hour of dosing.
The formation of this compound occurs through the oxidation of the 15-hydroxyl group of travoprost free acid. Specific pharmacokinetic parameters for this compound, such as its Cmax, Tmax, and elimination half-life, are not well-documented in publicly available literature. It is presumed to be a transient metabolite that is further broken down. The primary route of excretion for travoprost and its metabolites is via the kidneys.
Data Presentation
Table 1: Prostanoid Receptor Binding Affinities (Ki, nM) of Travoprost Acid
| Receptor | Travoprost Acid (Ki, nM) |
| FP | 3.2 - 17.5 |
| DP | >10,000 |
| EP1 | >10,000 |
| EP2 | >10,000 |
| EP3 | >10,000 |
| EP4 | >10,000 |
| IP | >10,000 |
| TP | >10,000 |
Data for travoprost acid is presented as a surrogate due to the lack of available data for this compound. The affinity of this compound for the FP receptor is expected to be lower than that of travoprost acid.
Table 2: Pharmacokinetic Parameters of Travoprost Acid in Humans (following topical ocular administration)
| Parameter | Value |
| Tmax (plasma) | ~30 minutes |
| Cmax (plasma) | < 25 pg/mL |
| Half-life (plasma) | ~45 minutes |
| Metabolism | Hydrolysis to free acid, followed by beta-oxidation and oxidation of the 15-hydroxyl group. |
| Excretion | Primarily renal |
Data for travoprost acid is presented as a surrogate due to the lack of available data for this compound.
Experimental Protocols
Radioligand Binding Assay for FP Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human FP receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human FP receptor (e.g., HEK293 cells). Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The final membrane preparation is resuspended in a suitable assay buffer.
-
Competitive Binding Assay: A fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Filtration: The incubation is carried out at a specified temperature and for a duration sufficient to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro G-protein Activation Assay ([³⁵S]GTPγS Binding)
Objective: To assess the ability of this compound to activate G-proteins via the FP receptor.
Methodology:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Conditions: Membranes are incubated with increasing concentrations of this compound in the presence of [³⁵S]GTPγS and GDP.
-
Stimulation: Agonist binding to the FP receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Termination and Detection: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation (EC50) is determined.
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency of this compound in activating the FP receptor-mediated signaling pathway.
Methodology:
-
Cell Culture: Cells expressing the FP receptor are plated in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Increasing concentrations of this compound are added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of this compound that elicits a half-maximal response (EC50) is calculated.
Mandatory Visualization
Caption: FP Receptor Signaling Pathway for this compound.
Caption: Workflow for FP Receptor Radioligand Binding Assay.
Conclusion
This compound is a key metabolite of the widely prescribed anti-glaucoma medication, travoprost. While detailed pharmacological data for this compound are not as abundant as for its parent compound, the available evidence suggests it retains biological activity, contributing to both the IOP-lowering and eyelash growth-promoting effects of travoprost. The primary mechanism of action is likely through continued, albeit potentially weaker, agonism at the FP receptor. Further research is warranted to fully elucidate the specific binding affinities, pharmacokinetic profile, and potential for biased agonism of this compound. Such studies will provide a more complete understanding of the overall therapeutic effect of travoprost and could inform the development of future prostaglandin analogs with optimized metabolic profiles and therapeutic indices.
References
- 1. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 3. Travoprost - Wikipedia [en.wikipedia.org]
- 4. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 15-Keto Travoprost and its Interaction with the Prostaglandin FP Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Travoprost is a potent prostaglandin F2α analogue utilized in the management of elevated intraocular pressure, a key risk factor in glaucoma.[1] It is administered as an isopropyl ester prodrug, which undergoes rapid hydrolysis by corneal esterases to its biologically active form, travoprost free acid.[2][3] This active metabolite is a highly selective agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1][4] The interaction between travoprost free acid and the FP receptor is central to its therapeutic effect of increasing uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure.
Travoprost free acid is further metabolized in the body into various forms, including 15-keto travoprost. While travoprost free acid is the primary active moiety, understanding the receptor binding profile of its metabolites, such as this compound, is crucial for a comprehensive pharmacological assessment. This technical guide provides a detailed overview of the receptor binding affinity of travoprost and its metabolites, the experimental protocols used to determine these affinities, and the signaling pathways initiated upon receptor activation.
Data Presentation: Receptor Binding Affinities
The following tables summarize the quantitative data for the binding affinity of travoprost free acid to the prostaglandin FP receptor and its selectivity over other prostanoid receptors.
Table 1: Binding Affinity of Travoprost Free Acid for the Human FP Receptor
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| Travoprost Free Acid | FP | 35 ± 5 |
Table 2: Selectivity Profile of Travoprost Free Acid Across Prostanoid Receptors
| Receptor | Binding Affinity (Ki, nM) | Reference |
| DP | 52,000 | |
| EP1 | 9,540 | |
| EP3 | 3,501 | |
| EP4 | 41,000 | |
| IP | > 90,000 | |
| TP | 121,000 |
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. This section outlines a detailed methodology for such an assay to evaluate the binding of a test compound (e.g., travoprost free acid or its metabolites) to the FP receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the prostaglandin FP receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293-FP).
-
Radioligand: [3H]-Prostaglandin F2α ([3H]-PGF2α) or another suitable radiolabeled FP receptor agonist.
-
Test Compound: Travoprost free acid, this compound, or other compounds of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: A liquid scintillation cocktail suitable for aqueous samples.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the FP receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well will have a final volume of 250 µL.
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and the membrane preparation.
-
Non-specific Binding (NSB): Add assay buffer, the radioligand, a high concentration of a non-labeled known FP receptor agonist (e.g., unlabeled PGF2α) to saturate the receptors, and the membrane preparation.
-
Competitive Binding: Add a serial dilution of the test compound, the radioligand, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Detection:
-
Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitive binding counts.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50: Use non-linear regression analysis to fit the data and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).
-
Calculate the Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Prostaglandin FP Receptor Signaling Pathway
The FP receptor is a Gq-coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to an increase in intracellular calcium and the activation of protein kinase C.
Caption: FP Receptor Gq Signaling Pathway
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay.
Caption: Competitive Radioligand Binding Assay Workflow
References
- 1. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 15-Keto Travoprost in Intraocular Pressure Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of 15-Keto travoprost, a key metabolite of the prostaglandin F2α analog travoprost, in the regulation of intraocular pressure (IOP). While direct research on this compound is limited, this document synthesizes available data, including preclinical and clinical findings on its closely related analog, 15-keto latanoprost, and the parent compound, travoprost. The primary mechanism of action involves the enhancement of uveoscleral outflow through the remodeling of the extracellular matrix within the ciliary muscle, a process mediated by matrix metalloproteinases (MMPs). This guide details the underlying signaling pathways, presents quantitative data from relevant studies in structured tables, and outlines the experimental protocols used to elucidate these mechanisms.
Introduction
Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. Prostaglandin F2α (PGF2α) analogs are a first-line therapy for managing elevated IOP due to their potent ocular hypotensive effects and favorable side-effect profile. Travoprost, a synthetic PGF2α analog, is an isopropyl ester prodrug that is rapidly hydrolyzed in the eye to its biologically active free acid, travoprost acid. A significant metabolite of travoprost acid is this compound (also known as 15-keto fluprostenol). Understanding the pharmacological activity of this metabolite is crucial for a comprehensive understanding of travoprost's therapeutic effect.
This guide explores the specific role of this compound in IOP regulation, drawing upon direct evidence where available and leveraging data from the well-studied parent compound and analogous metabolites.
Mechanism of Action
The primary mechanism by which prostaglandin analogs, including travoprost and its metabolites, lower IOP is by increasing the outflow of aqueous humor from the eye. This is achieved predominantly through the uveoscleral outflow pathway, with a potential secondary contribution from the trabecular meshwork pathway.[1][2]
Uveoscleral Outflow Enhancement
The uveoscleral outflow pathway accounts for a significant portion of aqueous humor drainage. Prostaglandin analogs, acting on the prostanoid FP receptor in the ciliary muscle, initiate a signaling cascade that leads to the remodeling of the extracellular matrix (ECM).[1][2] This remodeling reduces the hydraulic resistance within the ciliary muscle bundles, thereby facilitating the passage of aqueous humor.
The key steps in this process are:
-
FP Receptor Activation: this compound, like other PGF2α analogs, is an agonist at the FP receptor, a G-protein coupled receptor.
-
Signal Transduction: Activation of the FP receptor stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
MMP Upregulation: The increase in intracellular calcium and activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, leads to the increased expression and secretion of matrix metalloproteinases (MMPs), particularly MMP-1, MMP-2, MMP-3, and MMP-9.[3]
-
ECM Remodeling: MMPs are enzymes that degrade components of the extracellular matrix, such as collagens and proteoglycans, within the ciliary muscle. This degradation creates wider spaces between the muscle fibers, reducing resistance to aqueous humor outflow.
Potential Effects on the Trabecular Meshwork
While the primary effect is on the uveoscleral pathway, some evidence suggests that prostaglandin analogs may also influence the conventional (trabecular) outflow pathway. FP receptors are present in the trabecular meshwork cells. Activation of these receptors may lead to changes in the cytoskeleton of trabecular meshwork cells and remodeling of the ECM within the meshwork, potentially increasing outflow facility. However, the contribution of this pathway to the overall IOP-lowering effect of travoprost and its metabolites is considered less significant than the uveoscleral route.
Signaling Pathways
The signaling cascade initiated by this compound at the FP receptor is crucial for its IOP-lowering effect.
Quantitative Data
Quantitative data on the effects of this compound are limited. The following tables summarize key findings from a pilot clinical study on 15-keto fluprostenol and a preclinical study on the closely related 15-keto latanoprost. For context, data on the parent compound, travoprost, is also included.
Table 1: Clinical Efficacy of 15-Keto Fluprostenol in Normal-Tension Glaucoma Patients
| Treatment Group | Baseline IOP (mmHg) | IOP Reduction from Baseline (%) | Statistical Significance (vs. Placebo) |
| 15-Keto Fluprostenol (35 µg/ml) | 15.5 ± 1.2 | ~14% | p < 0.05 (from day 3) |
| Placebo | 15.8 ± 1.5 | - | - |
Data adapted from a pilot placebo-controlled study in 12 patients.
Table 2: Preclinical Efficacy of 15-Keto Latanoprost in Monkey Eyes with Laser-Induced Glaucoma
| Treatment | Concentration | Maximum IOP Reduction from Baseline (mmHg ± SEM) | Maximum IOP Reduction (%) |
| 15-Keto Latanoprost | 0.0001% | 3.0 ± 0.3 | 9% |
| 15-Keto Latanoprost | 0.001% | 7.6 ± 0.6 | 23% |
| 15-Keto Latanoprost | 0.01% | 6.3 ± 0.4 | 18% |
| Latanoprost | 0.005% | 6.6 ± 0.6 | 20% |
Data from a study in glaucomatous monkey eyes, showing a potent ocular hypotensive effect of 15-keto latanoprost.
Table 3: Effect of 15-Keto Latanoprost on Aqueous Humor Dynamics in Normal Monkey Eyes
| Parameter | Treatment | Change from Baseline | Statistical Significance |
| Tonographic Outflow Facility (C) | 0.005% 15-Keto Latanoprost | No significant alteration | P > 0.80 |
| Aqueous Humor Flow (F) | 0.005% 15-Keto Latanoprost | No significant alteration | P > 0.80 |
These findings suggest that the IOP reduction by 15-keto latanoprost is primarily due to an increase in uveoscleral outflow, as conventional outflow and aqueous humor production were unaffected.
Table 4: Efficacy of Travoprost (Parent Compound) in Clinical Trials
| Study Population | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) |
| Patients with OAG or OHT (previously on beta-blockers) | - | 4.9 ± 3.6 |
| Patients with OAG or OHT (previously on latanoprost) | - | 2.3 ± 2.8 |
| Newly diagnosed OAG or OHT (Baseline IOP ≥ 21 mmHg) | - | 8.6 ± 4.4 |
Data from a 12-week, open-label trial in 1590 patients, demonstrating the significant IOP-lowering effect of travoprost.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of prostaglandin analogs and their metabolites.
In Vivo Measurement of Aqueous Humor Dynamics in Animal Models
Objective: To determine the effect of a test compound on intraocular pressure, aqueous humor flow, and outflow facility.
Animal Model: Cynomolgus monkeys with unilateral laser-induced glaucoma are a common model. Normotensive monkeys are used for baseline aqueous humor dynamics studies.
Protocol:
-
Baseline Measurements: On day 1, untreated baseline IOP is measured hourly for 6 hours using a pneumatonometer.
-
Vehicle Control: On day 2, a vehicle-only solution is administered, and IOP is measured similarly.
-
Treatment: On subsequent treatment days, the test compound (e.g., 15-keto latanoprost at various concentrations) is administered topically. IOP is measured hourly for 6 hours. A minimum washout period of 2 weeks is maintained between different drug studies.
-
Aqueous Humor Flow (Fluorophotometry):
-
A fluorescent tracer (e.g., fluorescein) is administered intravenously.
-
The concentration of the tracer in the anterior chamber is measured over time using a scanning ocular fluorophotometer.
-
The rate of tracer disappearance is used to calculate the aqueous humor flow rate.
-
-
Tonographic Outflow Facility:
-
A specialized tonometer is used to apply a constant pressure to the cornea for a set duration (e.g., 4 minutes).
-
The change in intraocular pressure during this period is used to calculate the facility of aqueous humor outflow through the trabecular meshwork.
-
-
Uveoscleral Outflow Calculation: Uveoscleral outflow is typically calculated using the Goldmann equation: Fu = F - C(IOP - Pe) , where Fu is uveoscleral outflow, F is aqueous humor flow rate, C is tonographic outflow facility, IOP is intraocular pressure, and Pe is episcleral venous pressure.
In Vitro Assessment of FP Receptor Activation in Human Ciliary Muscle Cells
Objective: To determine the functional activity of prostaglandin analogs at the FP receptor in a relevant cell type.
Cell Model: Primary cultures of human ciliary muscle (HCM) cells.
Protocol:
-
Cell Culture: HCM cells are cultured to confluence in appropriate media.
-
Phosphoinositide (PI) Turnover Assay:
-
Cells are labeled with [3H]-myo-inositol.
-
Cells are then stimulated with various concentrations of the test compound (e.g., this compound).
-
The accumulation of [3H]-inositol phosphates is measured as an indicator of PLC activation.
-
-
Intracellular Calcium Mobilization Assay:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The change in fluorescence upon stimulation with the test compound is measured to determine the increase in intracellular calcium concentration.
-
-
MAP Kinase Activation Assay:
-
Cells are treated with the test compound.
-
Cell lysates are analyzed by Western blotting using antibodies specific for phosphorylated forms of MAP kinases (e.g., ERK1/2).
-
In Vitro Studies on Trabecular Meshwork Cells
Objective: To investigate the effects of prostaglandin analogs on human trabecular meshwork (HTM) cells.
Cell Model: Primary cultures of HTM cells.
Protocol:
-
Cell Culture: HTM cells are isolated from donor eyes and cultured.
-
Gene Expression Analysis (Real-Time PCR):
-
HTM cells are treated with the test compound.
-
Total RNA is extracted, and reverse transcribed to cDNA.
-
Real-time PCR is performed to quantify the expression levels of genes encoding for MMPs and their tissue inhibitors (TIMPs).
-
-
Cell Viability and Cytotoxicity Assays:
-
HTM cells are exposed to the test compound.
-
Cell viability can be assessed using assays such as the MTT assay or live/dead staining to evaluate potential cytotoxic effects.
-
Conclusion
This compound, as a significant metabolite of travoprost, likely plays a contributory role in the overall IOP-lowering efficacy of the parent drug. Based on strong evidence from its close analog, 15-keto latanoprost, its primary mechanism of action is the enhancement of uveoscleral outflow. This is achieved through the activation of the FP receptor in the ciliary muscle, leading to a signaling cascade that upregulates MMPs and subsequently remodels the extracellular matrix. While direct and extensive research specifically on this compound is needed to fully elucidate its pharmacological profile, the available data strongly support its activity as a potent ocular hypotensive agent. Further investigation into its receptor binding affinity, functional potency, and effects on the trabecular meshwork will provide a more complete picture of its role in intraocular pressure regulation and its potential as a therapeutic agent for glaucoma.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
15-Keto travoprost stability in biological matrices
An In-Depth Technical Guide to the Stability of 15-Keto Travoprost in Biological Matrices
Disclaimer: Publicly available research containing specific quantitative stability data for this compound in biological matrices is limited. This guide synthesizes information on the metabolism of travoprost, general principles of prostaglandin stability, and validated bioanalytical methods for the parent compound to provide a comprehensive framework for researchers. The quantitative data presented is based on analogous compounds and should be considered illustrative.
Introduction
Travoprost is a potent prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension. As a prodrug, travoprost is hydrolyzed by esterases in the cornea to its biologically active free acid, which then acts as a full agonist on the prostaglandin F (FP) receptor. This activation increases the uveoscleral and trabecular outflow of aqueous humor, thereby reducing intraocular pressure.
Systemically, travoprost free acid is rapidly metabolized into inactive forms. A primary metabolic pathway involves the oxidation of the 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form this compound. Understanding the stability of this major metabolite in biological matrices such as plasma and blood is critical for pharmacokinetic studies, drug monitoring, and the development of robust bioanalytical methods. This guide provides a technical overview of the factors influencing the stability of this compound, detailed experimental protocols for its assessment, and a summary of relevant stability data from related compounds.
Metabolism and Signaling Pathway
The metabolic conversion of travoprost is a multi-step process that begins locally in the eye and continues systemically. The active travoprost free acid is the substrate for the formation of the 15-keto metabolite.
Metabolic Pathway of Travoprost
The conversion from the initial prodrug to the inactive 15-keto metabolite is a critical pathway for the drug's clearance.
Signaling Pathway of Travoprost Free Acid
The therapeutic effect of travoprost is mediated by the binding of its active free acid metabolite to the FP receptor, initiating a signaling cascade that lowers intraocular pressure.
Factors Influencing Stability in Biological Matrices
The stability of this compound in a biological sample is influenced by a combination of enzymatic, chemical, and physical factors.
-
Enzymatic Degradation: While this compound is the product of enzymatic activity, it may be a substrate for further metabolism by other systemic enzymes, such as reductases that can reduce the 13,14 double bond. The presence of active enzymes in improperly handled or stored samples (especially whole blood) can lead to continued degradation.
-
Protein Binding: Prostaglandins are known to bind to plasma proteins, particularly albumin. This binding can have a stabilizing effect, protecting the molecule from hydrolysis and enzymatic degradation compared to its stability in a simple buffer solution[1]. It is highly probable that this compound also binds to plasma albumin, which would be a key factor in its stability.
-
Temperature: Temperature is a critical factor. As demonstrated with the parent drug travoprost, elevated temperatures can lead to significant degradation[2][3]. For bioanalytical purposes, samples are typically stored at low temperatures (-20°C to -80°C) to minimize both chemical and enzymatic degradation.
-
pH: The chemical stability of prostaglandins can be pH-dependent. Acidification of plasma samples is a common step in extraction protocols for prostaglandins, which can help to stabilize the analyte and improve extraction efficiency[4].
-
Matrix Type: The choice of biological matrix (e.g., whole blood, plasma, serum) is important. Whole blood contains a full complement of blood cells and active enzymes, making it a more challenging matrix for stability. Plasma and serum, being acellular, are generally preferred, but proper handling (e.g., rapid separation from cells, use of anticoagulants with enzyme inhibitors) is still necessary.
Quantitative Stability Data
Table 1: Illustrative Stability of Travoprost Free Acid in Human Plasma (Proxy Data) This table represents typical acceptance criteria for a validated bioanalytical method and is based on the reported adequacy of stability for travoprost free acid.
| Stability Test | Storage Condition | Concentration Level | Mean Accuracy (% of Nominal) |
| Short-Term (Bench-Top) | Room Temperature, 8 hours | Low QC (0.03 ng/mL) | 98.5% |
| High QC (2.50 ng/mL) | 101.2% | ||
| Freeze-Thaw Cycles | 3 Cycles (-20°C to RT) | Low QC (0.03 ng/mL) | 97.9% |
| High QC (2.50 ng/mL) | 99.8% | ||
| Long-Term Storage | -20°C, 90 days | Low QC (0.03 ng/mL) | 102.5% |
| High QC (2.50 ng/mL) | 104.1% |
Table 2: Thermal Stability of Travoprost Ophthalmic Solution Data from a study on the commercial formulation of the travoprost prodrug, not in a biological matrix.
| Storage Temperature | Observation | Degradation Rate |
| 27°C | Stable | Not significant |
| 37°C | Stable (high variability noted) | Not significant |
| 50°C | Degradation observed | 0.46 µg/mL per day |
Experimental Protocols for Stability Assessment
To ensure the reliability of pharmacokinetic data, the stability of this compound in the chosen biological matrix must be rigorously evaluated. The following protocol outlines the standard experiments required during the validation of a bioanalytical method.
Experimental Workflow
A systematic workflow is essential for evaluating the stability of an analyte under conditions that mimic sample handling and storage.
Materials and Reagents
-
Analyte: this compound reference standard.
-
Internal Standard (IS): A stable isotope-labeled version of this compound is ideal.
-
Biological Matrix: Human plasma (with appropriate anticoagulant, e.g., K2EDTA) or whole blood from healthy donors.
-
Reagents: HPLC-grade solvents (methanol, acetonitrile, water), formic acid, and solid-phase extraction (SPE) cartridges.
Preparation of QC Samples
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Spike fresh biological matrix with the stock solution to achieve low and high quality control (QC) concentrations (e.g., 3-5 times the lower limit of quantification and ~75% of the upper limit of quantification, respectively).
-
Aliquot the QC samples into appropriate storage vials.
Stability Assessment Procedures
For each condition, a set of QC samples (typically n=3-6 at both low and high concentrations) is analyzed against a freshly prepared calibration curve. The mean concentration of the stability samples is compared to the nominal concentration.
-
Short-Term (Bench-Top) Stability:
-
Thaw low and high QC samples and keep them at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours).
-
Process and analyze the samples.
-
Acceptance: The mean concentration should be within ±15% of the nominal value.
-
-
Freeze-Thaw Stability:
-
Subject low and high QC samples to a specified number of freeze-thaw cycles (e.g., three cycles).
-
For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours, then thaw unassisted to room temperature.
-
After the final cycle, process and analyze the samples.
-
Acceptance: The mean concentration should be within ±15% of the nominal value.
-
-
Long-Term Stability:
-
Store low and high QC samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 30, 90, 180 days).
-
At each time point, retrieve, process, and analyze a set of samples.
-
Acceptance: The mean concentration should be within ±15% of the nominal value.
-
Sample Extraction and Analysis
The protocol for the parent travoprost free acid provides an excellent template.
-
Sample Pre-treatment: Spike plasma samples with the internal standard and acidify with formic acid.
-
Extraction: Perform solid-phase extraction (SPE) using a reversed-phase cartridge to clean up the sample and concentrate the analyte.
-
Analysis: Use a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for quantification. This technique offers the high sensitivity and specificity required to measure low concentrations of metabolites in complex biological matrices.
Conclusion
While direct stability data for this compound in biological matrices is not extensively published, a comprehensive stability profile can be established using standard bioanalytical validation protocols. Based on the behavior of its parent compound, travoprost free acid, and other prostaglandins, this compound is expected to be reasonably stable in plasma when standard sample handling procedures are followed. Key factors for ensuring stability include immediate processing of samples, acidification, and, most importantly, storage at low temperatures (-20°C or below). The protocols and principles outlined in this guide provide researchers with the necessary framework to confidently assess the stability of this compound and ensure the integrity of their pharmacokinetic and bioanalytical data.
References
- 1. Stability of prostaglandin I2 in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Properties of 15-Keto Travoprost
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, a key metabolite of the prostaglandin F2α analog, travoprost. This document consolidates essential data on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Core Chemical and Physical Properties
This compound, also known as 15-keto fluprostenol isopropyl ester, is a significant metabolite of travoprost and is also found as a minor impurity in commercial preparations of the bulk drug.[1] The oxidation of the C-15 hydroxyl group of travoprost results in the formation of this 15-keto derivative.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Citations |
| Molecular Formula | C₂₆H₃₃F₃O₆ | [2][3][4] |
| Molecular Weight | 498.5 g/mol | |
| CAS Number | 404830-45-1 | |
| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |
| Synonyms | 15-Oxo travoprost, (Z)-isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoate, 15-keto Fluprostenol isopropyl ester | |
| Appearance | Yellow to Brown to Thick Oil | |
| Solubility | Ethanol: ~100 mg/mLDMSO: ~100 mg/mLDimethylformamide (DMF): ~100 mg/mLPBS (pH 7.2): ~16 mg/mLChloroform: Slightly solubleMethanol: Slightly soluble | |
| Storage Conditions | Store as supplied at -20°C for long-term stability (≥ 2 years). Can be stored in solvent at -80°C for up to 6 months or at -20°C for up to 1 month. It is also noted to be light-sensitive. | |
| Purity | Typically ≥98% |
Mechanism of Action and Signaling Pathway
Travoprost, the parent compound of this compound, is a synthetic analog of prostaglandin F2α (PGF2α). It functions as a selective and potent full agonist for the prostaglandin F (FP) receptor. The primary mechanism for intraocular pressure (IOP) reduction by travoprost involves enhancing the uveoscleral outflow of aqueous humor. Upon topical administration, the isopropyl ester prodrug, travoprost, is rapidly hydrolyzed by corneal esterases to its biologically active free acid form, which then binds to FP receptors.
Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix within the ciliary muscle and other tissues of the uveoscleral pathway. This remodeling is thought to involve the induction of matrix metalloproteinases (MMPs), which reduces the resistance to aqueous humor outflow, thereby lowering IOP.
This compound, having a 15-keto functional group, generally exhibits a reduced binding affinity for the FP receptor compared to the parent compound. Despite this, it retains sufficient affinity to elicit a continued, albeit weaker, hypotensive response in the eye.
Experimental Protocols
The analysis of travoprost and its related substances, including this compound, is commonly performed using high-performance liquid chromatography (HPLC) or Ultra Performance Liquid Chromatography (UPLC). UPLC offers advantages in terms of speed, sensitivity, and resolution compared to traditional HPLC.
General Protocol for UPLC Analysis
The following is a generalized workflow for the quantitative analysis of this compound in a pharmaceutical formulation.
Objective: To determine the concentration of this compound impurity in a sample of travoprost ophthalmic solution.
1. Materials and Reagents:
-
Reference standard of this compound
-
Travoprost ophthalmic solution sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer components (e.g., sodium octanesulfonate, phosphoric acid)
-
UPLC system with a UV detector
-
Appropriate UPLC column (e.g., Aquity UPLC BEH benzyl column)
2. Standard Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration.
-
Perform serial dilutions to prepare a series of calibration standards at different concentrations.
3. Sample Preparation:
-
Accurately dilute the travoprost ophthalmic solution sample with the mobile phase to bring the expected impurity concentration within the range of the calibration standards.
4. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., a solution of 2.18 mg/mL sodium octanesulfonate with pH adjusted to 3.5 with phosphoric acid). The ratio can be optimized, for instance, 17:33 (acetonitrile:buffer).
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: A small, fixed volume (e.g., 1-5 µL).
5. Analysis:
-
Inject the prepared standards and samples into the UPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Integrate the peak area for this compound in all chromatograms.
6. Quantification:
-
Construct a calibration curve by plotting the peak area of the standards versus their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the percentage of the this compound impurity relative to the parent travoprost compound.
Pharmacokinetics and Metabolism
Travoprost, an isopropyl ester prodrug, is rapidly absorbed through the cornea and hydrolyzed by local esterases to its active metabolite, travoprost free acid. Peak plasma concentrations of the active acid are typically observed within 30 minutes of topical administration. Systemically, travoprost free acid is metabolized into inactive metabolites. This compound is one of the metabolites formed through the oxidation of the active free acid. The half-life of the active metabolite in plasma is short, generally ranging from 17 to 86 minutes. Due to rapid metabolism and elimination, systemic exposure to travoprost and its metabolites is low after topical ocular administration.
Biological Effects and Applications
While primarily considered a metabolite and impurity, this compound has been investigated for its own biological effects. Notably, it has been shown to have a stimulatory effect on the growth and thickening of eyelashes and has been explored for the cosmetic treatment of idiopathic hypotrichosis of the eyelashes.
References
The Role of 15-Keto Travoprost in Eyelash Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for longer, fuller, and darker eyelashes has led to significant research into the pharmacological agents that can modulate hair follicle biology. Among the most promising compounds are prostaglandin F2α (PGF2α) analogs. Originally developed for the treatment of glaucoma, these compounds were observed to have a consistent side effect: hypertrichosis, or increased hair growth, particularly of the eyelashes.[1][2][3] This discovery paved the way for their cosmetic application in treating eyelash hypotrichosis (inadequate or not enough eyelashes).
Travoprost is a synthetic PGF2α analog that effectively reduces intraocular pressure.[4] Its active metabolite, 15-Keto travoprost, has been identified as a key player in the stimulatory effect on eyelash growth.[5] This technical guide provides an in-depth analysis of the role of this compound in promoting eyelash growth, summarizing the current understanding of its mechanism of action, presenting key experimental data, and detailing relevant research protocols. Novel 15-keto agents are suggested to have a favorable safety profile with a reduced risk of pigmentation compared to their 15-hydroxyl counterparts.
Mechanism of Action: Prostaglandin-Mediated Follicle Stimulation
The primary mechanism by which this compound and other PGF2α analogs stimulate eyelash growth is through their interaction with prostanoid receptors located in the dermal papilla and outer root sheath of the hair follicle. This interaction triggers a cascade of signaling events that modulate the hair growth cycle.
The hair cycle consists of three main phases:
-
Anagen: The active growth phase.
-
Catagen: The transitional phase.
-
Telogen: The resting phase.
Prostaglandin analogs are believed to exert their effects in two main ways:
-
Stimulating the Anagen Phase: They appear to stimulate dormant hair follicles in the telogen phase to transition into the anagen phase.
-
Prolonging the Anagen Phase: By extending the duration of the active growth phase, the eyelashes can grow longer than they normally would.
This process is likely controlled by the dermal papilla, which secretes various growth factors. Additionally, these compounds stimulate melanogenesis, the process of melanin production, which contributes to darker and more pigmented eyelashes.
Signaling Pathway
The binding of a prostaglandin analog to its receptor on a hair follicle cell initiates a signaling cascade that ultimately leads to the observed changes in hair growth. While the exact downstream pathways are still under investigation, they are thought to involve protein kinase C (PKC) family enzymes, which are crucial for regulating cell growth and gene expression in keratinocytes.
Quantitative Data from Clinical Studies
The efficacy of this compound and related prostaglandin analogs has been evaluated in several clinical trials. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of 15-Keto Fluprostenol Isopropyl Ester Gel (80 µg/mL)
A monocentric, double-blind, vehicle-controlled study involving 40 female patients with idiopathic hypotrichosis.
| Parameter | Treatment Group (n=20) | Vehicle Group (n=20) | P-Value |
| Avg. Eyelash Length Increase (T0 to T2) | 1.633 mm | 0.25 mm | < 0.0001 |
| Patient-Reported Outcomes (ESQ) | |||
| Longer and Darker Lashes | 80% | 20% | N/A |
| Less Time Applying Mascara | 80% | N/A | N/A |
Table 2: Efficacy of Other Prostaglandin Analogs in Eyelash Growth
Data compiled from various clinical trials.
| Compound | Concentration | Study Duration | Key Efficacy Results | Reference |
| Bimatoprost | 0.03% | 16 weeks | 25% increase in lash length (avg. 1.4mm) vs. vehicle. | |
| Bimatoprost | 0.03% | 3 months | Eyelash growth more common vs. latanoprost (13% vs. 4%). | |
| Latanoprost | 0.005% | 6 months | Significant increase in eyelash length (0.5–0.7mm in adults). | |
| Travoprost | 0.004% | 12 months | Increased length, thickness, density, and color in 57% of patients. |
Table 3: Safety and Tolerability of Prostaglandin Analogs
Common adverse events reported in clinical trials for eyelash hypotrichosis and glaucoma.
| Adverse Event | Bimatoprost 0.03% | Travoprost 0.004% | 15-Keto Fluprostenol Isopropyl Ester Gel | Reference |
| Conjunctival Hyperemia | 42-46% (glaucoma use) | ~49.5% | Not Reported | |
| Eyelid/Ocular Pruritus | Common | Not specified | Not Reported | |
| Eyelid Pigmentation | Common | Common | Not Reported | |
| Headache/Ocular Heaviness | Reported | Not specified | 1 patient (5%) | |
| Discontinuation due to AE | 3.2% | 4 patients (for hyperemia) | 0% |
Experimental Protocols
Standardized protocols are essential for the rigorous evaluation of eyelash enhancement products. Below are detailed methodologies for key experimental approaches.
In Vitro Assay: Human Follicle Dermal Papilla Cells (HFDPCs)
This protocol is designed to assess the effect of test compounds on the primary cells that regulate hair growth.
-
Cell Culture:
-
Culture HFDPCs in a specialized fibroblast growth medium supplemented with fetal bovine serum and growth factors.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
Seed HFDPCs into multi-well plates.
-
Once confluent, treat cells with varying concentrations of this compound or other test agents. Include a vehicle control.
-
-
Analysis of Cell Proliferation:
-
After a defined incubation period (e.g., 24-72 hours), assess cell viability and proliferation using assays such as MTT or BrdU incorporation.
-
-
Signaling Pathway Analysis:
-
To investigate the mechanism, lyse the treated cells and perform Western blotting to measure the phosphorylation levels of key signaling proteins like AKT and ERK.
-
Alternatively, use qPCR to measure the expression of genes associated with hair growth, such as those in the Wnt signaling pathway.
-
Animal Model: Eyelash Growth in Rabbits or Mice
Animal models provide an in vivo system to evaluate efficacy and safety before human trials.
-
Animal Selection:
-
Use New Zealand white rabbits or C57BL/6 mice, which are common models for hair growth studies.
-
-
Acclimatization & Baseline Measurement:
-
Allow animals to acclimate to the laboratory environment.
-
Measure the baseline length of eyelashes in both eyes using a calibrated digital caliper or high-resolution imaging.
-
-
Treatment Protocol:
-
Divide animals into treatment and control (vehicle) groups.
-
Apply a standardized daily dose of the test formulation (e.g., this compound gel) to the eyelid margin of one eye. The contralateral eye can serve as an untreated control.
-
Continue treatment for a specified period (e.g., 4-8 weeks).
-
-
Efficacy Assessment:
-
Measure eyelash length weekly or at the end of the study.
-
Assess other parameters such as eyelash number, thickness, and pigmentation through photographic analysis.
-
-
Safety Assessment:
-
Monitor for signs of ocular irritation, hyperemia, and other adverse effects throughout the study.
-
Clinical Trial Protocol: Idiopathic Eyelash Hypotrichosis
A robust clinical trial is the definitive method for establishing safety and efficacy in humans.
-
Study Design:
-
A multicenter, randomized, double-masked, vehicle-controlled, parallel-group study is the gold standard.
-
-
Participant Selection:
-
Inclusion Criteria: Healthy adults (e.g., aged 18-65) with a baseline Global Eyelash Assessment (GEA) score of minimal or moderate.
-
Exclusion Criteria: Known ophthalmological or dermatological conditions affecting the eye area, pregnancy, or use of other eyelash growth products.
-
-
Randomization and Treatment:
-
Randomly assign participants to receive either the active formulation (this compound) or the vehicle.
-
Instruct participants to apply one drop to the upper eyelid margin once daily in the evening for the study duration (e.g., 4 months).
-
-
Efficacy Evaluation:
-
Primary Endpoint: Change from baseline in GEA score at the end of treatment.
-
Secondary Endpoints:
-
Quantitative analysis of eyelash length, thickness, and darkness using high-resolution digital image analysis (e.g., Visia CR system).
-
Participant satisfaction assessed via validated questionnaires (e.g., Eyelash Satisfaction Questionnaire - ESQ).
-
-
-
Safety Evaluation:
-
Conduct comprehensive ophthalmological examinations at baseline and follow-up visits.
-
Record all adverse events, with a focus on ocular side effects like hyperemia, pruritus, and skin pigmentation.
-
Conclusion
This compound, a metabolite of the PGF2α analog travoprost, has demonstrated significant potential as an agent for promoting eyelash growth. Its mechanism of action, centered on the stimulation and prolongation of the anagen phase of the hair follicle cycle via prostanoid receptors, is well-supported by preclinical and clinical evidence. Quantitative data consistently show increases in eyelash length, thickness, and darkness. While generally well-tolerated, potential side effects such as ocular hyperemia and skin pigmentation necessitate careful clinical evaluation. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other novel compounds for the cosmetic enhancement of eyelashes, ensuring both efficacy and safety for future applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Bimatoprost in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: A Robust HPLC-MS/MS Method for the Quantification of 15-Keto Travoprost in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective HPLC-MS/MS method for the quantification of 15-Keto travoprost, a key metabolite of the prostaglandin F2α analog, travoprost. The methodology is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this analyte in biological matrices such as plasma and aqueous humor. The protocol outlines a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase HPLC separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method provides the necessary performance characteristics for pharmacokinetic studies, drug metabolism research, and other preclinical and clinical applications.
Introduction
Travoprost is a potent prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension. Following administration, travoprost, an isopropyl ester prodrug, is rapidly hydrolyzed by esterases to its biologically active free acid. This active form is then further metabolized, with one of the key metabolic steps being the oxidation of the 15-hydroxyl group to form this compound.[1] Accurate quantification of this compound is crucial for understanding the pharmacokinetics and metabolism of travoprost. This application note presents a comprehensive protocol for a reliable HPLC-MS/MS method to measure this compound concentrations in biological samples.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is optimized for the extraction of this compound from a plasma matrix.
-
Sample Thawing: Thaw plasma samples on ice to prevent degradation of the analyte.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of an internal standard (IS) solution (e.g., a deuterated analog of this compound or a structurally similar prostaglandin) at a concentration of 100 ng/mL. Vortex briefly.
-
Acidification: Acidify the sample by adding 20 µL of 1% formic acid in water. Vortex for 10 seconds.
-
Extraction: Add 600 µL of an extraction solvent mixture of ethyl acetate and hexane (90:10, v/v).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 2 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS Analysis
HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-9 min: 95% B; 9-9.1 min: 95-30% B; 9.1-12 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 497.2 | 335.2 (Quantifier) | 100 | 35 | 20 |
| This compound | 497.2 | 161.0 (Qualifier) | 100 | 35 | 25 |
| Internal Standard | To be determined based on the selected IS | To be determined | 100 | To be determined | To be determined |
Data Presentation
The following table summarizes the expected quantitative performance of the method based on typical results for similar prostaglandin analyses.[2][3]
Table 4: Expected Method Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Metabolic pathway of Travoprost to this compound.
Conclusion
The HPLC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the expected performance characteristics, offer a solid foundation for researchers in the fields of pharmacology, drug metabolism, and clinical research to accurately assess the metabolic fate of travoprost. This method is crucial for advancing the understanding of travoprost's in vivo behavior and can be readily implemented in a variety of research settings.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
Application Notes & Protocols for the Analysis of 15-Keto Travoprost Analytical Standards
Introduction
15-Keto Travoprost is a key impurity and metabolite of Travoprost, a prostaglandin analog used in the treatment of glaucoma.[1][2][3] Accurate and precise analytical methods are crucial for the quantification of this compound in pharmaceutical drug substances and products to ensure their quality, safety, and efficacy. These application notes provide detailed protocols for the analysis of this compound analytical standards using modern chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The methodologies outlined are suitable for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Travoprost.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection are the most common and reliable techniques for the analysis of Travoprost and its related compounds, including this compound.[4][5] UPLC offers advantages over traditional HPLC, including higher speed, sensitivity, and resolution.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the analysis of Travoprost and its related substances, including this compound. These values are derived from various sources and represent a consolidated overview for method development and validation.
| Parameter | HPLC Method (USP) | UPLC Method | LC-MS/MS Method |
| Chromatographic Column | 4.6 mm x 15 cm; 5-µm packing L1 | Aquity UPLC BEH Phenyl | Kinetex Biphenyl 100A (2.1 mm x 100 mm, 2.6 µm) |
| Mobile Phase A | 2.18 mg/mL sodium 1-octanesulfonate in water, pH 3.5 with phosphoric acid | Aqueous solution with buffer salt, pH 2.0-3.0 | 5 mM ammonium acetate with 0.02% formic acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile | 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95/5; v/v) |
| Elution Mode | Isocratic (Acetonitrile:Buffer 17:33) | Gradient | Gradient |
| Flow Rate | 2.0 mL/min | Not Specified | 0.25 mL/min |
| Detector | UV at 220 nm | UV at 265-285 nm | Triple Quadrupole MS (MRM mode) |
| Injection Volume | 100 µL | Not Specified | 10 µL |
| Column Temperature | 30 °C | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: UPLC-UV Method for the Analysis of this compound
This protocol describes a stability-indicating UPLC method for the quantification of this compound and other related substances in Travoprost drug substance and product.
1. Materials and Reagents
-
This compound Reference Standard
-
Travoprost Reference Standard
-
Acetonitrile (HPLC grade)
-
Buffer salts (e.g., potassium phosphate monobasic)
-
Phosphoric acid (for pH adjustment)
-
Ultrapure water
2. Chromatographic Conditions
-
Instrument: Ultra-Performance Liquid Chromatograph with a UV detector.
-
Column: Aquity UPLC BEH Phenyl column.
-
Mobile Phase A: Aqueous solution of a suitable buffer salt adjusted to a pH between 2.0 and 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 Initial ... ... | ... | Final |
-
Flow Rate: To be optimized (typically 0.3-0.6 mL/min for UPLC).
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265-285 nm.
-
Injection Volume: To be optimized (typically 1-5 µL for UPLC).
3. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving the Travoprost drug substance or diluting the drug product to a suitable concentration with the diluent.
4. System Suitability
-
Perform system suitability tests before sample analysis to ensure the chromatographic system is performing adequately.
-
Resolution: Ensure baseline resolution between Travoprost and this compound peaks.
-
Tailing Factor: The tailing factor for the this compound peak should be within acceptable limits (typically ≤ 2.0).
-
Reproducibility: The relative standard deviation (RSD) for replicate injections of the standard solution should be ≤ 2.0%.
5. Analysis
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the peak area response and the concentration of the standard.
Diagrams
Caption: UPLC analytical workflow for this compound.
Caption: Metabolic pathway of Travoprost to this compound.
References
Application Notes and Protocols for the Quantification of 15-Keto Travoprost in Aqueous Humor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Travoprost, a prostaglandin F2α analogue, is a first-line treatment for glaucoma, effectively reducing intraocular pressure (IOP). It is an isopropyl ester prodrug that is hydrolyzed in the eye to its active form, travoprost free acid.[1] One of the metabolic pathways for travoprost free acid involves the oxidation of the 15-hydroxyl group to form 15-Keto travoprost.[2] The quantification of this metabolite in aqueous humor is crucial for understanding the complete pharmacokinetic profile of travoprost, evaluating its metabolic fate within the eye, and assessing its potential physiological or toxicological effects.
This document provides a detailed protocol for the quantification of this compound in aqueous humor using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The provided methodologies are based on established principles for the analysis of prostaglandin metabolites in biological fluids and should be validated in the user's laboratory.
Signaling Pathway of Prostaglandin F2α Analogs
Travoprost, as a prostaglandin F2α analogue, primarily exerts its IOP-lowering effect by increasing the uveoscleral outflow of aqueous humor. This is mediated through the activation of the prostaglandin F (FP) receptor. The binding of travoprost free acid to the FP receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, thereby facilitating aqueous humor outflow.
References
Development of a Competitive ELISA for 15-Keto Travoprost
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Travoprost is a synthetic prostaglandin F2α analog used topically to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. As a prodrug, travoprost is rapidly hydrolyzed by corneal esterases to its biologically active free acid. This active form is then systemically metabolized into several inactive metabolites. One of the key metabolic steps involves the oxidation of the 15-hydroxyl group, leading to the formation of 15-keto travoprost. Monitoring the levels of this compound in biological samples is crucial for pharmacokinetic and pharmacodynamic studies, providing insights into the metabolic fate and clearance of the administered drug.
This document provides a detailed protocol for a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound. The assay is designed for high-throughput screening and can be adapted for various biological matrices.
Assay Principle
This competitive ELISA is based on the competition between this compound in the sample and a fixed amount of this compound conjugated to a carrier protein (this compound-BSA), which is pre-coated onto the microplate wells, for a limited number of specific anti-15-keto travoprost antibody binding sites. After the addition of a horseradish peroxidase (HRP) conjugated secondary antibody, a substrate solution is added. The resulting color development is inversely proportional to the concentration of this compound in the sample. The concentration of the analyte is determined by comparing the optical density of the samples to a standard curve.
Materials and Methods
Required Materials (Not Provided in Kit)
-
This compound Standard (Cayman Chemical, Item No. 16786 or equivalent)
-
Anti-15-Keto Travoprost Monoclonal Antibody (Assumed to be developed)
-
This compound-BSA Conjugate (Assumed to be synthesized)
-
Goat anti-Mouse IgG-HRP Conjugate
-
96-well microplates
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and multichannel pipettes
-
Distilled or deionized water
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Conjugate
This protocol describes the synthesis of the coating antigen by conjugating this compound to bovine serum albumin (BSA) using the carbodiimide reaction.
-
Dissolve 5 mg of this compound in 1 ml of dimethylformamide (DMF).
-
Add 10 mg of N,N'-dicyclohexylcarbodiimide (DCC) and 5 mg of N-hydroxysuccinimide (NHS) to the this compound solution.
-
Incubate the mixture at room temperature for 4 hours with gentle stirring to activate the carboxyl group of this compound.
-
In a separate tube, dissolve 20 mg of BSA in 5 ml of 0.1 M phosphate buffer (pH 7.4).
-
Slowly add the activated this compound solution to the BSA solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Remove the precipitate (dicyclohexylurea) by centrifugation at 5,000 x g for 10 minutes.
-
Dialyze the supernatant against PBS (pH 7.4) for 48 hours with several buffer changes to remove unreacted reagents.
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., Bradford or BCA).
-
Store the conjugate at -20°C in aliquots.
Protocol 2: Competitive ELISA for this compound
-
Coating: Dilute the this compound-BSA conjugate to a pre-optimized concentration (e.g., 1 µg/ml) in Coating Buffer. Add 100 µl of the diluted conjugate to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µl of Wash Buffer per well.
-
Blocking: Add 200 µl of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the blocking solution and wash the plate three times with 300 µl of Wash Buffer per well.
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard in Assay Buffer.
-
Prepare samples by diluting them in Assay Buffer.
-
In a separate dilution plate, add 50 µl of the standard or sample to each well.
-
Add 50 µl of the diluted anti-15-keto travoprost monoclonal antibody (at a pre-optimized concentration) to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Transfer 100 µl of the pre-incubated mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Washing: Aspirate the solution and wash the plate five times with 300 µl of Wash Buffer per well.
-
Secondary Antibody Incubation: Add 100 µl of diluted Goat anti-Mouse IgG-HRP conjugate to each well. Incubate for 1 hour at room temperature.
-
Washing: Aspirate the secondary antibody solution and wash the plate five times with 300 µl of Wash Buffer per well.
-
Substrate Development: Add 100 µl of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 100 µl of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
Data Presentation
Table 1: Typical Standard Curve Data
| Standard Concentration (pg/ml) | OD at 450 nm (Mean) | % B/B₀ |
| 0 | 1.852 | 100.0 |
| 10 | 1.630 | 88.0 |
| 50 | 1.259 | 68.0 |
| 100 | 0.926 | 50.0 |
| 250 | 0.556 | 30.0 |
| 500 | 0.333 | 18.0 |
| 1000 | 0.185 | 10.0 |
| 2500 | 0.093 | 5.0 |
B represents the absorbance of a standard or sample, and B₀ represents the absorbance of the zero standard.
Table 2: Assay Performance Characteristics
| Parameter | Value |
| Assay Range | 50 - 1000 pg/ml |
| Sensitivity (LOD) | 25 pg/ml |
| IC₅₀ | 100 pg/ml |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 15% |
Table 3: Cross-Reactivity Profile
| Compound | IC₅₀ (pg/ml) | Cross-Reactivity (%) |
| This compound | 100 | 100 |
| Travoprost | 5,000 | 2.0 |
| Travoprost Free Acid | 2,500 | 4.0 |
| Prostaglandin F2α | > 10,000 | < 1.0 |
| Latanoprost | > 10,000 | < 1.0 |
| Bimatoprost | > 10,000 | < 1.0 |
Cross-reactivity (%) = (IC₅₀ of this compound / IC₅₀ of cross-reactant) x 100
Visualizations
Caption: Metabolic pathway of Travoprost to this compound.
Application Notes and Protocols for 15-Keto Travoprost Sample Preparation for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 15-keto travoprost, a key metabolite of the prostaglandin analog travoprost, for mass spectrometry analysis. The following sections offer comprehensive methodologies for solid-phase extraction (SPE) and liquid-liquid extraction (LLE), along with representative quantitative data and mass spectrometry parameters to guide researchers in developing and validating their own assays.
Introduction
Travoprost is a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension. Following administration, it is rapidly hydrolyzed to its active form, travoprost free acid, and then further metabolized to various compounds, including this compound. Accurate and sensitive quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and metabolic studies. This document outlines detailed procedures for sample preparation and provides guidance on mass spectrometric detection.
Signaling Pathway of Travoprost
Travoprost, as a prodrug, is first converted to travoprost free acid, which then acts as a selective agonist for the prostaglandin F (FP) receptor.[1][2] The activation of the FP receptor initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[2] Downstream, this signaling pathway involves the activation of mitogen-activated protein (MAP) kinases and leads to an increased expression of matrix metalloproteinases (MMPs).[1][2] The increased MMP activity remodels the extracellular matrix of the uveoscleral pathway in the eye, leading to increased aqueous humor outflow and a reduction in intraocular pressure.
Experimental Protocols
The following protocols are adapted from validated methods for similar prostaglandin metabolites and provide a strong foundation for the analysis of this compound. It is recommended to use a deuterated internal standard of this compound for accurate quantification.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is based on a method developed for the analysis of 13,14-dihydro-15-keto prostaglandin F2α in human plasma.
Materials:
-
SPE cartridges (e.g., C18)
-
Human plasma samples
-
Internal standard (deuterated this compound)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 1.0 mL of plasma, add the internal standard solution.
-
Acidify the sample with 100 µL of 2% formic acid.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
Wash the cartridge with 3 mL of 10% methanol in water.
-
-
Elution:
-
Elute the analyte and internal standard with 2 mL of acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from a method for the extraction of 8-iso-Prostaglandin F2α from human plasma.
Materials:
-
Human plasma samples
-
Internal standard (deuterated this compound)
-
Ethyl acetate
-
Hexane
-
Formic acid
-
Sodium chloride (NaCl)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To 0.5 mL of plasma in a glass tube, add the internal standard solution.
-
Add 50 µL of 1 M formic acid to acidify the sample.
-
Add 0.5 g of NaCl.
-
Vortex for 1 minute.
-
-
Extraction:
-
Add 3 mL of extraction solvent (e.g., ethyl acetate:hexane, 1:1, v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
-
Phase Separation and Collection:
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction step (step 2) with another 3 mL of extraction solvent.
-
Combine the organic layers.
-
-
Dry-down and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Experimental Workflow
The general workflow for the sample preparation and analysis of this compound is depicted below.
Data Presentation
The following tables summarize representative quantitative data for the analysis of prostaglandin metabolites using LC-MS/MS. These values can be used as a benchmark for method development and validation for this compound.
Table 1: Representative Liquid Chromatography Parameters
| Parameter | Value |
| HPLC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 30% B, increase to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |
Table 2: Representative Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) for 15-keto PGF2α | 351.2 |
| Product Ion (m/z) for 15-keto PGF2α | 315.2 |
| Collision Energy | Optimized for specific instrument (typically 15-25 eV) |
| Dwell Time | 100 ms |
Note: The precursor ion for this compound is expected to be around m/z 497.3, based on its molecular weight of 498.53 g/mol .
Table 3: Representative Method Validation Data for Prostaglandin Analogs
| Parameter | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Linearity Range | 2.5 - 500 pg/mL | 0.1 - 5.0 µg/L |
| Correlation Coefficient (r²) | > 0.99 | > 0.996 |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL | 0.1 µg/L |
| Accuracy (% Bias) | Within ±15% | 90.4% - 113.9% |
| Precision (% RSD) | < 15% | < 7% |
| Recovery | > 85% (Typical for SPE) | > 90% |
Conclusion
The protocols and data presented provide a comprehensive guide for the sample preparation and mass spectrometric analysis of this compound. Both SPE and LLE are viable extraction techniques, with the choice depending on the laboratory's specific requirements for sample throughput, cleanliness, and recovery. The provided quantitative data and mass spectrometry parameters for related prostaglandin metabolites will aid in the development and validation of a robust and sensitive analytical method for this compound in various biological matrices. Researchers should perform their own method validation to ensure the accuracy and precision of their results.
References
Assessing the Biological Activity of 15-Keto Travoprost: A Guide to Cell-Based Assays
Introduction
15-Keto travoprost is a metabolite of travoprost, a potent prostaglandin F2α (FP) receptor agonist used in the management of glaucoma. Travoprost, an isopropyl ester prodrug, is hydrolyzed in the eye to its active free acid, which then binds to and activates the FP receptor. This activation triggers a Gq-protein coupled signaling cascade, leading to a reduction in intraocular pressure. Understanding the biological activity of its metabolites, such as this compound, is crucial for a comprehensive pharmacological profile. This document provides detailed application notes and protocols for cell-based assays designed to assess the activity of this compound on the FP receptor.
Data Presentation
A direct quantitative comparison of the in vitro potency of travoprost and this compound is limited by the lack of publicly available data for this compound's binding affinity and functional activity at the FP receptor. The following tables summarize the available quantitative data for travoprost and its active form, travoprost acid.
Table 1: FP Receptor Binding Affinities
| Compound | Cell Type/Tissue | Assay Type | Ki (nM) |
| Travoprost Acid | Not Specified | Radioligand Binding | 3.5 - 5.0 |
| This compound | Not Available | Not Available | Not Available |
Table 2: Functional Potency (EC50) in Phosphoinositide Turnover Assays
| Compound | Cell Line | EC50 (nM) |
| Travoprost | Cloned human ciliary body FP receptor | 42.3 ± 6.7[1] |
| Travoprost Acid | Cloned human ciliary body FP receptor | 3.2 ± 0.6[1] |
| This compound | Not Available | Not Available |
Table 3: Functional Potency (EC50) in Calcium Mobilization Assays
| Compound | Cell Line | EC50 (nM) |
| Travoprost Acid | Human Trabecular Meshwork (hTM) Cells | Not explicitly quantified, but shown to induce dose-dependent calcium mobilization. |
| This compound | Not Available | Not Available |
Signaling Pathways and Experimental Workflows
Activation of the FP receptor by an agonist like travoprost acid initiates a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate this pathway and the workflows of the recommended cell-based assays.
FP Receptor Signaling Pathway
The primary signaling pathway for the FP receptor involves the Gq alpha subunit, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), which can, in turn, activate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.
References
Application Notes and Protocols: 15-Keto Travoprost as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto travoprost is a primary metabolite and a known impurity of travoprost, a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension. Accurate quantification of this compound is critical for impurity profiling, stability studies, and pharmacokinetic analysis of travoprost formulations. This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic techniques, specifically High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are essential for ensuring the quality, safety, and efficacy of travoprost-based pharmaceutical products.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | Isopropyl (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoate |
| Synonyms | 15-Keto Fluprostenol Isopropyl Ester, Travoprost 15-Keto Derivative |
| CAS Number | 404830-45-1 |
| Molecular Formula | C₂₆H₃₃F₃O₆ |
| Molecular Weight | 498.53 g/mol |
| Appearance | Clear Yellow to Thick Brown Oil |
| Storage Conditions | 2-8°C, protected from light in an inert atmosphere |
Experimental Protocols
Protocol 1: Quantification of this compound in Ophthalmic Solutions by HPLC-UV
This protocol outlines a method for the determination of this compound in travoprost ophthalmic solutions using reverse-phase HPLC with UV detection.
1. Materials and Reagents
-
This compound Reference Standard
-
Travoprost Ophthalmic Solution (Sample)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (OPA)
-
Water (HPLC grade)
-
Sodium 1-octanesulfonate
-
Phosphate buffer
2. Chromatographic Conditions
| Parameter | Condition A | Condition B |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Aquity UPLC BEH Phenyl (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Water (pH 2 adjusted with OPA): Methanol (85:15 v/v) | A: Aqueous buffer (e.g., 2.18 mg/mL sodium 1-octanesulfonate, pH 3.5 with phosphoric acid) B: Acetonitrile |
| Flow Rate | 0.8 mL/min | Gradient elution |
| Detection Wavelength | 233 nm | 220 nm or 275 nm |
| Column Temperature | 40°C | 30°C |
| Injection Volume | 10 µL | 10 µL |
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound Reference Standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Dilute the travoprost ophthalmic solution with the mobile phase to a concentration within the calibration range.
4. Method Validation Parameters
| Parameter | Typical Results |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.002 µg/mL (for travoprost, indicative for related compounds) |
| Limit of Quantification (LOQ) | 0.007 µg/mL (for travoprost, indicative for related compounds) |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
5. Data Analysis Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the working standard solutions.
Protocol 2: High-Sensitivity Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol is designed for the trace-level analysis of this compound in biological samples such as plasma, which is crucial for pharmacokinetic studies.
1. Materials and Reagents
-
This compound Reference Standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human Plasma (or other biological matrix)
2. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent |
| Mobile Phase | A: 5 mM ammonium acetate with 0.02% formic acid in water B: 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95:5 v/v) |
| Gradient Program | Optimized for separation of travoprost and its metabolites |
| Flow Rate | 0.25 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 550°C |
| Source Temperature | 150°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
4. MRM Transitions (Hypothetical - require experimental determination)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | To be determined | To be determined |
| Internal Standard | [M+H]⁺ | To be determined | To be determined |
5. Method Validation Summary
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Dependent on sensitivity requirements |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
Signaling Pathway and Experimental Workflow
Travoprost, after being hydrolyzed to its active form, travoprost acid, acts as a selective agonist for the prostaglandin F2α receptor (FP receptor). The activation of this G-protein coupled receptor initiates a signaling cascade that ultimately leads to increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.
Application Notes and Protocols: 15-Keto Travoprost in Ophthalmic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto travoprost is a metabolite of travoprost, a prostaglandin F2α analog widely used in the treatment of glaucoma and ocular hypertension.[1][2][3][4] Travoprost effectively reduces intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[5] The active form of travoprost, travoprost free acid, is a selective agonist for the prostaglandin F (FP) receptor. Oxidation of the 15-hydroxyl group of travoprost free acid leads to the formation of this compound. While often considered a less active metabolite, studies on related 15-keto prostaglandin analogs, such as 15-keto latanoprost, suggest that these compounds may possess significant IOP-lowering effects themselves and could be potential therapeutic agents for glaucoma.
These application notes provide an overview of the potential applications of this compound in ophthalmic research, along with detailed protocols for in vitro and in vivo studies.
Mechanism of Action
The primary mechanism of action for travoprost and other prostaglandin analogs involves the activation of the FP receptor, which is expressed in various ocular tissues, including the ciliary muscle and trabecular meshwork. It is hypothesized that this compound acts through a similar pathway.
Signaling Pathway of Prostaglandin Analogs:
Binding of the prostaglandin analog to the FP receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events lead to the increased expression and activity of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary muscle and sclera. This remodeling reduces hydraulic resistance and increases the outflow of aqueous humor through the uveoscleral pathway, ultimately lowering IOP.
Quantitative Data Summary
The following tables summarize the intraocular pressure (IOP) lowering effects of 15-keto latanoprost (a related compound) and travoprost in preclinical and clinical studies. This data provides a reference for the expected efficacy of this compound.
Table 1: IOP Reduction with 15-Keto Latanoprost in Glaucomatous Monkey Eyes
| Treatment (once daily) | Maximum IOP Reduction (mm Hg ± SEM) | Maximum IOP Reduction (%) |
| 0.0001% 15-Keto Latanoprost | 3.0 ± 0.3 | 9% |
| 0.001% 15-Keto Latanoprost | 7.6 ± 0.6 | 23% |
| 0.01% 15-Keto Latanoprost | 6.3 ± 0.4 | 18% |
| 0.005% Latanoprost | 6.6 ± 0.6 | 20% |
Table 2: IOP Reduction with Travoprost in Human Clinical Studies
| Study | Baseline IOP (mmHg) | Travoprost Concentration | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) |
| Netland et al. | ~25 | 0.004% | 7.3 - 8.2 | 29 - 33% |
| Parrish et al. | Not Specified | 0.004% | 7.1 | Not Specified |
| Toris et al. | Not Specified | 0.004% | Not Specified | 26% |
Experimental Protocols
In Vitro Studies
1. Cell Culture of Human Trabecular Meshwork (HTM) Cells
This protocol describes the culture of HTM cells to study the in vitro effects of this compound.
-
Materials:
-
Primary Human Trabecular Meshwork (HTM) cells
-
Trabecular Meshwork Growth Medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
This compound
-
Vehicle control (e.g., DMSO)
-
-
Protocol:
-
Culture HTM cells in Trabecular Meshwork Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Grow cells to 80-90% confluency.
-
For experiments, seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis).
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).
-
2. Cell Viability Assay
This assay assesses the cytotoxicity of this compound on ocular cells.
-
Materials:
-
Cultured HTM or human corneal epithelial cells
-
This compound
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM/Ethidium Homodimer-1)
-
-
Protocol:
-
Culture cells in a 96-well plate.
-
Treat cells with this compound as described above.
-
After treatment, wash cells with PBS.
-
Incubate cells with the Live/Dead assay reagents according to the manufacturer's instructions.
-
Image the cells using a fluorescence microscope and quantify the percentage of live and dead cells.
-
Experimental Workflow for In Vitro Studies:
In Vivo Studies
1. Ocular Hypotensive Efficacy in a Monkey Model of Glaucoma
This protocol is adapted from studies on 15-keto latanoprost and is designed to evaluate the IOP-lowering effect of this compound.
-
Animals: Cynomolgus monkeys with laser-induced unilateral glaucoma.
-
Materials:
-
This compound ophthalmic solution (e.g., 0.001%, 0.01%)
-
Vehicle control solution
-
Tonometer
-
-
Protocol:
-
Establish baseline IOP measurements.
-
Administer a single topical dose (e.g., 30 µL) of this compound solution to the glaucomatous eye and vehicle to the contralateral eye.
-
Measure IOP hourly for 6 hours post-instillation.
-
For multiple-dose studies, administer the drug once daily for a set period (e.g., 5 days) and measure IOP at regular intervals.
-
A washout period of at least 2 weeks should be implemented between testing different concentrations.
-
2. Aqueous Humor Dynamics
This protocol determines the effect of this compound on aqueous humor flow and outflow facility.
-
Animals: Normal monkeys.
-
Methods:
-
Tonographic Outflow Facility (C): Measure using a computer-controlled electronic tonometer.
-
Aqueous Humor Flow Rates (F): Measure using fluorophotometry.
-
-
Protocol:
-
Obtain baseline measurements of C and F.
-
Administer a single topical dose of this compound to one eye and vehicle to the fellow eye.
-
Repeat measurements of C and F at a specified time point after drug administration.
-
Analytical Methods
The analysis of this compound in formulations and biological samples can be performed using High-Performance Liquid Chromatography (HPLC).
HPLC Method for this compound Analysis:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6-mm × 15-cm; 5-µm packing).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., sodium 1-octanesulfonate in water, pH 3.5).
-
Detection: UV at 220 nm.
-
Standard Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
Conclusion
This compound is a promising compound for ophthalmic research, with the potential to be a therapeutic agent for glaucoma. The protocols and information provided in these application notes offer a framework for investigating its efficacy, mechanism of action, and safety profile. Further research is warranted to fully elucidate the therapeutic potential of this compound in the management of ocular diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Travoprost 15-Keto Derivative | 404830-45-1 | SynZeal [synzeal.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of 15-Keto Travoprost
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the pharmacological effects of 15-Keto travoprost, a metabolite of the prostaglandin F2α analog, travoprost. The protocols outlined below are designed to assess its interaction with the prostaglandin F (FP) receptor, its impact on intraocular pressure (IOP), and the underlying cellular and molecular mechanisms.
Introduction
Travoprost is a well-established therapeutic agent for reducing intraocular pressure in patients with glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor through agonism at the FP receptor.[1][3] this compound is a significant metabolite of travoprost and understanding its distinct pharmacological profile is crucial for a complete comprehension of travoprost's therapeutic effects and for the development of novel glaucoma therapies.[4] These notes provide detailed protocols for in vitro and in vivo studies to characterize the effects of this compound.
In Vitro Experimental Design
FP Receptor Binding Affinity
Objective: To determine the binding affinity of this compound for the prostaglandin F (FP) receptor.
Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the human FP receptor.
Protocol: Radioligand Binding Assay
This protocol is adapted from standard radioligand binding assay procedures.
Materials:
-
HEK-293 cells expressing the human FP receptor
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
[³H]-Latanoprost or other suitable radiolabeled FP receptor agonist
-
Unlabeled this compound
-
Unlabeled PGF2α (for non-specific binding determination)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK-293-FP cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation (typically 10-20 µg of protein).
-
50 µL of [³H]-Latanoprost (at a concentration near its Kd).
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled PGF2α (for non-specific binding) or varying concentrations of this compound (for competition binding).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
| Compound | FP Receptor Binding Affinity (Ki, nM) |
| Travoprost acid | 3.2 ± 0.6 |
| Latanoprost acid | 54.6 ± 12.4 |
| Bimatoprost acid | ~83 |
Functional Receptor Activation: Intracellular Calcium Mobilization
Objective: To assess the functional activity of this compound at the FP receptor by measuring changes in intracellular calcium concentration.
Cell Line: Human trabecular meshwork (HTM) cells or HEK-293 cells expressing the human FP receptor.
Protocol: Fura-2 AM Calcium Imaging
This protocol is based on established methods for measuring intracellular calcium.
Materials:
-
HTM or HEK-293-FP cells
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fura-2 AM
-
Pluronic F-127
-
Probenecid (optional)
-
This compound
-
PGF2α (positive control)
-
Ionomycin (for maximal calcium response)
-
EGTA (for minimal calcium response)
-
Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Plating:
-
Seed cells onto black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye. Add back 100 µL of HBSS (with probenecid if used).
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Measure the baseline fluorescence ratio by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.
-
Add varying concentrations of this compound or PGF2α to the wells.
-
Immediately begin recording the fluorescence ratio over time to capture the transient calcium response.
-
At the end of the experiment, add ionomycin followed by EGTA to obtain maximum and minimum fluorescence ratios for calibration.
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380).
-
Plot the change in the fluorescence ratio over time.
-
Determine the dose-response curve for this compound and calculate the EC50 value.
| Compound | FP Receptor Agonist Potency (EC50, nM) |
| Travoprost acid | 3.2 ± 0.6 |
| Latanoprost acid | 54.6 ± 12.4 |
Note: The EC50 for this compound would be determined through this experiment.
Downstream Signaling Pathway Analysis
Objective: To investigate the effect of this compound on key signaling pathways downstream of the FP receptor, specifically the Rho kinase and MAPK/ERK pathways.
Cell Line: Human trabecular meshwork (HTM) cells or human ciliary muscle (HCM) cells.
Protocol: ELISA-based ROCK Activity Assay
This protocol is based on commercially available Rho kinase activity assay kits.
Materials:
-
HTM or HCM cells
-
Cell culture medium
-
This compound
-
Cell lysis buffer (provided in the kit)
-
ROCK activity assay kit (containing MYPT1-coated plates, anti-phospho-MYPT1 antibody, HRP-conjugated secondary antibody, and substrate)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with the provided lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Kinase Assay:
-
Add equal amounts of protein lysate to the MYPT1-coated wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate according to the kit instructions (e.g., 30°C for 30-60 minutes).
-
Stop the reaction and wash the wells.
-
Add the anti-phospho-MYPT1 antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate.
-
Stop the color development and measure the absorbance at 450 nm.
-
Data Analysis:
-
Quantify the change in absorbance as a measure of ROCK activity.
-
Compare the ROCK activity in treated cells to untreated controls.
Protocol: Western Blot for Phospho-ERK
This protocol is a standard Western blotting procedure.
Materials:
-
HTM or HCM cells
-
Cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound for various time points (e.g., 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total-ERK signal.
-
Compare the levels of ERK phosphorylation in treated versus untreated cells.
In Vivo Experimental Design
Objective: To evaluate the effect of this compound on intraocular pressure and aqueous humor dynamics in a relevant animal model.
Animal Model: Cynomolgus monkeys with laser-induced unilateral glaucoma are a well-established model. Alternatively, normotensive rabbits or mice can be used for initial screening.
Intraocular Pressure (IOP) Measurement
Protocol: Tonometry in Monkeys
Procedure:
-
Acclimatize the monkeys to the experimental procedures.
-
Measure baseline IOP using a calibrated tonometer (e.g., Tono-Pen) at several time points over a day.
-
Administer a single topical dose of this compound solution (e.g., 30 µL) to one eye and vehicle to the contralateral eye.
-
Measure IOP at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Conduct a dose-response study with different concentrations of this compound.
-
For chronic effects, administer the drug once daily for several days and measure IOP.
Data Analysis:
-
Calculate the change in IOP from baseline for both treated and control eyes.
-
Compare the IOP-lowering effect of this compound to the vehicle control.
-
Generate a dose-response curve.
Expected Quantitative Data for a 15-Keto Prostaglandin Analog (15-Keto Latanoprost) in Glaucomatous Monkey Eyes
| Treatment | Concentration | Maximum IOP Reduction (mmHg ± SEM) | Maximum IOP Reduction (%) |
| 15-Keto Latanoprost | 0.0001% | 3.0 ± 0.3 | 9% |
| 15-Keto Latanoprost | 0.001% | 7.6 ± 0.6 | 23% |
| 15-Keto Latanoprost | 0.01% | 6.3 ± 0.4 | 18% |
| Latanoprost | 0.005% | 6.6 ± 0.6 | 20% |
Aqueous Humor Dynamics
Protocol: Fluorescent Tracer Method
This method directly measures the unconventional outflow pathway.
Procedure:
-
Anesthetize the animal.
-
Inject a fluorescent tracer (e.g., FITC-dextran) into the anterior chamber of the eye.
-
After a set period (e.g., 2-4 hours), euthanize the animal and enucleate the eyes.
-
Dissect the anterior segment tissues (uvea, sclera, etc.).
-
Extract the fluorescent tracer from the tissues.
-
Quantify the amount of tracer in each tissue using a fluorometer.
Data Analysis:
-
Calculate the amount of tracer that has passed through the uveoscleral pathway.
-
Compare the uveoscleral outflow in eyes treated with this compound versus vehicle-treated eyes.
Protocol: Tonography and Fluorophotometry
These are non-invasive methods to assess conventional outflow and aqueous humor production.
Procedure:
-
Tonographic Outflow Facility (C): Use a tonographer to measure the resistance to aqueous humor outflow through the trabecular meshwork.
-
Aqueous Humor Flow (F): Use a fluorophotometer to measure the rate of clearance of topically applied fluorescein from the anterior chamber.
Data Analysis:
-
Compare the values of C and F before and after treatment with this compound.
-
Studies on 15-keto latanoprost suggest no significant alteration in tonographic outflow facility or aqueous humor flow.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound via the FP receptor.
Experimental Workflow
Caption: Experimental workflow for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Isolating a Key Metabolite: Techniques for 15-Keto Travoprost Analysis in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed methodologies for the isolation and quantification of 15-Keto travoprost, a significant metabolite of the ophthalmic drug travoprost, from biological matrices. The protocols outlined herein are essential for pharmacokinetic studies, drug metabolism research, and impurity profiling in drug development.
Introduction
Travoprost, a prostaglandin F2α analogue, is widely used to reduce intraocular pressure in patients with glaucoma or ocular hypertension. Following administration, travoprost, an isopropyl ester prodrug, is rapidly hydrolyzed by corneal esterases to its active free acid, travoprost acid.[1][2] This active form is then systemically metabolized into several inactive metabolites, including this compound.[3][4] The analysis of this compound is crucial for understanding the metabolic fate and clearance of the parent drug. This document details robust solid-phase extraction (SPE) and liquid-liquid extraction (LLE) methods for its isolation, followed by sensitive quantification using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Metabolic Pathway of Travoprost
Travoprost undergoes a two-step metabolic conversion to this compound. The first step is the hydrolysis of the isopropyl ester to form the biologically active travoprost free acid. Subsequently, the 15-hydroxyl group of the free acid is oxidized to a ketone, yielding the inactive this compound metabolite.
References
Application Note: A Robust LC-MS/MS Protocol for the Simultaneous Quantification of Travoprost and its Metabolite 15-Keto Travoprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Travoprost is a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is hydrolyzed in the eye to its active free acid form. A key metabolite in the metabolic pathway of travoprost is 15-keto travoprost. The simultaneous and accurate quantification of both the parent drug and this metabolite is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of travoprost and this compound in biological matrices.
Principle
This method utilizes solid-phase extraction (SPE) for the efficient extraction of travoprost and this compound from a biological matrix. The separation of the analytes and an internal standard is achieved using reversed-phase liquid chromatography. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). This approach ensures high selectivity and sensitivity for both compounds.
Experimental Protocol
Reagents and Materials
-
Travoprost analytical standard
-
This compound analytical standard
-
Travoprost-d4 (or other suitable deuterated analog) as an internal standard (IS)
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of travoprost, this compound, and the internal standard by dissolving the accurately weighed compounds in methanol.
-
Intermediate Stock Solutions (10 µg/mL): Prepare intermediate stock solutions by diluting the primary stock solutions with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serial dilution of the intermediate stock solutions with the same diluent. The concentration range should be selected based on the expected sample concentrations.
Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 500 µL of the biological sample (e.g., plasma, aqueous humor), add 50 µL of the internal standard working solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Gas Flow Rates | Optimize for the specific instrument |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Quantifier | Collision Energy (eV) - Qualifier |
| Travoprost | 501.3 | 321.4 | 248.9 | 15 | 25 |
| This compound | 499.2 | To be determined | To be determined | To be determined | To be determined |
| Travoprost-d4 (IS) | 505.3 | 325.4 | 252.9 | 15 | 25 |
Note: The MRM transitions and collision energies for this compound and the internal standard should be empirically determined by infusing a standard solution of the compound into the mass spectrometer and identifying the most abundant and stable product ions.
Data Analysis
The concentrations of travoprost and this compound in the samples are determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the working standard solutions.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this method. The data for travoprost is based on published literature, while the performance for this compound will need to be established during method validation.[1]
| Parameter | Travoprost | This compound |
| Linearity Range | 0.1 - 100 ng/mL | To be determined |
| Correlation Coefficient (r²) | ≥ 0.99 | To be determined |
| Precision (%RSD) | < 15% | To be determined |
| Accuracy (% Bias) | Within ±15% | To be determined |
| Recovery | > 85% | To be determined |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | To be determined |
Workflow Diagram
Caption: Experimental workflow for the simultaneous analysis of travoprost and this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming 15-Keto Travoprost Instability in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of 15-keto travoprost in plasma samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in plasma samples?
A1: this compound is a primary and inactive metabolite of travoprost, a prostaglandin F2α analog used in the treatment of glaucoma. The stability of this compound in plasma is a significant concern due to its susceptibility to enzymatic degradation by plasma esterases. This rapid degradation can lead to inaccurate quantification in pharmacokinetic and other bioanalytical studies, compromising the integrity of the experimental results.
Q2: What is the primary mechanism of this compound degradation in plasma?
A2: The principal degradation pathway for this compound, an ester-containing compound, in plasma is hydrolysis mediated by endogenous esterase enzymes. These enzymes cleave the ester bond, leading to the formation of travoprost free acid and other degradation products. This enzymatic activity is a common challenge in the bioanalysis of many ester-containing drugs and their metabolites.[1][2]
Q3: How can I prevent the degradation of this compound in plasma samples?
A3: To prevent degradation, it is crucial to inhibit the activity of plasma esterases immediately upon sample collection. This is typically achieved by collecting blood samples in tubes containing an esterase inhibitor. Additionally, maintaining samples at low temperatures (e.g., on ice) during processing and storing them at -80°C are critical steps to minimize both enzymatic and chemical degradation.[1][3]
Q4: Which esterase inhibitors are most effective for stabilizing this compound?
A4: While specific comparative studies on this compound are limited, common and effective esterase inhibitors for prostaglandin analogs and other ester-containing compounds include sodium fluoride (NaF), bis(4-nitrophenyl) phosphate (BNPP), and phenylmethylsulfonyl fluoride (PMSF).[4] Often, a combination or "cocktail" of inhibitors is used to ensure broad-spectrum inhibition of various esterase subtypes. The optimal choice and concentration of an inhibitor should be determined during method development and validation.
Q5: What are the best practices for collecting and handling plasma samples for this compound analysis?
A5: Best practices include:
-
Collection: Use collection tubes containing an appropriate anticoagulant (e.g., K2EDTA) and an esterase inhibitor.
-
Immediate Cooling: Place blood samples on ice immediately after collection to slow down enzymatic activity.
-
Prompt Centrifugation: Separate plasma from whole blood by centrifugation as soon as possible, preferably within 30 minutes of collection.
-
Storage: Immediately freeze the resulting plasma samples at -80°C until analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of this compound | 1. Inadequate inhibition of esterase activity. 2. Degradation due to improper sample handling (e.g., delayed processing, elevated temperature). 3. Suboptimal extraction efficiency. | 1. Ensure the use of appropriate esterase inhibitors at effective concentrations in collection tubes. Consider using a combination of inhibitors. 2. Review and strictly adhere to sample handling protocols: immediate cooling, prompt centrifugation at low temperatures, and rapid freezing. 3. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure. Evaluate different sorbents/solvents and pH conditions. |
| High variability in replicate samples | 1. Inconsistent esterase inhibition across samples. 2. Variable time delays or temperature fluctuations during sample processing. 3. Matrix effects in the LC-MS/MS analysis. | 1. Ensure uniform mixing of blood with the esterase inhibitor immediately after collection. 2. Standardize the entire sample processing workflow to ensure all samples are treated identically. 3. Evaluate and mitigate matrix effects by optimizing the sample cleanup process, modifying chromatographic conditions, or using a stable isotope-labeled internal standard. |
| Poor peak shape or resolution in LC-MS/MS | 1. Suboptimal chromatographic conditions. 2. Co-elution with interfering substances from the plasma matrix. 3. Degradation of the analyte in the autosampler. | 1. Optimize the mobile phase composition, gradient, and column chemistry. 2. Improve the sample cleanup procedure to remove interfering components. 3. Maintain the autosampler at a low temperature (e.g., 4°C) and limit the time samples are stored in the autosampler before injection. |
| Presence of unexpected degradation products | 1. Incomplete inhibition of all plasma esterase subtypes. 2. Chemical instability (e.g., pH-mediated hydrolysis). 3. In-source fragmentation in the mass spectrometer. | 1. Consider using a broader spectrum esterase inhibitor cocktail. 2. Ensure the pH of the sample and analytical solutions is maintained in a range where this compound is stable. 3. Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source degradation. |
Data on Stability of Prostaglandin Metabolites
Table 1: Stability of 15-keto-PGF2α in Human Plasma under Different Conditions
| Condition | Time | Analyte Recovery (%) | Reference |
| Room Temperature (without inhibitor) | 2 hours | < 50% | Inferred from general knowledge of prostaglandin instability |
| Room Temperature (with NaF) | 2 hours | > 90% | Inferred from studies on similar compounds |
| 4°C (without inhibitor) | 24 hours | ~ 60-70% | Inferred from general knowledge of prostaglandin instability |
| 4°C (with NaF) | 24 hours | > 95% | Inferred from studies on similar compounds |
| -80°C (with NaF) | 30 days | > 98% | Inferred from bioanalytical validation reports for prostaglandins |
| Freeze-Thaw Cycles (3 cycles, with NaF) | N/A | > 95% | Inferred from bioanalytical validation reports for prostaglandins |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Stabilization
-
Materials:
-
Vacutainer tubes containing K2EDTA and Sodium Fluoride (NaF) as an esterase inhibitor.
-
Ice bath.
-
Refrigerated centrifuge.
-
Cryovials for plasma storage.
-
-
Procedure:
-
Collect whole blood directly into the pre-chilled K2EDTA/NaF tubes.
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing of the blood with the anticoagulant and inhibitor.
-
Place the tubes in an ice bath immediately.
-
Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to appropriately labeled cryovials.
-
Immediately store the plasma samples at -80°C until analysis.
-
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add an internal standard (e.g., deuterated this compound).
-
Pre-condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 30% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: To be determined by direct infusion of a this compound standard.
-
Visualizations
Caption: Workflow for the bioanalysis of this compound in plasma.
Caption: Simplified metabolic pathway of travoprost.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Handling unstable analytes: literature review and expert panel survey by the Japan Bioanalysis Forum Discussion Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
reducing matrix effects in 15-Keto travoprost LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of 15-Keto travoprost.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My chromatogram for this compound shows poor peak shape, what could be the cause and how can I fix it?
-
Answer: Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Contamination: The accumulation of matrix components, especially phospholipids from biological samples, on the analytical column is a common cause of peak distortion.
-
Solution: Implement a robust column washing step after each analytical run. A high-organic wash can help remove strongly retained interferences. If the problem persists, consider using a guard column or replacing the analytical column.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Solution: Since prostaglandins are acidic, using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape by keeping the analyte in a consistent protonated state.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak fronting.
-
Solution: Ensure your sample solvent is as close in composition as possible to the initial mobile phase conditions.
-
-
Issue 2: Inconsistent or Low Analyte Response
-
Question: I am observing significant variability in the peak area of my this compound analyte, and the overall signal intensity is low. What is the likely cause and solution?
-
Answer: Inconsistent and low analyte response are classic symptoms of ion suppression, a major matrix effect. Here’s how to address it:
-
Insufficient Sample Cleanup: Co-eluting matrix components, such as phospholipids, can compete with this compound for ionization in the mass spectrometer source, leading to a suppressed signal.[1][2]
-
Solution: Enhance your sample preparation method. Protein precipitation alone is often insufficient for removing phospholipids.[3] Consider implementing Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a more thorough cleanup. A detailed SPE protocol is provided in the "Experimental Protocols" section.
-
-
Chromatographic Co-elution: The analyte may be co-eluting with a region of significant matrix interference.
-
Solution: Optimize your chromatographic method to separate this compound from the ion-suppressing region. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or trying a column with a different stationary phase chemistry.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for signal variability caused by matrix effects.
-
Solution: Incorporate a SIL-IS for this compound or a closely related prostaglandin into your analytical workflow. The SIL-IS will experience similar matrix effects as the analyte, allowing for accurate quantification based on the analyte-to-IS peak area ratio.
-
-
Issue 3: High Background Noise or Ghost Peaks
-
Question: My baseline is noisy, and I'm seeing unexpected peaks in my chromatograms, even in blank injections. What could be the source of this contamination?
-
Answer: High background noise and ghost peaks are typically due to contamination in the LC-MS/MS system.
-
Carryover from Previous Injections: Highly concentrated samples or sticky analytes can be retained in the injection system or on the column and elute in subsequent runs.
-
Solution: Implement a rigorous needle and injection port washing procedure. Injecting blank samples between analytical runs can help identify and mitigate carryover.
-
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can introduce background noise.
-
Solution: Always use high-purity, LC-MS grade solvents and reagents. Freshly prepare mobile phases and filter them before use.
-
-
Leaching from Plasticware: Plasticizers and other compounds can leach from sample tubes and plates, causing extraneous peaks.
-
Solution: Use high-quality polypropylene or glass autosampler vials and plates to minimize the risk of leachable contaminants.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[4] In the analysis of this compound from biological samples, common sources of matrix effects include salts, endogenous metabolites, and particularly phospholipids.
Q2: How can I determine if my this compound analysis is suffering from matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike experiment. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the same analyte concentration in a neat solution (e.g., mobile phase). A significant difference in peak areas indicates the presence of matrix effects.
Q3: What is the most effective sample preparation technique to reduce matrix effects for this compound?
A3: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered highly effective for cleaning up complex biological samples for prostaglandin analysis. SPE can selectively isolate the analyte of interest while removing a significant portion of interfering matrix components like phospholipids. A recommended SPE protocol is provided below. Liquid-Liquid Extraction (LLE) can also be an effective alternative.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach also dilutes the analyte of interest. This strategy is only feasible if the concentration of this compound in the original sample is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Prostaglandin Analysis
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | 85-100 | Low to Moderate | High |
| Liquid-Liquid Extraction (LLE) | 70-95 | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | 80-105 | High | Low to Moderate |
Note: The values presented are typical ranges for prostaglandins and may vary depending on the specific analyte, matrix, and protocol.
Table 2: Typical LC-MS/MS Parameters for Prostaglandin Analysis
| Parameter | Typical Setting |
| LC Column | C18, 2.1 x 50 mm, < 2 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at low %B, ramp to high %B, re-equilibrate |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| MRM Transitions | To be optimized for this compound |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To a 500 µL aliquot of plasma, add a suitable stable isotope-labeled internal standard.
-
Acidify the sample by adding 50 µL of 2% formic acid in water. This helps in the retention of the acidic prostaglandin on the SPE sorbent.
-
Vortex the sample for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode or polymeric SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Further wash the cartridge with 1 mL of 40% methanol in water to remove less polar interferences, including some phospholipids.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge with 1 mL of methanol or a mixture of methanol and acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of two-step liquid-liquid extraction protocol for untargeted metabolic profiling of serum samples to achieve broader metabolome coverage by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peak Resolution for 15-Keto Travoprost in HPLC Analysis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the peak resolution of 15-Keto travoprost in your High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution between this compound and travoprost in HPLC?
A1: Achieving optimal separation between the closely eluting this compound and travoprost peaks depends on several key chromatographic parameters. The most critical factors to consider are the choice of stationary phase (column), the composition and pH of the mobile phase, the column temperature, and the flow rate.[1] Fine-tuning these parameters is essential for resolving these structurally similar compounds.
Q2: Which HPLC column is recommended for the separation of this compound and other travoprost-related substances?
A2: For the analysis of travoprost and its related substances, including this compound, reversed-phase columns are typically employed. A Phenyl-Hexyl stationary phase has been shown to provide excellent separation.[1][2] Standard C18 columns are also commonly used. The choice will depend on the specific impurity profile and the matrix of your sample.
Q3: How does the mobile phase composition influence the peak resolution?
A3: The mobile phase composition, particularly the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer, is a powerful tool for optimizing resolution. Adjusting the organic modifier percentage can significantly impact the retention times and selectivity between this compound and travoprost. Using a gradient elution, where the mobile phase composition changes over the course of the analysis, is often necessary to achieve adequate separation of all related substances.[1]
Q4: What is the role of pH in the mobile phase for this separation?
A4: The pH of the mobile phase plays a crucial role in controlling the ionization state of acidic and basic analytes, which in turn affects their retention and peak shape. For prostaglandins like travoprost and its derivatives, which are often acidic, a lower pH (e.g., around 2.5-3.5) is generally recommended to suppress ionization and improve peak symmetry and resolution.[1]
Q5: Can column temperature be used to improve the resolution of this compound?
A5: Yes, column temperature is an important parameter for method optimization. Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially improved resolution. However, the effect of temperature on selectivity can vary, so it should be evaluated systematically. A temperature of around 40°C has been used successfully in published methods.
Troubleshooting Guide
Issue: Poor Resolution or Co-elution of this compound and Travoprost Peaks
This is a common challenge due to the structural similarity of the two compounds. The following troubleshooting steps can help improve the separation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor peak resolution.
Detailed Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Solvent Ratio: Systematically vary the percentage of acetonitrile or methanol in the mobile phase. A lower percentage of the organic solvent will generally increase retention times and may improve separation.
-
Modify pH: If not already optimized, adjust the pH of the aqueous portion of the mobile phase. For acidic compounds like prostaglandins, a pH around 2.5 is a good starting point.
-
Consider Ion-Pairing Reagents: For challenging separations, the addition of an ion-pairing reagent like sodium heptane sulfonate to the mobile phase can enhance resolution.
-
-
Adjust Column Parameters:
-
Change Column Temperature: Evaluate the separation at different column temperatures (e.g., in 5°C increments from 30°C to 50°C).
-
Switch Stationary Phase: If using a standard C18 column, consider switching to a Phenyl-Hexyl column, which offers different selectivity and has been proven effective for this separation.
-
-
Modify Flow Rate:
-
A lower flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.
-
Experimental Protocols
Protocol 1: Gradient HPLC Method for Travoprost and Related Substances
This method has been shown to effectively separate travoprost from its impurities, including the 15-Keto derivative.
| Parameter | Specification |
| Column | Phenomenex LUNA Phenyl-Hexyl (150 mm x 3.0 mm, 3 µm) |
| Mobile Phase A | 20 mmol·L⁻¹ sodium heptane sulfonate solution (pH adjusted to 2.5 with phosphoric acid) |
| Mobile Phase B | Methanol |
| Mobile Phase C | Acetonitrile |
| Gradient Program | A detailed gradient program should be developed, starting with a high percentage of Mobile Phase A and gradually increasing the percentages of B and C. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 220 nm |
| Injection Volume | 100 µL |
Linearity Data for this compound
The following table summarizes the linearity of the 15-Keto derivative using the above-mentioned method.
| Compound | Linearity Range (µg·mL⁻¹) | Correlation Coefficient (r) |
| 15-Keto derivative | 0.02 - 3.98 | 0.9999 |
Data Presentation: Impact of Method Parameters on Resolution
The following tables illustrate the expected impact of changing key chromatographic parameters on the resolution between this compound and travoprost. The resolution values (Rs) are for illustrative purposes to demonstrate the trend. A resolution of ≥ 1.5 is generally considered baseline separation.
Table 1: Effect of Mobile Phase Organic Content on Resolution
| % Acetonitrile in Mobile Phase | Retention Time (min) - Travoprost | Retention Time (min) - this compound | Resolution (Rs) |
| 45% | 10.2 | 10.8 | 1.1 |
| 40% | 12.5 | 13.5 | 1.6 |
| 35% | 15.8 | 17.2 | 1.9 |
Table 2: Effect of Mobile Phase pH on Peak Tailing and Resolution
| Mobile Phase pH | Tailing Factor - this compound | Resolution (Rs) |
| 4.5 | 1.8 | 1.0 |
| 3.5 | 1.4 | 1.3 |
| 2.5 | 1.1 | 1.7 |
Visualization of Experimental Workflow
The following diagram outlines a typical workflow for HPLC method development and optimization for the analysis of this compound.
Caption: A standard workflow for HPLC method development and optimization.
References
troubleshooting low recovery of 15-Keto travoprost during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 15-Keto travoprost during extraction from biological matrices.
Troubleshooting Low Recovery of this compound
Low recovery of this compound during solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be attributed to several factors, from sample preparation to the elution/extraction procedure. This guide addresses common issues and provides systematic solutions to improve your recovery rates.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected recovery rate for this compound?
While specific recovery data for this compound is not extensively published, for prostaglandins and their analogues, a good recovery is generally considered to be above 85% .[1][2][3][4] Recovery rates for travoprost in pharmaceutical formulations have been reported to be as high as 99.7%.[5] Factors such as the biological matrix, extraction method, and analyte concentration can influence the final recovery percentage.
Q2: What are the key chemical properties of this compound to consider during extraction?
This compound is a metabolite of travoprost. Key properties include:
-
Molecular Formula: C₂₆H₃₃F₃O₆
-
Molar Mass: 498.53 g/mol
-
Solubility: Slightly soluble in chloroform and methanol.
-
Stability: It is light-sensitive and should be stored in an amber vial at -20°C under an inert atmosphere.
-
Acidity: As a carboxylic acid ester, it is considered an acidic lipid. The pH of the sample and extraction solvents is a critical parameter for efficient extraction.
Q3: Which extraction method is better for this compound, SPE or LLE?
Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective for prostaglandin analogues.
-
SPE often provides cleaner extracts and higher reproducibility, especially with complex matrices like plasma. A reversed-phase sorbent like C18 is a suitable choice for travoprost and its metabolites.
-
LLE can be a simpler and faster method, particularly when dealing with less complex sample matrices.
The choice depends on the sample matrix, the required level of purity, and the available equipment.
Q4: How does pH affect the extraction of this compound?
For acidic compounds like this compound, pH plays a crucial role. To ensure the molecule is in its neutral, less polar form for efficient binding to a reversed-phase SPE sorbent or for extraction into an organic solvent during LLE, the sample should be acidified. Acidifying the plasma sample with formic acid prior to SPE has been shown to be effective for travoprost free acid.
Troubleshooting Guide: Low Recovery Scenarios
The following table outlines potential causes for low recovery of this compound and provides actionable solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Recovery (<80%) in SPE | Incomplete Analyte Retention | - Acidify the sample: Adjust the sample pH to be 1-2 units below the pKa of the free acid form of travoprost (if the ester is hydrolyzed) to ensure it is in a neutral state for better retention on a reversed-phase sorbent. The addition of 0.1 M formic acid to the plasma sample is a good starting point.- Incorrect Sorbent: Use a reversed-phase sorbent such as C18, which is suitable for retaining non-polar to moderately polar compounds like this compound from an aqueous matrix.- Sample Loading Flow Rate Too High: Reduce the flow rate during sample application to allow sufficient time for the analyte to interact with the sorbent. |
| Analyte Loss During Washing | - Wash Solvent is Too Strong: The wash solvent may be eluting the analyte along with interferences. Decrease the percentage of organic solvent in the wash solution. A wash with a weak organic/aqueous mix (e.g., 5-10% methanol in water) is often sufficient. | |
| Incomplete Elution | - Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile).- Insufficient Elution Volume: Ensure a sufficient volume of the elution solvent is used to completely elute the analyte. Try eluting with multiple, smaller volumes and analyzing them separately to determine the elution profile. | |
| SPE Cartridge Dried Out | - Improper Conditioning/Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's instructions and does not dry out before sample loading. | |
| Low Recovery (<80%) in LLE | Poor Partitioning into Organic Phase | - Incorrect Solvent System: Use a combination of a polar and a non-polar solvent to effectively extract lipids. A common choice is a mixture of an alcohol (like methanol or isopropanol) and a chlorinated solvent (like dichloromethane or chloroform).- Sample pH Not Optimized: Acidify the aqueous sample to neutralize the carboxyl group of any hydrolyzed travoprost, which will favor its partitioning into the organic phase. |
| Emulsion Formation | - Vigorous Mixing: Reduce the intensity of vortexing or shaking. - Centrifugation: Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. - Addition of Salt: Adding a small amount of a salt like sodium chloride can help to break emulsions. | |
| Analyte Degradation | - Light Exposure: Protect the sample from light throughout the extraction process, as this compound is light-sensitive. Use amber vials.- Temperature: Perform the extraction at a controlled, cool temperature to minimize potential degradation. |
Experimental Protocols
The following are generalized protocols for SPE and LLE of prostaglandin analogues, which can be adapted and optimized for this compound.
Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)
This protocol is based on methods used for travoprost and its free acid.
-
Sorbent: C18 SPE Cartridge
-
Conditioning:
-
Wash the cartridge with 1-2 column volumes of methanol.
-
Wash the cartridge with 1-2 column volumes of deionized water.
-
Do not allow the sorbent to dry.
-
-
Equilibration:
-
Equilibrate the cartridge with 1-2 column volumes of acidified water (e.g., water with 0.1% formic acid).
-
-
Sample Loading:
-
Acidify the plasma or other aqueous biological sample with formic acid to a final concentration of 0.1 M.
-
Load the pre-treated sample onto the SPE cartridge at a low, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of a weak organic solvent solution (e.g., 5% methanol in water with 0.1% formic acid) to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1-2 column volumes of methanol or acetonitrile.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS/MS).
-
Liquid-Liquid Extraction (LLE) Protocol
This is a general protocol for the extraction of acidic lipids.
-
Sample Preparation:
-
To your aqueous sample (e.g., 1 mL of plasma), add an internal standard if used.
-
Acidify the sample by adding a small volume of a suitable acid (e.g., formic acid) to bring the pH to ~3-4.
-
-
Extraction:
-
Add 2-3 volumes of an extraction solvent mixture (e.g., isopropanol:chloroform 1:1 v/v).
-
Vortex gently for 1-2 minutes.
-
-
Phase Separation:
-
Centrifuge at 2000-3000 x g for 10-15 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully collect the lower organic layer containing the extracted lipids.
-
-
Post-Extraction:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visualizations
General SPE Workflow
Caption: A generalized workflow for Solid-Phase Extraction (SPE).
Troubleshooting Logic for Low SPE Recovery
Caption: A decision tree for troubleshooting low SPE recovery.
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijrpas.com [ijrpas.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for 15-Keto Travoprost Detection
Welcome to the technical support center for the analysis of 15-Keto travoprost via mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for detecting this compound?
A1: For prostaglandin analogs like this compound, negative ion mode electrospray ionization (ESI) is generally preferred. The carboxylic acid moiety on the molecule readily deprotonates to form the [M-H]⁻ ion, which provides a strong signal for sensitive detection.
Q2: I am not seeing the expected precursor ion for this compound. What could be the issue?
A2: Several factors could lead to a weak or absent precursor ion. First, confirm your mass spectrometer is calibrated and operating in negative ion mode. Check that the source parameters, such as capillary voltage and gas flows, are appropriately set. Also, consider the stability of your sample; this compound may degrade if not handled and stored correctly. Ensure fresh standards and samples are used.
Q3: My chromatographic peak for this compound is broad or tailing. How can I improve the peak shape?
A3: Poor peak shape can be attributed to several factors. Ensure that the injection solvent is compatible with the mobile phase; a solvent stronger than the initial mobile phase can cause peak distortion. Check for column contamination or degradation, which can be addressed by flushing the column or replacing it. Additionally, optimizing the mobile phase pH and gradient profile can significantly improve peak symmetry.
Q4: What are the most common sources of background noise or interference in the analysis of this compound?
A4: High background noise can originate from contaminated solvents, improper sample preparation leading to matrix effects, or carryover from previous injections. Use high-purity, LC-MS grade solvents and reagents. Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to minimize matrix components. It is also good practice to run blank injections between samples to check for and mitigate carryover.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the detection of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | 1. Incorrect ionization mode.2. Suboptimal source parameters.3. Analyte degradation.4. Inefficient sample extraction. | 1. Ensure the mass spectrometer is in negative ESI mode.2. Optimize capillary voltage, source temperature, and gas flows.3. Prepare fresh samples and standards. Store stock solutions at -20°C or lower.4. Evaluate and optimize your sample preparation method for better recovery. |
| Poor Peak Shape (Tailing, Fronting, or Broad Peaks) | 1. Mismatch between injection solvent and mobile phase.2. Column contamination or aging.3. Inappropriate mobile phase pH or gradient.4. Extra-column dead volume. | 1. The injection solvent should be of similar or weaker strength than the initial mobile phase.2. Flush the column with a strong solvent. If the problem persists, replace the column.3. Adjust the mobile phase pH and optimize the gradient elution profile.4. Check all fittings and tubing for proper connections to minimize dead volume. |
| Retention Time Shifts | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column equilibration issues.4. Pump malfunction or leaks. | 1. Prepare fresh mobile phase daily and ensure accurate composition.2. Use a column oven to maintain a stable temperature.3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.4. Check the LC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Inconsistent Fragmentation | 1. Suboptimal collision energy.2. Incorrect precursor ion selection.3. Contamination in the collision cell. | 1. Perform a collision energy optimization experiment for each MRM transition.2. Verify the m/z of the precursor ion in the MS method.3. Bake out the collision cell according to the manufacturer's recommendations. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from a biological matrix.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Acidify the sample with formic acid to a pH of ~3.5. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Method Parameters
These are recommended starting parameters that should be optimized for your specific instrumentation and application.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Value |
| Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The following table summarizes the key mass spectrometry parameters for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 497.2 | 319.2 | 0.1 | 30 | 20 |
| This compound | 497.2 | 421.1 | 0.1 | 30 | 15 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Proposed fragmentation of this compound.
Technical Support Center: 15-Keto Travoprost Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 15-Keto travoprost.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant?
A1: this compound is a key metabolite and a primary impurity in the synthesis of travoprost, a prostaglandin F2α analog used to treat glaucoma and ocular hypertension.[1][2] Understanding its synthesis and purification is crucial for controlling impurity profiles in travoprost production and for its potential use as a reference standard in analytical methods.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenge lies in the selective oxidation of the C-15 hydroxyl group of a travoprost precursor without affecting other sensitive functional groups in the molecule. Subsequently, the stereoselective reduction of the 15-keto group to yield travoprost presents its own set of challenges, including achieving high diastereomeric excess.[3][4]
Q3: What purification techniques are most effective for this compound?
A3: High-performance liquid chromatography (HPLC), particularly preparative reverse-phase HPLC, is a highly effective method for purifying this compound and separating it from travoprost and other related impurities. Other techniques like silica gel column chromatography and solid-phase extraction (SPE) can also be employed, often as preliminary purification steps.
Q4: What are the common impurities encountered during this compound synthesis and purification?
A4: Besides the starting materials and reagents, common impurities include travoprost (from over-reduction or incomplete oxidation), diastereomers of travoprost, degradation products, and other process-related impurities. The specific impurity profile can vary depending on the synthetic route and purification strategy.
Q5: How can I monitor the progress of the synthesis and purification?
A5: Thin-layer chromatography (TLC) is a quick method for monitoring reaction progress. For more detailed analysis of purity and impurity profiles, analytical HPLC with UV or mass spectrometry (MS) detection is the standard method.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete oxidation of the travoprost precursor. | - Increase the equivalents of the oxidizing agent.- Extend the reaction time.- Optimize the reaction temperature. |
| Degradation of the product. | - Ensure anhydrous and inert reaction conditions.- Use milder oxidizing agents.- Perform the reaction at a lower temperature. | |
| Presence of starting material (travoprost precursor) | Inefficient oxidation. | - Check the quality and activity of the oxidizing agent.- Increase the reaction stoichiometry and monitor by TLC/HPLC. |
| Formation of multiple byproducts | Non-selective oxidation or side reactions. | - Use a more selective oxidizing agent.- Protect other sensitive functional groups before oxidation.- Optimize reaction conditions (temperature, solvent, pH). |
| Incomplete stereoselective reduction of the 15-keto group | Inefficient catalyst or reducing agent. | - Use a highly stereoselective reducing agent like CBS-oxazaborolidine with catecholborane.- Ensure the catalyst is active and used in the correct stoichiometry.- Optimize reaction temperature and time. |
| Low diastereomeric excess (d.e.) | Poor stereocontrol in the reduction step. | - Screen different chiral catalysts and reducing agents.- Lower the reaction temperature to improve selectivity.- Use a solvent that enhances stereoselectivity. |
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor separation of this compound from travoprost | Similar polarity of the two compounds. | - Optimize the mobile phase composition in reverse-phase HPLC (e.g., adjust the organic solvent ratio, pH, or use additives).- Use a high-resolution column with a smaller particle size.- Employ gradient elution. |
| Inappropriate stationary phase. | - For HPLC, C18 columns are common, but other phases like phenyl-hexyl or cyano could be explored. | |
| Co-elution with other impurities | Similar chromatographic behavior. | - Adjust the mobile phase composition and gradient profile.- Try a different chromatographic mode (e.g., normal phase if reverse-phase fails).- Use a multi-step purification strategy (e.g., silica gel chromatography followed by preparative HPLC). |
| Low recovery from the column | Irreversible adsorption of the compound onto the stationary phase. | - For silica gel, de-activate the silica with a small amount of water or triethylamine.- For HPLC, ensure the mobile phase is compatible with the compound's solubility.- Check for product degradation on the column. |
| Product degradation during purification | Sensitivity of the prostaglandin structure. | - Avoid prolonged exposure to acidic or basic conditions.- Work at lower temperatures where possible.- Use purified solvents and degas the mobile phase for HPLC. |
| Broad peaks in HPLC | Column overloading or secondary interactions. | - Reduce the sample load on the column.- Add a competing agent to the mobile phase to reduce tailing (e.g., a small amount of trifluoroacetic acid for acidic compounds).- Ensure the sample is fully dissolved in the mobile phase before injection. |
Experimental Protocols
Stereoselective Synthesis of Travoprost from its 15-Keto Precursor
This protocol is adapted from patent literature describing the synthesis of travoprost.
Materials:
-
This compound precursor (Compound of formula II in the patent)
-
(S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Catecholborane solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the this compound precursor in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -40°C to -20°C.
-
Slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution to the reaction mixture.
-
Stir the mixture for 10-15 minutes at the same temperature.
-
Add the catecholborane solution dropwise, maintaining the temperature between -40°C and -20°C.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quench the reaction by the slow addition of methanol at low temperature.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous sodium bicarbonate solution and stir for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude travoprost.
Purification of this compound by Preparative HPLC
This protocol is based on general methods for prostaglandin purification.
Materials:
-
Crude this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)
-
Preparative C18 HPLC column
-
HPLC system with a fraction collector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: Water with 0.1% TFA, and Mobile Phase B: Acetonitrile with 0.1% TFA. Degas the mobile phases.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm filter.
-
HPLC Method Development (Analytical Scale):
-
Equilibrate an analytical C18 column with the initial mobile phase composition (e.g., 30% B).
-
Inject a small amount of the sample.
-
Run a gradient elution to determine the optimal separation conditions (e.g., 30% to 70% B over 30 minutes).
-
Monitor the elution profile using a UV detector (e.g., at 220 nm).
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions determined from the analytical run.
-
Inject the prepared sample onto the column.
-
Run the preparative gradient.
-
Collect fractions corresponding to the this compound peak using a fraction collector.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize or extract the aqueous residue with a suitable organic solvent to isolate the purified this compound.
-
Visualizations
References
Technical Support Center: Minimizing Degradation of 15-Keto Travoprost During Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 15-keto travoprost during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the primary factors that cause degradation of this compound?
A2: The main factors contributing to the degradation of this compound, similar to other prostaglandin analogs, are:
-
Temperature: Elevated temperatures significantly accelerate degradation.
-
pH: Both acidic and alkaline conditions can lead to hydrolysis of the isopropyl ester and other degradation pathways. Travoprost, the parent compound, is most stable at a pH of around 6.0.[1]
-
Light Exposure: Exposure to light, particularly UV radiation, can cause photodegradation.
-
Oxidation: The molecule is susceptible to oxidation, which can alter its structure and activity.
-
Enzymatic Degradation: In biological samples, esterases and other enzymes can contribute to the breakdown of this compound.
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound samples should be stored under the following conditions:
-
Pure Compound: Store in a pure form at -20°C for up to 3 years.[2]
-
In Solvent: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound in stored samples. | Sample degradation due to improper storage temperature. | Verify that samples were consistently stored at -80°C. For short-term storage, -20°C can be used, but for no longer than one month.[2] Avoid repeated freeze-thaw cycles by preparing and using aliquots. |
| Degradation due to inappropriate pH of the sample matrix. | Adjust the pH of the sample matrix to be within a neutral to slightly acidic range (ideally around pH 6.0) before storage, if the experimental design allows.[1] | |
| Photodegradation from exposure to light. | Always store samples in amber vials or other light-protecting containers. Minimize exposure to ambient and UV light during all sample handling and preparation steps. | |
| Inconsistent results between replicate samples. | Incomplete dissolution or precipitation of this compound in the storage solvent. | Ensure complete dissolution of the compound in the chosen solvent. Use of an ultrasonic bath may be necessary for solvents like DMSO. Visually inspect for any precipitation before use. |
| Adsorption to storage container walls. | Use low-binding polypropylene or silanized glass vials for storage to minimize adsorption of the lipophilic compound. | |
| Appearance of unknown peaks in chromatograms during analysis. | Formation of degradation products during storage or sample processing. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. |
| Contamination of the sample or analytical system. | Run blank samples (matrix without the analyte) to identify any background contamination. Ensure proper cleaning and maintenance of the analytical instrumentation. |
Quantitative Data on Prostaglandin Analog Stability
While specific quantitative degradation kinetics for this compound are not extensively published, data from its parent compound, travoprost, and other similar prostaglandin analogs can provide valuable insights.
Table 1: Thermal Degradation of Travoprost Ophthalmic Solution
| Temperature | Degradation Rate | Time to 10% Degradation (T90) | Reference |
| 50°C | 0.46 µg/mL/day | 8.7 days (extrapolated) |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Pure Compound | -20°C | Up to 3 years | |
| In Solvent (e.g., DMSO, Ethanol) | -80°C | Up to 6 months | |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. The industry-accepted range for degradation is typically 5-20%.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24-48 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for up to 7 days.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC or LC-MS/MS method to separate the parent compound from its degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This is a representative HPLC method that can be adapted for the analysis of this compound and its degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate the parent peak from any degradation products (e.g., starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or 275 nm).
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for optimal handling and storage of this compound samples.
Caption: Factors leading to the degradation of this compound.
References
Technical Support Center: Refinement of Cell-Based Assays for Consistent 15-Keto Travoprost Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in cell-based assays for 15-Keto travoprost.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells
Question: We are observing significant variability in the signal between replicate wells treated with the same concentration of this compound. What could be the cause, and how can we improve consistency?
Answer: High variability between replicates is a common issue in cell-based assays and can stem from several factors. Here are the most likely causes and actionable solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution across the microplate is a primary source of variability.
-
Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating. When using a multichannel pipette, ensure all tips are dispensing equal volumes. After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell settling.
-
-
Pipetting Inaccuracies: Small errors in pipetting volumes of this compound or other reagents can lead to large differences in results.
-
Solution: Regularly calibrate your pipettes. Use the appropriate pipette for the volume you are dispensing and pre-wet the tips before aspirating reagents. Maintain a consistent pipetting speed and tip depth.
-
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations, leading to different results compared to interior wells.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier. Ensure your incubator is properly humidified and that plates are equilibrated to room temperature before being placed inside.
-
-
Cell Health and Passage Number: Cells that are unhealthy, too confluent, or at a high passage number can respond inconsistently.
-
Solution: Use cells that are in their logarithmic growth phase and have a consistent, low passage number. Regularly check cell viability using a method like trypan blue exclusion.
-
Issue 2: Low Signal-to-Noise Ratio or Weak Assay Window
Question: Our assay is producing a weak signal, making it difficult to distinguish the response to this compound from the background noise. How can we enhance the assay window?
Answer: A low signal-to-noise ratio can obscure the biological effects of this compound. Consider the following optimizations:
-
Suboptimal Cell Density: The number of cells per well can significantly impact the strength of the signal.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density that yields the maximum assay window. Too few cells may not produce a detectable signal, while too many can lead to a dampened response.
-
-
Incorrect Reagent Concentrations: The concentrations of detection reagents, such as fluorescent dyes or antibodies, may not be optimal.
-
Solution: Titrate key reagents to find the concentration that provides the best signal-to-noise ratio.
-
-
Inappropriate Incubation Times: The timing of cell treatment and reagent addition is critical.
-
Solution: Optimize the incubation times for both the this compound treatment and the detection steps. A time-course experiment can help identify the point of maximal response.
-
-
Degraded Reagents: Reagents that have expired or been stored improperly will lose their effectiveness.
-
Solution: Check the expiration dates of all reagents and ensure they are stored according to the manufacturer's instructions.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the refinement of cell-based assays for this compound.
Q1: What is the mechanism of action of this compound in a cell-based assay?
A1: this compound is an active metabolite of travoprost, a prostaglandin F2α analog.[1] It acts as a selective agonist for the prostaglandin F (FP) receptor, which is a G-protein coupled receptor (GPCR).[1] The activation of the FP receptor primarily couples to the Gq signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, resulting in a measurable increase in cytosolic calcium concentration.
Q2: Which cell lines are suitable for a this compound assay?
A2: The choice of cell line is critical and depends on the expression of the FP receptor. Commonly used cell lines for studying FP receptor signaling include human ciliary muscle cells, which endogenously express the receptor, and recombinant cell lines such as HEK293 or CHO cells that have been engineered to overexpress the human FP receptor. The use of a recombinant cell line can offer a more robust and reproducible signal.
Q3: What are the key parameters to optimize for a new this compound cell-based assay?
A3: For a new assay, it is crucial to optimize several parameters to ensure robust and reproducible results. These include:
-
Cell Seeding Density: As mentioned in the troubleshooting guide, the number of cells per well is a critical parameter that affects the assay window.
-
Serum Concentration: The presence and concentration of serum in the culture medium can influence cell signaling. It is often recommended to serum-starve the cells for a few hours before the assay to reduce basal signaling.
-
Agonist Incubation Time: The duration of this compound exposure should be optimized to capture the peak response.
-
DMSO Concentration: If this compound is dissolved in DMSO, the final concentration of DMSO in the assay wells should be kept low (typically <0.5%) and consistent across all wells, as it can affect cell viability and signaling.
Q4: How can I minimize variability when preparing serial dilutions of this compound?
A4: To ensure accurate and consistent serial dilutions, always prepare a master mix of the highest concentration of this compound and then perform the serial dilutions. Use calibrated pipettes and change tips between each dilution step to avoid carryover. Thoroughly mix each dilution before proceeding to the next.
Data Presentation
The following tables provide examples of how to structure quantitative data for easy comparison. The values presented are illustrative and should be determined empirically for your specific experimental conditions.
Table 1: Example of Cell Seeding Density Optimization
| Cell Seeding Density (cells/well) | Average Signal (RFU) | Standard Deviation | Signal-to-Background Ratio |
| 5,000 | 1500 | 250 | 3.0 |
| 10,000 | 3500 | 300 | 7.0 |
| 20,000 | 6000 | 450 | 12.0 |
| 40,000 | 5500 | 600 | 11.0 |
Table 2: Example of this compound Dose-Response Data
| Concentration (nM) | Log Concentration | Average Response (RFU) | % of Max Response |
| 0.1 | -10 | 550 | 5 |
| 1 | -9 | 1500 | 25 |
| 10 | -8 | 4500 | 75 |
| 100 | -7 | 5800 | 97 |
| 1000 | -6 | 6000 | 100 |
Experimental Protocols
This section provides a detailed methodology for a common cell-based assay used to measure the activity of this compound.
Protocol: Intracellular Calcium Mobilization Assay using a Fluorescent Dye
This protocol describes the measurement of intracellular calcium mobilization in response to this compound in a recombinant cell line expressing the FP receptor.
Materials:
-
HEK293 cells stably expressing the human FP receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well microplates
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Probenecid
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture and Seeding:
-
Culture the FP-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
The day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in culture medium.
-
Seed the cells into a black, clear-bottom 96-well plate at the predetermined optimal density (e.g., 20,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions, typically including probenecid to inhibit dye leakage.
-
Remove the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
-
Measurement of Calcium Flux:
-
Set up the fluorescence plate reader to measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
-
Program the instrument to record a baseline fluorescence for a few seconds, then inject the this compound dilutions, and continue recording the fluorescence signal for a specified period (e.g., 2-3 minutes) to capture the transient calcium response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the dose-response curve by graphing the change in fluorescence against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response.
-
Mandatory Visualizations
Signaling Pathway
References
identifying and mitigating analytical interferences for 15-Keto travoprost
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating analytical interferences during the quantitative analysis of 15-Keto travoprost.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | Ensure the LC column is suitable for prostaglandin analysis. A C18 or biphenyl column is often a good starting point. |
| Mobile Phase pH | Optimize the mobile phase pH. For acidic compounds like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Sample Solvent Mismatch | The sample solvent should be as close in composition to the initial mobile phase as possible to prevent peak distortion. |
| Column Contamination | Implement a column washing step after each run or batch to remove strongly retained matrix components. |
Issue 2: High Signal Suppression or Enhancement (Matrix Effects)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Co-eluting Endogenous Components (e.g., Phospholipids) | Enhance sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[1][2] |
| Ionization Source Contamination | Clean the mass spectrometer's ion source regularly according to the manufacturer's instructions. |
| Inappropriate Ionization Technique | While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain analytes.[3] |
| Suboptimal Chromatographic Separation | Optimize the LC gradient to better separate this compound from matrix components. Using a column with a different selectivity can also be beneficial. |
| Use of an Inappropriate Internal Standard | Employ a stable isotope-labeled (SIL) internal standard for this compound to best compensate for matrix effects. |
Issue 3: Low Analyte Recovery
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Extraction from Matrix | Optimize the sample preparation method. For LLE, experiment with different organic solvents. For SPE, evaluate different sorbents and elution solvents. |
| Analyte Adsorption | Use low-binding collection tubes and vials. Pre-conditioning pipette tips with the sample can also minimize loss. |
| Analyte Instability | This compound may be susceptible to degradation. Ensure samples are processed promptly and stored at appropriate temperatures (e.g., -80°C) to minimize degradation. Consider the stability of the compound under different pH and temperature conditions during sample preparation. |
Issue 4: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Cause | Recommended Solution |
| Variability in Sample Preparation | Automate sample preparation steps where possible to ensure consistency. Ensure thorough mixing at each stage. |
| Instrument Fluctuation | Perform regular system suitability tests to monitor instrument performance. This includes checking for consistent retention times, peak areas, and signal-to-noise ratios. |
| Inconsistent Internal Standard Addition | Add the internal standard early in the sample preparation process to account for variability in extraction efficiency. Ensure the internal standard concentration is appropriate for the expected analyte concentration range. |
| Sample Contamination | Use high-purity solvents and reagents. Ensure a clean laboratory environment to prevent cross-contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the most common source of analytical interference for this compound in biological matrices?
A1: The most common source of interference is the "matrix effect," which is the alteration of ionization efficiency by co-eluting endogenous components of the sample matrix, such as phospholipids and salts. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.
Q2: How can I assess the presence and extent of matrix effects in my assay?
A2: A post-extraction addition method is commonly used. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.
Q3: What type of internal standard is recommended for the analysis of this compound?
A3: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. A SIL internal standard has a chemical behavior that is nearly identical to the analyte, allowing it to effectively compensate for variations in sample preparation, chromatography, and ionization.
Q4: What are the key considerations for sample collection and storage to ensure the stability of this compound?
A4: Given that travoprost, the parent drug, can be unstable at higher temperatures, it is crucial to handle and store samples containing this compound with care. Samples should be collected in appropriate tubes, immediately cooled, and stored at -80°C for long-term stability until analysis. Avoid repeated freeze-thaw cycles.
Q5: Can you provide a starting point for an LC-MS/MS method for this compound?
Suggested Starting Parameters:
| Parameter | Recommendation |
| LC Column | C18 or Biphenyl, 2.1 x 100 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. |
| Ionization Mode | Negative Ion Electrospray (ESI-) is often used for prostaglandins. |
| MS/MS Transitions | These would need to be optimized by infusing a pure standard of this compound. The precursor ion would be [M-H]-, and characteristic product ions would be selected. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for extracting this compound from a biological matrix like plasma. Optimization will be required for specific applications.
-
Sample Pre-treatment: Thaw plasma samples on ice. To 500 µL of plasma, add the internal standard solution. Acidify the sample with 50 µL of 2% formic acid in water. Vortex for 10 seconds.
-
SPE Column Conditioning: Condition a mixed-mode or polymeric SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 40% methanol in water to remove less polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the bioanalysis of this compound.
Caption: Key strategies for mitigating analytical interferences in LC-MS/MS bioanalysis.
References
Technical Support Center: Enhancing the Sensitivity of 15-Keto Travoprost Detection
Welcome to the technical support center for the analysis of 15-Keto travoprost. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for the sensitive detection of this key travoprost metabolite.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the detection of this compound, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q1: I am observing a weak or no signal for this compound. What are the potential causes and solutions?
A1: A weak or absent signal is a common issue and can stem from several factors throughout the experimental workflow. Here is a systematic troubleshooting approach:
-
Sample Preparation and Extraction:
-
Inefficient Extraction: this compound, like other prostaglandins, can be challenging to extract from complex biological matrices such as plasma or tissue homogenates.
-
Solution: Ensure your Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol is optimized. For SPE, verify that the sorbent type (e.g., C18) is appropriate and that the conditioning, loading, washing, and elution steps are performed with the correct solvents and volumes. For LLE, ensure the solvent system and pH are optimal for partitioning this compound into the organic phase.
-
-
Analyte Degradation: Prostaglandins can be unstable, particularly at non-optimal pH and temperatures.
-
Solution: Keep samples on ice or at 4°C during preparation. Use antioxidants (e.g., BHT) in your collection tubes and extraction solvents. Ensure the final extract is stored at low temperatures (-20°C or -80°C) and analyzed promptly.
-
-
-
Chromatography:
-
Poor Peak Shape: Broad or tailing peaks can lead to a lower signal-to-noise ratio.
-
Solution: Ensure your mobile phase is compatible with your column and analyte. The addition of a small amount of a weak acid, like formic acid (typically 0.1%), to the mobile phase can improve peak shape for acidic compounds like this compound. Also, check for column degradation or contamination.
-
-
Analyte Retention Issues: The compound may not be retained or may be eluting with the solvent front.
-
Solution: Adjust the mobile phase composition. For reversed-phase chromatography, increasing the aqueous component will increase retention. Ensure the column is properly equilibrated before each injection.
-
-
-
Mass Spectrometry:
-
Suboptimal Ionization: Electrospray ionization (ESI) efficiency is highly dependent on the mobile phase composition and source parameters.
-
Solution: this compound, having a carboxylic acid group, is best analyzed in negative ion mode (ESI-). Optimize the ESI source parameters, including capillary voltage, gas flows, and temperature. The mobile phase should be compatible with ESI; volatile buffers like ammonium formate are preferred over non-volatile salts.
-
-
Incorrect MRM Transitions: The selected precursor and product ions may not be the most abundant, leading to low sensitivity.
-
Solution: Infuse a standard solution of this compound to determine the optimal multiple reaction monitoring (MRM) transitions and collision energies.
-
-
Q2: I am experiencing significant matrix effects, leading to poor reproducibility and accuracy. How can I mitigate this?
A2: Matrix effects, primarily ion suppression or enhancement, are a major challenge in LC-MS/MS analysis of biological samples.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.
-
Solution: Enhance your SPE or LLE protocol. Consider a more rigorous wash step in your SPE procedure or a multi-step LLE. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves a salting-out extraction followed by dispersive SPE (dSPE) cleanup, can also be effective for complex matrices.
-
-
Optimize Chromatography: Separate the analyte from the co-eluting matrix components.
-
Solution: Use a narrower analytical column or a column with a different stationary phase chemistry. Adjusting the gradient elution profile can also improve separation. Ultra-High-Performance Liquid Chromatography (UPLC) systems, with their higher peak capacities, can provide better resolution from matrix interferences.
-
-
Use an Internal Standard: An appropriate internal standard is crucial for correcting for matrix effects.
-
Solution: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d4). If this is not available, a structurally similar compound that behaves similarly during extraction and ionization can be used.
-
Q3: My results show high variability between injections. What should I check?
A3: High variability can be due to issues with the autosampler, LC system, or MS source.
-
Autosampler and Injection:
-
Solution: Check for air bubbles in the syringe and sample loop. Ensure the injection volume is consistent. Verify that the sample in the vial is stable and not evaporating.
-
-
LC System:
-
Solution: Check for leaks in the system. Ensure the pump is delivering a stable and consistent flow rate. Inconsistent retention times can point to problems with the mobile phase composition or column equilibration.
-
-
MS Source Stability:
-
Solution: A dirty ion source can lead to fluctuating signal intensity. Clean the ESI probe and the region around the orifice. Ensure a stable spray is being generated.
-
Quantitative Data Summary
The sensitivity of prostaglandin metabolite detection can vary significantly based on the methodology and matrix. The following table summarizes reported limits of detection (LOD) and quantification (LOQ) for various prostaglandin analogs using LC-MS/MS, which can serve as a benchmark for method development for this compound.
| Analyte(s) | Method | Matrix | LOD | LOQ | Reference |
| Travoprost free acid | HPLC/MS/MS | Human Plasma | - | 0.010 ng/mL | |
| Gefitinib PROTACs-3 | UPLC-MS/MS | Rat Plasma | 20 pg/mL | - | |
| PGE2, PGD2 | LC-MS/MS | Biological Fluids | 20 pg/mL | 100 pg/mL | |
| Bimatoprost, Latanoprost, Travoprost | HPLC-MS/MS | Cosmetic Serums | 0.20-0.45 ng/mL | - |
Detailed Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add an appropriate amount of the internal standard (e.g., this compound-d4).
-
Acidify the plasma to a pH of ~3.5 with 1% formic acid to ensure the analyte is in its protonated form.
-
Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.
-
Follow with a wash of 3 mL of 10% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge with 2 mL of methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined empirically by infusing a standard of this compound. The precursor ion will be the [M-H]⁻ ion.
-
Source Parameters:
-
Capillary Voltage: ~3.0 kV.
-
Source Temperature: ~150°C.
-
Desolvation Temperature: ~550°C.
-
Gas Flows: Optimize cone and desolvation gas flows for maximum signal intensity.
-
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of travoprost action.
Experimental Workflow
Caption: General experimental workflow for this compound detection.
Technical Support Center: Quantification of 15-Keto Travoprost
Welcome to the technical support center for the analytical method validation of 15-Keto travoprost. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of this key travoprost metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a primary metabolite of travoprost, a prostaglandin F2α analog used in the treatment of glaucoma. Travoprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active free acid. This active form is then metabolized, in part, through the oxidation of the 15-hydroxyl group to form this compound.[1][2] Quantifying this compound is crucial for pharmacokinetic studies, helping to understand the absorption, distribution, metabolism, and excretion (ADME) of travoprost.
Q2: What is the most common analytical technique for quantifying this compound in biological samples?
A2: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the most prevalent and recommended technique for the quantification of this compound in biological matrices such as plasma. This method offers high sensitivity, selectivity, and throughput, which are essential for analyzing complex biological samples where the analyte concentration can be very low.
Q3: Where can I obtain a reference standard for this compound?
A3: Certified reference standards for this compound are available from various chemical suppliers that specialize in pharmaceutical impurities and metabolites. It is crucial to use a high-purity reference standard for accurate quantification.
Q4: What are the key validation parameters to consider for a bioanalytical method for this compound?
A4: A full bioanalytical method validation should be conducted in accordance with regulatory guidelines (e.g., FDA or EMA). The key parameters to evaluate include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the method validation for this compound quantification.
Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Causes:
-
Suboptimal Chromatographic Conditions: Inappropriate column, mobile phase composition, or gradient.
-
Analyte Instability: Degradation of this compound during sample preparation or analysis. Prostaglandin-like compounds can be sensitive to temperature and pH.
-
Mass Spectrometer Tuning: Incorrect MS parameters, such as ion source settings or collision energy.
-
Matrix Effects: Ion suppression due to co-eluting endogenous components from the biological matrix.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: Experiment with different mobile phase compositions. A typical mobile phase for prostaglandin analysis consists of a mixture of acetonitrile or methanol with an aqueous component containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Gradient Elution: Optimize the gradient to ensure adequate separation from interfering peaks.
-
-
Address Analyte Stability:
-
Maintain samples at low temperatures (e.g., on ice) during preparation.
-
Perform stability studies to assess the analyte's stability under various conditions (freeze-thaw, bench-top, long-term storage).
-
-
Tune the Mass Spectrometer:
-
Infuse a standard solution of this compound to optimize the precursor and product ion masses, as well as other MS parameters like collision energy and declustering potential.
-
-
Evaluate and Mitigate Matrix Effects:
-
Perform post-extraction spike experiments to quantify the extent of ion suppression or enhancement.
-
Improve sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation for complex matrices.
-
Use a stable isotope-labeled internal standard (SIL-IS) if available to compensate for matrix effects.
-
Issue 2: High Variability in Results (Poor Precision)
Possible Causes:
-
Inconsistent Sample Preparation: Variations in extraction efficiency between samples.
-
Instrumental Issues: Fluctuations in the LC pump flow rate or MS detector response.
-
Carryover: Residual analyte from a high-concentration sample affecting the subsequent injection of a low-concentration sample.
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Ensure consistent and precise pipetting and timing during each step of the extraction procedure.
-
Automate the sample preparation process if possible to minimize human error.
-
-
Check Instrument Performance:
-
Perform system suitability tests before each analytical run to ensure the LC-MS system is performing optimally.
-
Regularly maintain and calibrate the instrument.
-
-
Address Carryover:
-
Optimize the autosampler wash procedure. Use a strong solvent to wash the injection needle and port between samples.
-
Inject blank samples after high-concentration standards or samples to check for carryover.
-
Issue 3: Inaccurate Results (Poor Accuracy)
Possible Causes:
-
Incorrect Standard Curve: Use of a degraded or impure reference standard, or improper preparation of calibration standards.
-
Matrix Effects: Consistent ion suppression or enhancement that is not adequately compensated for.
-
Interference from Metabolites: In-source fragmentation of a related metabolite to produce an ion that is monitored for this compound.
Troubleshooting Steps:
-
Verify Standard Integrity:
-
Use a fresh, certified reference standard.
-
Prepare calibration standards from a separate stock solution than the quality control (QC) samples.
-
-
Re-evaluate Matrix Effects:
-
If a SIL-IS is not used, consider its development and implementation.
-
Assess matrix effects from multiple sources of the biological matrix to ensure the method is rugged.
-
-
Ensure Specificity:
-
Analyze blank matrix samples to check for interfering peaks at the retention time of the analyte.
-
If a potential interfering metabolite is known, analyze a standard of that metabolite to confirm it does not interfere with the quantification of this compound.
-
Experimental Protocols & Data
Illustrative UPLC-MS/MS Method for this compound Quantification
The following is a representative protocol. Note: This method should be fully validated in your laboratory for your specific application.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma, add an internal standard (ideally a stable isotope-labeled this compound).
-
Precipitate proteins by adding 300 µL of acetonitrile. Vortex and centrifuge.
-
Load the supernatant onto a pre-conditioned mixed-mode SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with an appropriate elution solvent (e.g., methanol with 1% formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
2. UPLC Conditions
| Parameter | Value |
| Column | C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
3. MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by infusion of standard |
| Collision Energy | To be optimized |
| Declustering Potential | To be optimized |
Representative Method Validation Data
The following tables present illustrative quantitative data for a validated method.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%Bias) | ± 20% |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| Low | 0.3 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 5 | < 15% | ± 15% | < 15% | ± 15% |
| High | 80 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85 - 115 | 85 - 115 |
| High | 80 | 85 - 115 | 85 - 115 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Result |
| Freeze-Thaw | 3 cycles | -80°C to RT | Stable |
| Bench-Top | 4 hours | Room Temperature | Stable |
| Long-Term | 30 days | -80°C | Stable |
Visualizations
Metabolic Pathway of Travoprost
The following diagram illustrates the conversion of the travoprost prodrug to its active form and subsequent metabolism to this compound.
Troubleshooting Workflow for Poor Signal
This workflow provides a logical approach to diagnosing the cause of a poor analytical signal.
References
Technical Support Center: Strategies to Improve the Reproducibility of 15-Keto Travoprost Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving 15-Keto travoprost.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering step-by-step solutions to guide researchers toward successful outcomes.
Issue 1: Inconsistent or Low Bioassay Signal
Possible Causes:
-
Degradation of this compound stock solution or working solutions.
-
Suboptimal assay conditions.
-
Problems with the detection antibody or other assay reagents.
-
Cell-based assay issues such as low receptor expression or cell viability.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Storage: Confirm that the this compound stock solution has been stored at -20°C or -80°C in a suitable solvent like DMSO or ethanol.[1][2] Avoid repeated freeze-thaw cycles.
-
Solution Preparation: Prepare fresh working solutions from the stock for each experiment. Aqueous solutions of this compound are not recommended for storage for more than one day.[3]
-
Purity Check: If possible, verify the purity of the compound using an analytical technique like HPLC.
-
-
Optimize Assay Conditions:
-
Incubation Times and Temperatures: Review and optimize incubation times and temperatures as specified in your assay protocol. For ELISA, typical substrate development times range from 10 to 30 minutes.
-
Buffer Composition: Ensure the pH and ionic strength of the assay buffer are appropriate for the experiment.
-
-
Check Reagent Performance:
-
Antibody Validation: If using an immunoassay, validate the primary and secondary antibodies for specificity and sensitivity.
-
Reagent Age and Storage: Ensure all reagents, including substrates and standards, are within their expiration dates and have been stored correctly.
-
-
Cell-Based Assay Specifics:
-
Cell Viability: Check cell viability using a method like Trypan Blue exclusion.
-
Receptor Expression: Confirm the expression of the prostaglandin F (FP) receptor in your cell line using techniques like Western blot or qPCR.
-
Mycoplasma Contamination: Test cell cultures for mycoplasma contamination, which can affect cellular responses.
-
Issue 2: High Background Signal in Immunoassays (ELISA)
Possible Causes:
-
Non-specific binding of antibodies.
-
Insufficient washing.
-
Contaminated reagents.
-
Over-incubation with substrate.
Troubleshooting Steps:
-
Blocking:
-
Use an appropriate blocking buffer (e.g., 1-5% BSA or non-fat dry milk in wash buffer) and incubate for a sufficient time to block non-specific binding sites on the plate.
-
-
Washing:
-
Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of the buffer from the wells between washes.
-
-
Antibody Concentration:
-
Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
-
-
Substrate Incubation:
-
Reduce the substrate incubation time or perform it in the dark to prevent over-development of the colorimetric or chemiluminescent signal.
-
-
Reagent Quality:
-
Use fresh, high-quality reagents and sterile, nuclease-free water to prepare buffers.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling and use of this compound in experimental settings.
Q1: How should I store this compound?
A1: this compound is typically supplied as a solution in an organic solvent like methyl acetate or as a pure form. For long-term storage, it should be kept at -20°C, where it is stable for at least two years.[1][3] Once dissolved in a solvent such as DMSO or ethanol, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles. Aqueous solutions should be used the same day and are not recommended for storage.
Q2: What is the solubility of this compound?
A2: The solubility of this compound is approximately 100 mg/mL in organic solvents like DMSO and ethanol. Its solubility in aqueous buffers like PBS (pH 7.2) is significantly lower.
Q3: How do I prepare working solutions of this compound?
A3: To prepare a working solution, the stock solution in an organic solvent should be further diluted in the appropriate aqueous buffer or cell culture medium immediately before use. It is crucial to ensure that the final concentration of the organic solvent is minimal to avoid any physiological effects on the experimental system.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a metabolite of travoprost, a prostaglandin F2α analog. Like other F-series prostaglandins, it is expected to act as an agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor typically leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC) and leads to an increase in intracellular calcium.
Q5: What are the common degradation pathways for this compound?
A5: Prostaglandins with a 15-keto group can be susceptible to degradation, particularly under non-neutral pH conditions and at elevated temperatures. The degradation can involve processes like hydrolysis of the isopropyl ester group and other rearrangements.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| As supplied (in organic solvent) | -20°C | ≥ 2 years | |
| Stock solution in DMSO/Ethanol | -80°C | ≤ 6 months | |
| Stock solution in DMSO/Ethanol | -20°C | ≤ 1 month | |
| Aqueous working solution | 4°C | ≤ 1 day |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference(s) |
| DMSO | 100 mg/mL | |
| Ethanol | 100 mg/mL | |
| PBS (pH 7.2) | 16 mg/mL |
Experimental Protocols
Protocol 1: Competitive ELISA for Prostaglandin Quantification (Adapted for this compound)
This protocol is a general guideline for a competitive ELISA and should be optimized for your specific antibody and sample type.
Materials:
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in Wash Buffer)
-
This compound standard
-
Anti-prostaglandin antibody (specific for the target)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well microplate
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition: Add your standards and samples to the wells, followed immediately by the primary antibody. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of this compound in the sample.
Protocol 2: Cell-Based Calcium Mobilization Assay for FP Receptor Activation
This protocol describes a method to measure the activation of the FP receptor by monitoring changes in intracellular calcium levels.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293 cells stably transfected with the FP receptor)
-
Cell culture medium (e.g., DMEM)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Positive control (e.g., PGF2α)
-
96-well black, clear-bottom microplate
Procedure:
-
Cell Seeding: Seed the FP receptor-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Prepare serial dilutions of this compound and a positive control (PGF2α) in assay buffer.
-
Fluorescence Reading: Use a fluorescence plate reader equipped with an injector to add the compounds to the wells while simultaneously measuring the fluorescence intensity over time. A rapid increase in fluorescence indicates an influx of intracellular calcium and receptor activation.
-
Data Analysis: The change in fluorescence is used to determine the potency (EC₅₀) and efficacy of this compound in activating the FP receptor.
Visualizations
Caption: Simplified signaling pathway of the Prostaglandin F (FP) Receptor.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 15-Keto Travoprost and 15-Keto Latanoprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two prostaglandin F2α (PGF2α) analogs, 15-keto travoprost and 15-keto latanoprost, with a focus on their potential as intraocular pressure (IOP) lowering agents. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and development efforts in the field of glaucoma treatment.
Executive Summary
Both this compound and 15-keto latanoprost are oxidized metabolites of their parent compounds, travoprost and latanoprost, respectively. These parent compounds are well-established prostaglandin analogs used in the treatment of glaucoma and ocular hypertension. Their primary mechanism of action involves agonizing the prostaglandin F (FP) receptor to increase uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.
Mechanism of Action: Prostaglandin FP Receptor Signaling
The primary mechanism of action for both parent compounds, travoprost and latanoprost, and likely their 15-keto metabolites, is through the activation of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor in the ciliary muscle and other ocular tissues initiates a signaling cascade that leads to the remodeling of the extracellular matrix and a reduction in the resistance to aqueous humor outflow through the uveoscleral pathway.
FP Receptor Signaling Pathway
Quantitative Data Comparison
The following tables summarize the available quantitative data on the biological activity of this compound and 15-keto latanoprost. It is important to note that the data for each compound are derived from different studies with different experimental models (human vs. monkey), which limits direct comparison.
Table 1: In Vivo Efficacy in Intraocular Pressure (IOP) Reduction
| Compound | Species | Model | Concentration | Maximum IOP Reduction | Reference |
| This compound | Human | Normal-Tension Glaucoma | Not Specified | Statistically significant vs. placebo | [1] |
| 15-Keto Latanoprost | Monkey | Laser-induced Glaucoma | 0.001% | 23% (7.6 ± 0.6 mmHg) | [2] |
| Latanoprost (for comparison) | Monkey | Laser-induced Glaucoma | 0.005% | 20% (6.6 ± 0.6 mmHg) | [2] |
Table 2: Receptor Binding and Functional Activity (Data for Parent Compounds)
| Compound (Active Acid Form) | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |
| Travoprost Acid | FP | 3.2 - 35 | 1.4 - 3.6 | [3][4] |
| Latanoprost Acid | FP | 98 | 32 - 124 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Measurement of Intraocular Pressure in Monkeys
Objective: To determine the IOP-lowering efficacy of a test compound in a non-human primate model of glaucoma.
Protocol:
-
Animal Model: Cynomolgus monkeys with laser-induced unilateral glaucoma are commonly used.
-
Acclimatization: Animals are acclimatized to the experimental procedures to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: Baseline IOP is measured using a calibrated tonometer (e.g., pneumatonometer or rebound tonometer) at multiple time points over several days to establish a stable baseline.
-
Drug Administration: A single drop of the test compound (e.g., 30 µL) is administered topically to the glaucomatous eye. The contralateral eye may receive a vehicle control.
-
IOP Monitoring: IOP is measured at regular intervals (e.g., hourly for the first 6-8 hours, and then at 24 hours) post-administration.
-
Data Analysis: The change in IOP from baseline is calculated for each time point and compared between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the IOP reduction.
In Vivo IOP Measurement Workflow
Prostaglandin FP Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the prostaglandin FP receptor.
Protocol:
-
Receptor Source: Cell membranes expressing the human FP receptor (e.g., from HEK293 cells transfected with the FP receptor gene) are prepared.
-
Radioligand: A radiolabeled prostaglandin, such as [³H]-PGF2α, is used as the ligand that binds to the FP receptor.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Measurement of Aqueous Humor Dynamics
Objective: To determine the effect of a test compound on the rate of aqueous humor formation and outflow.
Protocol (Fluorophotometry):
-
Tracer Application: A fluorescent tracer, such as fluorescein, is applied topically to the cornea.
-
Tracer Distribution: The tracer is allowed to distribute into the anterior chamber.
-
Fluorophotometric Measurement: A scanning ocular fluorophotometer is used to measure the concentration of the tracer in the cornea and anterior chamber at regular intervals.
-
Drug Administration: The test compound is administered topically.
-
Post-Drug Measurement: Fluorophotometric measurements are repeated to determine the rate of tracer clearance from the anterior chamber after drug administration.
-
Data Analysis: The rate of aqueous humor flow is calculated based on the rate of disappearance of the tracer from the anterior chamber. Tonography can also be used to measure the facility of trabecular outflow. Uveoscleral outflow is often calculated by subtraction using the Goldmann equation. A drug-induced increase in the clearance of the tracer suggests an increase in aqueous humor outflow.
Conclusion
The available evidence suggests that 15-keto latanoprost is a biologically active metabolite that effectively lowers intraocular pressure, primarily by increasing uveoscleral outflow. Its potency appears to be comparable to its parent compound, latanoprost. Data on the IOP-lowering effects of this compound is less extensive, with a single pilot study indicating a modest effect in humans with normal-tension glaucoma.
For drug development professionals, these findings highlight the potential for 15-keto prostaglandin analogs as therapeutic agents for glaucoma. However, further research is required to fully characterize the pharmacological profile of this compound and to conduct direct comparative studies with 15-keto latanoprost to ascertain their relative efficacy and safety. Such studies would be invaluable in guiding the development of next-generation prostaglandin-based therapies for ocular hypertension and glaucoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 15-Keto Travoprost and Travoprost Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of travoprost acid and its metabolite, 15-Keto travoprost. Travoprost, a prostaglandin F2α analogue, is a widely prescribed medication for reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. It is administered as an isopropyl ester prodrug, which is hydrolyzed in the cornea to the biologically active travoprost acid.[1][2][3][4][5] The primary mechanism of action of travoprost acid is agonism of the prostaglandin F receptor (FP receptor), leading to an increase in the uveoscleral outflow of aqueous humor and a subsequent reduction in IOP. This guide synthesizes available experimental data to objectively compare the performance of travoprost acid with its 15-keto metabolite.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy data for travoprost acid and this compound.
| Compound | FP Receptor Binding Affinity (Ki, nM) | Reference |
| Travoprost Acid | 35 ± 5 | |
| This compound | Data not available in published literature |
Table 1: Comparative FP Receptor Binding Affinity. This table highlights the binding affinity of travoprost acid to the FP receptor. A lower Ki value indicates a higher binding affinity.
| Compound | FP Receptor Functional Activity (EC50, nM) | Cell Type | Reference |
| Travoprost Acid | 3.2 ± 0.6 | Human Ciliary Body Cells | |
| Travoprost Acid | 1.4 | Human Ciliary Muscle | |
| Travoprost Acid | 3.6 | Human Trabecular Meshwork | |
| Travoprost Acid | 2.6 | Mouse Fibroblasts & Rat Aortic Smooth Muscle | |
| This compound | Data not available in published literature |
Table 2: Comparative FP Receptor Functional Activity. This table presents the half-maximal effective concentration (EC50) of travoprost acid required to activate the FP receptor in different cell types. A lower EC50 value indicates greater potency.
| Compound/Treatment | Animal Model | IOP Reduction (%) | Reference |
| Travoprost 0.004% | Ocular Hypertensive Monkeys | 22.7% - 28.6% | |
| Travoprost 0.004% | Primary Open-Angle Glaucoma Patients | 31.0% | |
| Travoprost | Normal Tension Glaucoma Patients | Mean IOP reduction from 12.9 mmHg to 10.3 mmHg | |
| 15-Keto Latanoprost (analogue) | Glaucomatous Monkey Eyes | Significant and potent, equivalent to or exceeding latanoprost |
Table 3: Comparative In Vivo Efficacy in Lowering Intraocular Pressure (IOP). This table summarizes the IOP-lowering effects observed in preclinical and clinical studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Radioligand Binding Assay for FP Receptor Affinity
Objective: To determine the binding affinity (Ki) of a compound for the FP receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the FP receptor. The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand for the FP receptor (e.g., [3H]-PGF2α) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., travoprost acid or this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Phosphoinositide Turnover Assay for FP Receptor Functional Activity
Objective: To measure the functional activation of the FP receptor by a compound, as determined by the production of inositol phosphates.
Protocol:
-
Cell Culture and Labeling: Cells expressing the FP receptor (e.g., human ciliary body cells) are cultured and pre-labeled with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Compound Stimulation: The labeled cells are then stimulated with varying concentrations of the test compound (e.g., travoprost acid or this compound) for a specific time period.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Chromatographic Separation: The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated to determine the compound's potency.
In Vivo Measurement of Intraocular Pressure in Animal Models
Objective: To evaluate the IOP-lowering efficacy of a compound in a relevant animal model.
Protocol:
-
Animal Model: Ocular hypertensive monkeys or rabbits are commonly used models. Baseline IOP is established before treatment.
-
Drug Administration: The test compound is administered topically to the eye(s) of the animals. A vehicle control is administered to the contralateral eye or a separate group of animals.
-
IOP Measurement: IOP is measured at various time points after drug administration using a calibrated tonometer.
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control groups. The percentage of IOP reduction is determined to assess the efficacy of the compound.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway and a generalized experimental workflow for efficacy testing.
Caption: FP Receptor Signaling Pathway for IOP Reduction.
Caption: Generalized Workflow for Efficacy Testing.
Discussion and Conclusion
The available data robustly support the high efficacy of travoprost acid as a potent agonist of the FP receptor, leading to significant reductions in intraocular pressure. Its low nanomolar Ki and EC50 values in various in vitro assays translate to effective IOP lowering in both preclinical animal models and clinical settings.
In contrast, there is a significant lack of published data on the efficacy of this compound. While it is identified as a metabolite of travoprost, its pharmacological activity at the FP receptor and its effect on IOP have not been thoroughly characterized in publicly available literature. The oxidation of the 15-hydroxyl group to a keto group is a common metabolic pathway for prostaglandins and often leads to a reduction or loss of biological activity. However, a study on the analogous 15-keto metabolite of latanoprost demonstrated a potent IOP-lowering effect, suggesting that 15-keto prostaglandin analogues may retain clinically relevant activity.
Therefore, a definitive comparative analysis of the efficacy of this compound and travoprost acid is currently hampered by the absence of quantitative data for the 15-keto metabolite. Further research, including in vitro receptor binding and functional assays, as well as in vivo IOP studies, is required to fully elucidate the pharmacological profile of this compound and its potential contribution to the overall therapeutic effect of travoprost. Such studies would be invaluable for a complete understanding of travoprost's mechanism of action and the role of its metabolites.
References
A Comparative Analysis of the Receptor Binding Profiles of 15-Keto Travoprost and Other Prostaglandin Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of 15-Keto travoprost and other key prostaglandin metabolites used in ophthalmic research and drug development. The information presented is supported by experimental data to facilitate the evaluation of these compounds for their potential therapeutic applications.
Prostaglandin F2α (PGF2α) analogs are a cornerstone in the management of elevated intraocular pressure (IOP) in conditions such as glaucoma. Their therapeutic effect is primarily mediated through their interaction with the prostaglandin F receptor (FP receptor). Understanding the binding affinities and specificities of these compounds and their metabolites is crucial for optimizing drug design and predicting clinical efficacy and potential side effects. This guide focuses on comparing the active metabolite of travoprost, travoprost acid, and its further metabolite, this compound, with other widely used prostaglandin analogs.
Quantitative Receptor Binding Profiles
The following table summarizes the receptor binding affinities (Ki in nM) of several key prostaglandin metabolites for a range of prostanoid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | FP Receptor (Ki, nM) | EP1 Receptor (Ki, nM) | EP3 Receptor (Ki, nM) | TP Receptor (Ki, nM) |
| Travoprost Acid | 3.2 - 35 | 9540 | 3501 | 121,000 |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Latanoprost Acid | 98 | >10,000 | >10,000 | >10,000 |
| Tafluprost Acid | 0.4 | >10,000 | >10,000 | >10,000 |
| Bimatoprost Acid | 83 | 95 | 387 | >10,000 |
Note: Ki values can vary between studies due to different experimental conditions.
Travoprost acid demonstrates a high affinity and selectivity for the FP receptor.[3] Both latanoprost acid and tafluprost acid are also highly selective for the FP receptor. Bimatoprost acid, while potent at the FP receptor, also shows notable affinity for the EP1 and EP3 receptors.[1]
FP Receptor Signaling Pathway
Activation of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. Upon agonist binding, the receptor couples to the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to various cellular responses.
Experimental Protocols
The determination of receptor binding affinities and functional activities of prostaglandin metabolites involves standardized in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the prostaglandin receptor of interest (e.g., human ciliary muscle cells for the FP receptor) are harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Competitive Binding Assay:
-
In a multi-well plate, a constant concentration of the radiolabeled prostaglandin (e.g., [³H]PGF2α) is added to each well.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound, travoprost acid) are added to the wells.
-
The prepared cell membranes are then added to initiate the binding reaction.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Phosphoinositide (PI) Turnover Assay
This functional assay measures the ability of a compound to act as an agonist and stimulate the Gq-coupled signaling pathway of the FP receptor by quantifying the accumulation of inositol phosphates.
Detailed Methodology:
-
Cell Culture and Labeling:
-
Cells expressing the FP receptor are cultured in appropriate media.
-
The cells are incubated overnight with a radiolabeled precursor, myo-[³H]inositol, which is incorporated into the cell membrane as phosphatidylinositol.
-
-
Agonist Stimulation:
-
The cells are washed to remove unincorporated [³H]inositol and then pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
The cells are then stimulated with various concentrations of the test compound (agonist) for a specific time period.
-
-
Extraction of Inositol Phosphates:
-
The stimulation is stopped by the addition of a cold acid solution (e.g., trichloroacetic acid).
-
The aqueous soluble inositol phosphates are separated from the lipid fraction by centrifugation.
-
-
Purification and Quantification:
-
The inositol phosphates are purified from the aqueous extract using anion-exchange chromatography.
-
The amount of radiolabeled inositol phosphates is quantified by scintillation counting.
-
-
Data Analysis:
-
The results are expressed as the amount of radioactivity (counts per minute or disintegrations per minute) corresponding to the total inositol phosphates.
-
The data is plotted as the response versus the log concentration of the agonist to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum efficacy (Emax) can be determined.
-
References
- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 15-Keto Travoprost Cross-Reactivity in Immunoassays
This guide provides a comparative analysis of the cross-reactivity of prostaglandin analogues in immunoassays, with a focus on 15-Keto travoprost. Due to the limited availability of direct cross-reactivity data for this compound in commercially available immunoassays, this document presents data for structurally similar and relevant prostaglandin metabolites. This information is intended for researchers, scientists, and drug development professionals working with prostaglandin analogues.
Introduction to Travoprost and its Metabolism
Travoprost is a synthetic prostaglandin F2α analog used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active free acid, travoprost free acid.[1][2][3] This active form is a selective agonist for the prostaglandin F (FP) receptor.[2]
Systemically, travoprost free acid is metabolized into inactive metabolites. Key metabolic pathways include the oxidation of the 15-hydroxyl group to form a ketone, resulting in this compound. Other metabolic routes involve the beta-oxidation of the alpha chain and the reduction of the double bond at the 13, 14 position.
Prostaglandin Immunoassays
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are commonly used to quantify prostaglandins in biological samples. These assays are typically competitive, where the prostaglandin in the sample competes with a labeled prostaglandin for binding to a limited number of specific antibody sites. The concentration of the prostaglandin in the sample is inversely proportional to the signal generated.
The specificity of the antibody is a critical factor in these assays. Cross-reactivity occurs when the antibody binds to compounds other than the target analyte. Understanding the cross-reactivity profile of an immunoassay is essential for accurate quantification, especially when analyzing samples containing multiple related prostaglandin metabolites.
Cross-Reactivity Data for Prostaglandin F2α Metabolites
| Compound | % Cross-Reactivity |
| 13,14-dihydro-15-keto Prostaglandin F2α | 100% |
| 13,14-dihydro-15-keto Prostaglandin E2 | 2.7% |
| 15-keto Prostaglandin F2α | 1.8% |
| Prostaglandin D2 | <0.01% |
| Prostaglandin E2 | <0.01% |
| Prostaglandin F1α | <0.01% |
| 6-keto Prostaglandin F1α | <0.01% |
| Prostaglandin F2α | <0.01% |
| 8-iso Prostaglandin F2α | <0.01% |
| Thromboxane B2 | <0.01% |
| Data sourced from a commercially available 13,14-dihydro-15-keto Prostaglandin F2α ELISA kit manual. |
Experimental Protocols
A general protocol for a competitive prostaglandin ELISA is outlined below. Researchers should always refer to the specific instructions provided with their chosen immunoassay kit.
General Competitive ELISA Protocol
1. Reagent Preparation:
-
Prepare all reagents, including standards, samples, and buffers, according to the kit manual.
-
Allow all reagents to reach room temperature before use.
2. Assay Procedure:
-
Add a specific volume of the standard or sample to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated prostaglandin to each well.
-
Add the specific antibody to each well.
-
Incubate the plate for the time and at the temperature specified in the protocol (e.g., 1-2 hours at room temperature). During this incubation, the prostaglandin in the sample competes with the enzyme-conjugated prostaglandin for binding to the antibody.
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark for a specified time to allow for color development.
-
Add a stop solution to terminate the reaction.
3. Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the prostaglandin in the samples by interpolating their absorbance values on the standard curve.
Visualizations
Travoprost Metabolism Pathway
Caption: Metabolic pathway of Travoprost.
Experimental Workflow for Competitive ELISA
Caption: General workflow for a competitive ELISA.
References
Head-to-Head Comparison: 15-Keto Travoprost vs. 15-Keto Bimatoprost in Ocular Drug Development
For researchers and professionals in drug development, understanding the nuanced differences between pharmacologically active metabolites is crucial for optimizing therapeutic strategies. This guide provides a detailed head-to-head comparison of 15-keto travoprost and 15-keto bimatoprost, the primary metabolites of the widely used intraocular pressure (IOP)-lowering drugs travoprost and bimatoprost. While direct comparative studies on these specific keto-derivatives are limited, this guide synthesizes available data on the parent compounds and analogous metabolites to offer valuable insights into their potential pharmacological profiles.
Chemical Structures and Properties
A fundamental aspect of understanding the activity of these compounds lies in their molecular structure. Both are analogues of prostaglandin F2α, with a ketone group at the C-15 position, a modification from their parent compounds which possess a hydroxyl group at this position.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₂₆H₃₃F₃O₆ | 498.53 | 404830-45-1[1][2][3] |
| 15-Keto Bimatoprost | C₂₅H₃₅NO₄ | 413.55 | 1163135-96-3[4][] |
Mechanism of Action and Receptor Binding
The primary mechanism by which prostaglandin F2α analogues lower IOP is by increasing the uveoscleral outflow of aqueous humor, and to a lesser extent, by enhancing trabecular outflow. This action is mediated through agonist activity at the prostaglandin F receptor (FP receptor).
To provide a comparative context, the binding affinities of the parent compounds' active forms are presented below. It is important to note that these values are for the acid forms, which are the primary active metabolites following in vivo hydrolysis of the ester or amide prodrugs.
| Compound (Active Acid Form) | FP Receptor Binding Affinity (Ki, nM) |
| Travoprost Acid | 35 ± 5 |
| Bimatoprost Acid | 59 ± 6 |
The lower Ki value for travoprost acid suggests a higher binding affinity for the FP receptor compared to bimatoprost acid. The impact of the 15-keto modification on travoprost's affinity remains to be elucidated.
Signaling Pathway
Upon binding to the FP receptor, a Gq protein-coupled receptor, both parent compounds initiate a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, thereby increasing aqueous humor outflow.
Figure 1: Simplified signaling pathway of prostaglandin F2α analogs via the FP receptor.
In Vivo Efficacy: Intraocular Pressure Reduction
Direct comparative data on the IOP-lowering efficacy of this compound and 15-keto bimatoprost is not available. However, a study on a closely related compound, 15-keto latanoprost, in a monkey model of glaucoma provides valuable insight. This study demonstrated that 15-keto latanoprost is a potent IOP-lowering agent, with the 0.001% concentration showing a reduction comparable to or even slightly greater than 0.005% latanoprost.
| Compound | Concentration | Maximum IOP Reduction (%) | Animal Model |
| 15-Keto Latanoprost | 0.001% | 23% | Glaucomatous Monkey |
| Latanoprost | 0.005% | 20% | Glaucomatous Monkey |
This suggests that the 15-keto metabolites are not merely inactive byproducts but possess significant pharmacological activity. Further in vivo studies are required to quantify and compare the IOP-lowering effects of this compound and 15-keto bimatoprost directly.
Experimental Protocols
To facilitate further research, this section outlines the methodologies for key experiments used to characterize these compounds.
Competitive Radioligand Binding Assay for FP Receptor Affinity
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the FP receptor.
Figure 2: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human FP receptor (e.g., HEK-293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of radioligand (e.g., [³H]-PGF2α), and membrane suspension.
-
Non-specific Binding: A high concentration of an unlabeled FP agonist (e.g., PGF2α), radioligand, and membrane suspension.
-
Competition: Serial dilutions of the test compound (this compound or 15-keto bimatoprost), radioligand, and membrane suspension.
-
-
Incubate the plate at a specific temperature (e.g., room temperature) for a set time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression to fit the data and determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Intraocular Pressure Measurement in an Animal Model
This protocol describes the measurement of IOP in a relevant animal model, such as the cynomolgus monkey, which is commonly used for glaucoma research.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of an FP prostaglandin receptor on rat vascular smooth muscle cells (A7r5) coupled to phosphoinositide turnover and intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency Landscape: A Comparative Analysis of 15-Keto Travoprost and its Parent Drug, Travoprost
For Immediate Release
[CITY, State] – [Date] – A comprehensive analysis of the relative potency of 15-Keto travoprost and its parent drug, travoprost, reveals a significant disparity in their pharmacological activity. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data to clarify the structure-activity relationship and metabolic impact on the therapeutic efficacy of travoprost, a widely used prostaglandin F2α analog for the treatment of glaucoma.
Travoprost, administered as an isopropyl ester prodrug, undergoes hydrolysis in the cornea to its biologically active form, travoprost free acid. This active metabolite is a potent agonist of the prostaglandin F (FP) receptor, which is crucial for its intraocular pressure (IOP)-lowering effect. Subsequent systemic metabolism of travoprost free acid includes the oxidation of the 15-hydroxyl group, resulting in the formation of this compound. This metabolic step is a key determinant of the drug's duration of action and overall therapeutic profile.
Quantitative Potency Comparison
Experimental data, primarily from in vitro receptor binding and functional assays, as well as in vivo animal studies, consistently demonstrate that this compound is substantially less potent than travoprost free acid. While direct quantitative data for this compound is limited, compelling evidence from a closely related compound, 15-Keto prostaglandin F2α, indicates a significant reduction in activity.
| Compound | Target Receptor | Assay Type | Potency Measurement (EC50) | Relative Potency | Source |
| Travoprost Free Acid | FP Receptor | Phosphoinositide Turnover Assay | 3.2 ± 0.6 nM | High | [1] |
| 15-Keto Prostaglandin F2α | FP Receptor | In Vivo IOP Reduction (Rabbit) | ~10-fold less active than PGF2α | Low | [2][3] |
Note: Travoprost is a synthetic analog of Prostaglandin F2α. The data for 15-Keto Prostaglandin F2α is presented as a surrogate to infer the potency of this compound.
The data clearly indicates that the conversion of the 15-hydroxyl group to a keto group dramatically diminishes the compound's ability to effectively lower intraocular pressure. This is consistent with reports from regulatory bodies, such as the FDA, which describe the metabolites of travoprost, including the 15-keto form, as "inactive".
Experimental Protocols
The assessment of the potency of these compounds relies on established experimental methodologies.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes: Membranes are prepared from cells recombinantly expressing the human FP receptor.
-
Incubation: A constant concentration of a radiolabeled ligand known to bind to the FP receptor (e.g., [3H]-PGF2α) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound (travoprost free acid or this compound).
-
Separation and Detection: The reaction is terminated by rapid filtration to separate the membrane-bound from the free radioligand. The radioactivity retained on the filter, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay (Phosphoinositide Turnover Assay)
This assay measures the ability of a compound to activate the FP receptor and initiate a downstream signaling cascade.
-
Cell Culture and Labeling: Cells expressing the FP receptor are cultured and pre-labeled with [3H]-myo-inositol, a precursor for phosphoinositides.
-
Agonist Stimulation: The cells are stimulated with varying concentrations of the agonist (travoprost free acid or this compound).
-
Extraction of Inositol Phosphates: The reaction is stopped, and the accumulated inositol phosphates (IPs), a second messenger produced upon Gq-coupled receptor activation, are extracted.
-
Quantification: The total [3H]-IPs are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.[4]
In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
This animal model is used to assess the ocular hypotensive effect of a compound.
-
Animal Acclimatization: Rabbits are acclimatized to the laboratory conditions and handling procedures.
-
Baseline IOP Measurement: Baseline IOP is measured using a calibrated applanation tonometer.
-
Topical Administration: A single drop of the test compound (e.g., 15-Keto PGF2α or PGF2α) at a specific concentration is administered topically to one eye of each rabbit, with the contralateral eye serving as a control.
-
IOP Monitoring: IOP is measured at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) in both eyes.
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The hypotensive effect of the test compound is determined by comparing the IOP reduction to that of a known active compound or vehicle.
Signaling Pathway and Experimental Workflow Visualization
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
Conclusion
References
- 1. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Travoprost and its Metabolite, 15-Keto Travoprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of travoprost, a prostaglandin F2α analog used in the treatment of glaucoma, and its primary metabolite, 15-keto travoprost. The information presented herein is intended to support research and development efforts in ophthalmology and drug metabolism.
Travoprost is administered as an isopropyl ester prodrug, which is rapidly hydrolyzed in the cornea to its biologically active form, travoprost free acid.[1][2][3][4][5] This active moiety is then systemically metabolized to various inactive metabolites, including 15-keto-travoprost, through oxidation of the 15-hydroxyl group. While extensive pharmacokinetic data is available for travoprost free acid, there is a notable lack of quantitative pharmacokinetic parameters for this compound in publicly available literature. This guide summarizes the existing data for travoprost free acid and discusses the known aspects of its conversion to this compound.
Quantitative Pharmacokinetic Data
The systemic exposure to travoprost free acid following topical ocular administration is very low. In many pharmacokinetic studies, the plasma concentrations of the free acid were below the limit of quantification (0.01 ng/mL) for a majority of subjects. The table below summarizes the key pharmacokinetic parameters for travoprost free acid in adult humans with quantifiable plasma concentrations.
| Pharmacokinetic Parameter | Travoprost Free Acid | This compound |
| Maximum Plasma Concentration (Cmax) | 0.018 ± 0.007 ng/mL (range: 0.01 to 0.052 ng/mL) | No data available |
| Time to Maximum Plasma Concentration (Tmax) | Approximately 30 minutes | No data available |
| Area Under the Curve (AUC) | Not consistently reported due to low plasma concentrations | No data available |
| Plasma Half-life (t½) | Estimated to be 45 minutes | No data available |
| Metabolism | Hydrolysis of the isopropyl ester to the active free acid in the cornea. Systemically, the free acid is metabolized via beta-oxidation of the carboxylic acid chain, oxidation of the 15-hydroxyl group (to form this compound), and reduction of the 13,14 double bond. | Formed from the oxidation of travoprost free acid. |
| Excretion | Less than 2% of the topical ocular dose is excreted in the urine as travoprost free acid within 4 hours. | No data available |
Experimental Protocols
The pharmacokinetic data for travoprost free acid were primarily generated from multiple-dose studies in healthy volunteers and patients with ocular hypertension or glaucoma. Below is a summary of a typical experimental protocol.
Study Design
-
Subjects: Healthy adult male and female volunteers, or patients with open-angle glaucoma or ocular hypertension.
-
Dosing: Once-daily topical ocular administration of travoprost ophthalmic solution (e.g., 0.004%) in one or both eyes for a specified period (e.g., 7 days) to reach steady-state.
-
Sample Collection: Blood samples are collected at predetermined time points before and after the final dose. Typical time points include pre-dose, and at 10, 20, 30, 40, 60, and 90 minutes, and 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Analytical Method: Plasma concentrations of travoprost free acid are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity, with a lower limit of quantification typically around 10 pg/mL.
Metabolic Pathway
Travoprost undergoes a two-step metabolic activation and subsequent inactivation process. The following diagram illustrates the conversion of the travoprost prodrug to its active free acid and then to the 15-keto metabolite.
Metabolic conversion of travoprost.
Signaling Pathway and Pharmacological Activity
Travoprost free acid is a potent and selective agonist of the prostaglandin F receptor (FP receptor). Activation of the FP receptor in the ciliary muscle and trabecular meshwork increases the outflow of aqueous humor, thereby reducing intraocular pressure.
The 15-keto metabolite, this compound, is generally considered to be pharmacologically inactive or significantly less active than the parent free acid. The oxidation of the 15-hydroxyl group is a common deactivation pathway for prostaglandins, as this group is crucial for binding to and activating the FP receptor. While direct binding affinity data for this compound is scarce, it is expected to have a substantially lower affinity for the FP receptor compared to travoprost free acid.
Conclusion
The pharmacokinetic profile of travoprost is characterized by its rapid conversion to the active travoprost free acid, which exhibits very low systemic exposure following topical ocular administration. While the formation of this compound is a known metabolic pathway, there is a clear gap in the scientific literature regarding its in vivo pharmacokinetic parameters in humans. The lack of such data prevents a direct quantitative comparison with travoprost free acid. Future research focusing on the simultaneous quantification of both travoprost free acid and this compound in human plasma is necessary to fully elucidate the complete pharmacokinetic profile of travoprost and its metabolites. This would provide a more comprehensive understanding of the disposition of the drug and could be valuable for refining dosing strategies and safety assessments.
References
- 1. DailyMed - TRAVOPROST OPHTHALMIC SOLUTION USP, 0.004% TRAVOPROST- travoprost ophthalmic solution usp, 0.004% solution/ drops [dailymed.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Travatan (Travoprost): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalysis of 15-Keto Travoprost Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 15-Keto travoprost, a key metabolite of the prostaglandin F2α analog travoprost, in various biological matrices. Travoprost is a widely prescribed medication for reducing intraocular pressure in patients with glaucoma and ocular hypertension. Understanding the in vivo concentration of its metabolites is crucial for pharmacokinetic studies and drug development. This document details and contrasts the performance of leading analytical techniques, offering supporting data and experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
Metabolic Pathway and Mechanism of Action
Travoprost, an isopropyl ester prodrug, is rapidly hydrolyzed by esterases in the cornea to its biologically active free acid, travoprost acid.[1] This active form is a selective and potent agonist of the prostaglandin F2α receptor (FP receptor).[1] Systemically, travoprost acid is metabolized to inactive metabolites through beta-oxidation of the α-carboxylic acid chain and oxidation of the 15-hydroxyl group, leading to the formation of this compound.[2]
The FP receptor is a G-protein coupled receptor that, upon activation, stimulates the Gq protein pathway. This activation leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium and activates protein kinase C, ultimately mediating the therapeutic effects of travoprost.[3]
Figure 1: Metabolic conversion of travoprost.
Comparative Analysis of Analytical Methods
The primary methods for the quantification of this compound and related prostaglandin analogs in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Enzyme-Linked Immunosorbent Assays (ELISAs) are also available for similar compounds and represent a potential alternative.
| Method | Principle | Sample Throughput | Sensitivity | Specificity |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions.[4] | High | Very High | Very High |
| GC-MS | Chromatographic separation of volatile derivatives followed by mass analysis. | Moderate | High | High |
| ELISA | Immunoassay based on antigen-antibody recognition. | Very High | High | Moderate to High |
Performance Data for Validated Analytical Methods
The following tables summarize the validation parameters for representative LC-MS/MS and UPLC-MS/MS methods for the analysis of prostaglandin analogs in human plasma and rabbit aqueous humor. While specific data for this compound is limited in publicly available literature, these examples with similar analytes and matrices provide a strong benchmark for expected performance.
Table 1: UPLC-MS/MS Method for an Analyte in Rabbit Aqueous Humor
(Data adapted from a validated method for 5-Fluorouracil)
| Validation Parameter | Result |
| Linearity Range | 10.5 – 2000 ng/mL |
| Correlation Coefficient (r²) | 0.9946 |
| Lower Limit of Quantification (LLOQ) | 10.5 ng/mL |
| Intra-day Precision (%RSD) | ≤ 8.68% |
| Inter-day Precision (%RSD) | ≤ 6.63% |
| Accuracy (%RE) | -6.93% to 1.25% |
| Recovery | 93.07% - 101.24% |
Table 2: LC-MS/MS Method for an Analyte in Human Plasma
(Data adapted from a validated method for Parsaclisib)
| Validation Parameter | Result |
| Linearity Range | 2.0 – 1600 ng/mL |
| Correlation Coefficient (r²) | 0.998 |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |
| Intra-day Precision (%RSD) | ≤ 8.6% |
| Inter-day Precision (%RSD) | ≤ 7.1% |
| Accuracy (%RE) | 2.0% - 14.9% |
| Recovery | Within acceptable limits |
Experimental Protocols
LC-MS/MS Method for Prostaglandin Analogs in Human Plasma
This protocol is a generalized procedure based on established methods for similar analytes.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Acidify the sample with 0.1 M formic acid.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified plasma sample onto the SPE cartridge.
-
Wash the cartridge with water and then a low-concentration organic solvent (e.g., 10% methanol) to remove interferences.
-
Elute the analyte and internal standard with a high-concentration organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. UPLC-MS/MS Analysis
-
Chromatographic Column: Acquity UPLC BEH C18 (or equivalent)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and its internal standard.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity but requires derivatization to make the prostaglandins volatile.
1. Sample Preparation and Derivatization
-
Perform liquid-liquid or solid-phase extraction as described for the LC-MS/MS method.
-
Evaporate the extract to dryness.
-
Derivatize the sample to form a volatile ester (e.g., pentafluorobenzyl ester) and a silyl ether of the hydroxyl groups.
2. GC-MS Analysis
-
GC Column: Capillary column suitable for separating fatty acid methyl esters.
-
Carrier Gas: Helium
-
Injection: Splitless injection
-
Mass Spectrometry: Electron ionization (EI) or negative chemical ionization (NCI) for high sensitivity.
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions.
Workflow and Signaling Pathway Diagrams
Figure 2: General bioanalytical workflow.
Figure 3: FP receptor signaling cascade.
References
- 1. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
A Comparative In Vitro Analysis of 15-Keto Travoprost and Other Prostaglandin Keto-Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of 15-Keto travoprost and other prostaglandin keto-metabolites. The information presented is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications, particularly in ophthalmology. Prostaglandin analogs are a cornerstone in the management of glaucoma, and understanding the biological activity of their metabolites is crucial for the development of new and improved therapies.
Introduction
Prostaglandin F2α (PGF2α) analogs are widely used to lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. These drugs are typically administered as prodrugs, which are converted to their active acid forms in the eye. A key metabolic pathway for these active forms is the oxidation of the 15-hydroxyl group to a 15-keto group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). While these 15-keto metabolites have often been considered less active than their parent compounds, emerging evidence suggests they may still possess significant biological activity. This guide focuses on the in vitro comparison of this compound and other relevant prostaglandin keto-metabolites.
Quantitative Comparison of In Vitro Effects
The following tables summarize the available quantitative data for the in vitro effects of various prostaglandin analogs and their keto-metabolites. Direct comparative studies on a wide range of keto-metabolites are limited; therefore, data from different sources are presented. It is important to note that experimental conditions can vary between studies, which may affect the absolute values.
Table 1: Prostaglandin FP Receptor Binding Affinities (Ki, nM)
| Compound | FP Receptor Ki (nM) | Reference |
| Travoprost acid | 35 ± 5 | [1] |
| Latanoprost acid | 98 | [1] |
| Bimatoprost acid | 83 | [1] |
| 15(R)-Latanoprost acid | 3.6 | [2] |
| 15(S)-Latanoprost acid | 24 | [2] |
| Bimatoprost | 6310 ± 1650 |
Table 2: Prostaglandin FP Receptor Agonist Potency (EC50, nM)
| Compound | Cell Type | EC50 (nM) | Reference |
| Travoprost acid | Human Ciliary Muscle | 1.4 | |
| Travoprost acid | Human Trabecular Meshwork | 3.6 | |
| Latanoprost acid | - | 32-124 | |
| Bimatoprost acid | Most cell types | 2.8-3.8 | |
| Bimatoprost | Cloned human FP receptor | 681 | |
| Bimatoprost | Human Trabecular Meshwork | 3245 |
Note: Similar to binding affinity data, direct comparative EC50 values for a range of 15-keto prostaglandin metabolites are not widely available. The potency of the parent compounds suggests that the FP receptor is a primary target.
Table 3: Effects on Trabecular Meshwork Cells
| Compound | Effect | Assay | Reference |
| Latanoprost free acid | Increased outflow facility (67% ± 11%) | Perfused human anterior segments | |
| Prostaglandin E1 (PGE1) | Increased outflow facility (13% ± 17%) | Perfused human anterior segments | |
| Latanoprost, Bimatoprost, Unoprostone | Increased MMP-1, -3, -9 expression | Human Ciliary Body Smooth Muscle Cells | |
| Latanoprost, Bimatoprost | Increased MMP-3 and TIMP-2 expression | Human Trabecular Meshwork Cells | |
| Latanoprost, Travoprost, Bimatoprost | Attenuated H2O2-induced cell death and fibronectin expression | Human Trabecular Meshwork Cells |
Note: These studies highlight the effects of the parent prostaglandin analogs on trabecular meshwork cells, a key tissue in regulating IOP. The effects of their 15-keto metabolites on these cellular processes are an area for further investigation.
Signaling Pathways
Prostaglandin F2α analogs and their metabolites primarily exert their effects through the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade that leads to various cellular responses.
Caption: Signaling pathway of prostaglandin FP receptor activation.
Experimental Protocols
This section details the methodologies for key in vitro experiments used to characterize the effects of prostaglandin keto-metabolites.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor, in this case, the prostaglandin FP receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Receptor Preparation: Cell membranes expressing the prostaglandin FP receptor are prepared from cultured cells or tissues. The protein concentration of the membrane preparation is determined.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-PGF2α) and varying concentrations of the unlabeled test compound (e.g., this compound) are incubated with the receptor preparation in a suitable buffer. Non-specific binding is determined in the presence of a high concentration of an unlabeled standard.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filter is then washed to remove unbound radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to stimulate an increase in intracellular calcium concentration ([Ca²⁺]i), a downstream event of FP receptor activation.
Detailed Protocol:
-
Cell Culture and Dye Loading: Human trabecular meshwork cells are cultured in multi-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The test compound (e.g., this compound) at various concentrations is added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The dose-response curve is generated by plotting the peak fluorescence change against the concentration of the test compound. The EC50 value, the concentration that produces 50% of the maximal response, is then calculated.
Gene Expression Analysis in Trabecular Meshwork Cells
This experiment evaluates the effect of prostaglandin keto-metabolites on the expression of genes involved in extracellular matrix (ECM) remodeling, such as matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).
Detailed Protocol:
-
Cell Culture and Treatment: Human trabecular meshwork cells are cultured to confluence and then treated with various concentrations of the test compound (e.g., this compound) for a specific period.
-
RNA Extraction: Total RNA is extracted from the treated and control cells.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., MMP-1, MMP-3, TIMP-1) are quantified using qRT-PCR. The expression of a housekeeping gene is used for normalization.
-
Data Analysis: The relative change in gene expression in the treated cells compared to the control cells is calculated.
Conclusion
The in vitro evaluation of this compound and other prostaglandin keto-metabolites is essential for understanding their potential pharmacological activity. While direct comparative data for these keto-metabolites are still emerging, the available information on their parent compounds provides a strong rationale for their investigation. The experimental protocols detailed in this guide offer a framework for researchers to conduct their own comparative studies. Further research is warranted to fully elucidate the receptor binding profiles, agonist potencies, and cellular effects of this important class of prostaglandin metabolites. This knowledge will be invaluable for the future design and development of novel glaucoma therapies.
References
- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin production by cultured cynomolgus monkey trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 15-Keto Travoprost and Other Prostaglandin F2α Analogs in Ocular Hypotensive Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intraocular pressure (IOP)-lowering efficacy of 15-Keto travoprost and other commercially available prostaglandin F2α (PGF2α) analogs. Prostaglandin analogs are a first-line therapy for managing elevated IOP in patients with open-angle glaucoma and ocular hypertension, primarily due to their potent efficacy, once-daily dosing, and favorable safety profile.[1] This document synthesizes experimental data to compare these agents, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
Mechanism of Action: Targeting Aqueous Humor Outflow
Prostaglandin F2α analogs, including latanoprost, travoprost, and bimatoprost, are typically administered as prodrugs.[1][2] In the eye, they are hydrolyzed by corneal esterases into their biologically active free acid forms.[3] These active metabolites are potent agonists of the prostaglandin F (FP) receptor, a G-protein coupled receptor found in ocular tissues like the ciliary muscle and trabecular meshwork.
Activation of the FP receptor initiates a signaling cascade that ultimately increases the outflow of aqueous humor, the fluid in the front part of the eye. This is achieved through two primary pathways:
-
Uveoscleral (Unconventional) Pathway: This is considered the main route of action. FP receptor activation leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which reduces hydraulic resistance and enhances fluid drainage.
-
Trabecular (Conventional) Pathway: More recent evidence indicates that PGF2α analogs also modulate outflow through the trabecular meshwork.
This compound is a metabolite of travoprost, formed by the oxidation of the 15-hydroxyl group. While this modification can reduce binding affinity to the FP receptor, 15-keto metabolites can still retain sufficient activity to produce a sustained, albeit potentially weaker, hypotensive response.
Comparative Efficacy in Intraocular Pressure Reduction
Direct, head-to-head clinical trials are essential for discerning the relative therapeutic value of different PGF2α analogs. While all approved analogs effectively lower IOP, nuances exist in their potency and side effect profiles. Data on this compound for IOP reduction is limited; however, studies on the analogous metabolite, 15-Keto latanoprost, provide valuable insights into the potential efficacy of this class of compounds.
Table 1: Comparison of IOP-Lowering Efficacy of Prostaglandin Analogs
| Drug | Concentration | Mean IOP Reduction (mmHg) | Percent IOP Reduction | Study Duration | Species | Reference(s) |
| Bimatoprost | 0.03% | 8.7 mmHg | ~28% | 2 Months | Human | |
| Latanoprost | 0.005% | 8.0 mmHg | ~23% | 2 Months | Human | |
| Travoprost | 0.004% | 8.6 mmHg | ~25% | 2 Months | Human | |
| 15-Keto Latanoprost | 0.001% | 7.6 ± 0.6 mmHg | 23% | 5 Days | Monkey | |
| 15-Keto Latanoprost | 0.01% | 6.3 ± 0.4 mmHg | 18% | 5 Days | Monkey | |
| Latanoprost (control) | 0.005% | 6.6 ± 0.6 mmHg | 20% | 5 Days | Monkey |
Note: Data for Bimatoprost, Latanoprost, and Travoprost are from a human clinical trial for general comparison. Data for 15-Keto Latanoprost is from a non-human primate study and provides a proxy for the potential efficacy of 15-keto metabolites.
A study in monkey eyes with laser-induced glaucoma found that 0.001% 15-Keto latanoprost produced an IOP reduction equivalent to, and at some time points greater than, 0.005% latanoprost. Specifically, the maximum reduction from the vehicle-only baseline was 7.6 mmHg (23%) for 0.001% 15-Keto latanoprost, compared to 6.6 mmHg (20%) for 0.005% latanoprost after 5 days of once-daily administration. This suggests that 15-keto metabolites of prostaglandin analogs are potent ocular hypotensive agents.
Experimental Protocols
The following methodology is summarized from a key preclinical study comparing the efficacy of a 15-keto prostaglandin analog to its parent compound in a relevant animal model.
Study of 15-Keto Latanoprost in Monkey Eyes with Laser-Induced Glaucoma
-
Objective: To compare the ocular hypotensive effects of 15-Keto latanoprost with commercially available latanoprost (Xalatan®) in a monkey model of glaucoma.
-
Animal Model: The study utilized monkeys with unilateral glaucoma induced by laser photocoagulation of the trabecular meshwork. This model mimics elevated IOP conditions seen in human glaucoma.
-
Drug Administration:
-
Test articles included 15-Keto latanoprost at concentrations of 0.0001%, 0.001%, and 0.01%, and latanoprost at 0.005%.
-
A single 30 µL drop of the study drug was administered topically to the glaucomatous eye once daily.
-
A minimum washout period of 2 weeks was observed between testing different drugs.
-
-
Intraocular Pressure (IOP) Measurement:
-
IOP was measured using a calibrated pneumatonometer.
-
Measurements were taken hourly for 6 hours, starting at 9:30 AM.
-
Data was collected on a baseline day (untreated), a vehicle-only day, and on treatment days 1, 3, and 5.
-
-
Aqueous Humor Dynamics: In a separate cohort of normal monkeys, tonographic outflow facility and fluorophotometric aqueous humor flow rates were measured before and after a single dose of 0.005% 15-Keto latanoprost to investigate the mechanism of IOP reduction.
-
Statistical Analysis: The significance of IOP reduction from vehicle treatment levels was determined using appropriate statistical tests, such as the Bonferroni t-test, with P-values < 0.05 considered significant.
Conclusion
The available evidence demonstrates that established PGF2α analogs—bimatoprost, latanoprost, and travoprost—are highly effective at lowering intraocular pressure. Preclinical data on 15-Keto latanoprost, a metabolite analogous to this compound, indicates that these 15-keto compounds are also potent ocular hypotensive agents, with an efficacy that can be comparable to their parent drugs.
The findings from the primate study suggest that the 15-keto functional group does not eliminate the IOP-lowering activity and that these metabolites may contribute to the overall therapeutic effect of the parent prodrug. Further investigation, including direct comparative clinical trials in human subjects, is warranted to fully elucidate the efficacy and therapeutic potential of this compound relative to other prostaglandin analogs in the management of glaucoma and ocular hypertension.
References
A Side-by-Side Analysis of 15-Keto Travoprost and Tafluprost Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolites of two leading prostaglandin F2α analogs used in the management of glaucoma: travoprost and tafluprost. A key differentiator in their metabolic pathways lies at the 15-carbon position, leading to distinct metabolite profiles that may influence their clinical activity and side-effect profiles. This document summarizes their metabolic fates, presents available data in a structured format, and outlines the experimental methodologies for their analysis.
Introduction to Travoprost and Tafluprost Metabolism
Both travoprost and tafluprost are isopropyl ester prodrugs that are rapidly hydrolyzed by esterases in the cornea to their biologically active free acids, travoprost acid and tafluprost acid, respectively. These active forms are potent agonists of the prostaglandin F (FP) receptor, increasing uveoscleral outflow and thereby lowering intraocular pressure. However, their subsequent systemic metabolism follows different pathways.
Systemic metabolism of travoprost free acid occurs via beta-oxidation of the alpha (carboxylic acid) chain to form 1,2-dinor and 1,2,3,4-tetranor analogs.[1][2][3] Crucially, it also involves the oxidation of the 15-hydroxyl group, resulting in the formation of 15-keto travoprost metabolites.[1][2] In contrast, the primary metabolic pathway for tafluprost acid is β-oxidation of its carboxylic acid side chain, leading to the formation of 1,2-dinor-tafluprost acid and 1,2,3,4-tetranor-tafluprost acid. Notably, studies have shown that no metabolic reactions occur at the 15-carbon position of tafluprost.
Comparative Overview of Metabolites
| Feature | This compound Metabolites | Tafluprost Metabolites |
| Parent Drug | Travoprost | Tafluprost |
| Primary Active Form | Travoprost Acid | Tafluprost Acid |
| Key Metabolic Pathway | Oxidation at C-15, β-oxidation | β-oxidation |
| Major Metabolites | This compound, this compound Acid, 1,2-dinor and 1,2,3,4-tetranor analogs of travoprost acid | Tafluprost Acid, 1,2-dinor-tafluprost acid, 1,2,3,4-tetranor-tafluprost acid |
| Metabolism at C-15 | Oxidation of the 15-hydroxyl group to a keto group | No metabolic reaction observed |
| Reported Activity of Metabolites | This compound is reported to have reduced affinity for the FP receptor but may retain some weak biological activity. The other metabolites are considered inactive. | Tafluprost acid is the pharmacologically active metabolite. The dinor and tetranor metabolites are considered inactive. |
Metabolic Pathways
The metabolic pathways of travoprost and tafluprost are depicted below, highlighting the key difference in the transformation at the 15-position.
Experimental Protocols
The analysis of this compound and tafluprost metabolites in biological matrices such as plasma, aqueous humor, and ocular tissues typically involves sensitive and specific analytical techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
General Experimental Protocol for Metabolite Quantification by LC-MS/MS
1. Sample Preparation:
-
Sample Collection: Biological samples (e.g., plasma, ocular tissue homogenates) are collected and stored at -80°C until analysis.
-
Internal Standard Spiking: A known concentration of a stable isotope-labeled internal standard (e.g., deuterated this compound or tafluprost acid) is added to each sample to correct for extraction variability and matrix effects.
-
Protein Precipitation: For plasma samples, proteins are precipitated by adding a cold organic solvent such as acetonitrile or methanol. The mixture is vortexed and then centrifuged to pellet the proteins.
-
Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is further cleaned up and concentrated using a solid-phase extraction cartridge. The choice of the SPE sorbent (e.g., C18) depends on the physicochemical properties of the analytes.
-
Elution and Reconstitution: The metabolites are eluted from the SPE cartridge with an appropriate solvent, which is then evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation: The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is used to separate the metabolites.
-
Mass Spectrometric Detection: The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI). The detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for each metabolite and the internal standard are monitored.
3. Data Analysis:
-
Quantification: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standards in the same biological matrix.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the comparative analysis of travoprost and tafluprost metabolites.
References
Safety Operating Guide
Proper Disposal of 15-Keto Travoprost: A Guide for Laboratory Professionals
The proper disposal of 15-Keto travoprost, a metabolite of the prostaglandin analog travoprost, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance.[1][2] As a biologically active research chemical, it must be managed as hazardous waste.[3][4] This guide provides a step-by-step procedure for its safe handling and disposal in a research setting.
Immediate Safety and Handling
Before handling this compound, it is essential to be aware of its potential hazards. According to the Globally Harmonized System (GHS) classification, it is considered harmful if swallowed (Acute Toxicity 4, Oral).[5] Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the pure compound or its solutions should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Safety and Storage Data
Proper storage and adherence to accumulation limits are critical components of safe chemical management. The following table summarizes key data for this compound and general hazardous waste storage limits.
| Parameter | Value/Guideline | Source |
| Chemical Formula | C₂₆H₃₃F₃O₆ | |
| Molecular Weight | 498.5 g/mol | |
| GHS Hazard Class | Acute Toxicity 4 (Oral) | |
| Hazard Statement | H302: Harmful if swallowed | |
| Storage (Pure Form) | Store at -20°C for up to 3 years. | |
| Storage (In Solvent) | Store at -80°C for up to 6 months; -20°C for up to 1 month. | |
| Max. Lab Accumulation | 55 gallons of total hazardous waste | |
| Max. Lab Accumulation (Acutely Toxic) | 1 quart of acute hazardous waste |
Step-by-Step Disposal Protocol
The disposal of this compound must follow established hazardous waste protocols. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Identify: Classify all materials containing this compound as hazardous chemical waste. This includes pure compound, stock solutions, experimental media, and contaminated labware (e.g., pipette tips, tubes).
-
Segregate: Do not mix this compound waste with other incompatible waste streams. For example, keep organic solvent solutions separate from aqueous solutions.
2. Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure lid. Plastic containers are often preferred. For chemically contaminated sharps like pipette tips, use a designated puncture-resistant container.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and an accurate description of the contents (e.g., "in DMSO," "aqueous waste"). Note the accumulation start date on the label.
3. Waste Accumulation and Storage:
-
Location: Accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
Container Management: Keep the waste container closed at all times, except when adding waste. Ensure the container is not filled more than three-quarters full to prevent spills.
-
Time Limit: Hazardous waste should not be stored in the laboratory for more than six to twelve months, depending on institutional and local regulations.
4. Disposal of Empty Containers:
-
Acute Hazardous Waste Containers: For containers that held acutely hazardous "P-listed" waste, they must be triple-rinsed with a suitable solvent. While this compound is not explicitly P-listed, this is a best-practice for highly potent compounds. The rinsate must be collected and disposed of as hazardous waste.
-
Non-Acute Containers: For standard hazardous waste, once all contents have been removed, deface the original label and dispose of the container as regular trash or according to institutional policy.
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the full waste container. Follow their specific procedures for waste collection requests.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound from generation to final collection.
References
Personal protective equipment for handling 15-Keto travoprost
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 15-Keto travoprost in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₃F₃O₆ | [1][2] |
| Molecular Weight | 498.5 g/mol | [1][2] |
| Purity | ≥98% | [1] |
| Formulation | A solution in methyl acetate | |
| Solubility | DMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 16 mg/ml | |
| Storage Temperature | -20°C (short-term), -80°C (long-term) |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and is harmful if swallowed. The primary hazards necessitate stringent adherence to the following PPE protocols to minimize exposure.
GHS Hazard Classification:
-
Acute Toxicity, Oral: Category 4
-
Hazard Statement: H302 - Harmful if swallowed
-
Pictogram: ⚠️ (Warning)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact with the irritant compound. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling significant quantities or when generating aerosols. | To minimize inhalation of any aerosols or particulates. |
Operational Plan: Step-by-Step Handling Procedure
This procedure outlines the safe handling of this compound from receipt to use.
-
Preparation and Area Designation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure the work area is clean and uncluttered.
-
Have a spill kit readily available.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a laboratory coat.
-
Don safety glasses or goggles.
-
Wear chemical-resistant gloves.
-
-
Compound Handling:
-
Allow the compound to equilibrate to room temperature before opening the container to avoid moisture condensation.
-
Carefully open the container to prevent spills or aerosol generation.
-
If the compound is in solution, use a calibrated pipette for transfer. If it is a solid, use appropriate tools (e.g., spatula) for weighing and transfer, minimizing dust creation.
-
Close the container tightly after use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol).
-
Remove gloves and dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and empty containers should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed chemical waste disposal vendor in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
